molecular formula C14H12ClNO4S B043902 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS No. 117309-41-8

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Cat. No.: B043902
CAS No.: 117309-41-8
M. Wt: 325.8 g/mol
InChI Key: DINSNNGAGBNQJM-UHFFFAOYSA-N
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Description

2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid (CAS 117309-41-8) is a high-purity synthetic organic compound provided for research and development purposes. This molecule features a unique structure with a glycine backbone substituted by both 4-chlorophenyl and phenylsulfonyl groups, making it a valuable intermediate in medicinal chemistry and drug discovery research. Chemical Profile: • CAS Number: 117309-41-8 • Molecular Formula: C₁₄H₁₂ClNO₄S • Molecular Weight: 325.77 g/mol • Melting Point: 161-162°C • Storage: Store at 2-8°C Research Applications: This compound serves as a versatile building block for the synthesis of more complex molecules. Its structural features, including the sulfonamide linkage and acetic acid moiety, make it a candidate for developing protease inhibitors and enzyme substrates. Researchers utilize this chemical in structure-activity relationship (SAR) studies, particularly in exploring compounds with potential biological activity. Handling & Safety: This product is classified as an irritant. Researchers should consult the Safety Data Sheet (SDS) before use and employ appropriate personal protective equipment. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-4-chloroanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO4S/c15-11-6-8-12(9-7-11)16(10-14(17)18)21(19,20)13-4-2-1-3-5-13/h1-9H,10H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINSNNGAGBNQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00327022
Record name N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117309-41-8
Record name N-(Benzenesulfonyl)-N-(4-chlorophenyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00327022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis pathway for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8), also technically defined as N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine .[1] This compound represents a specialized sulfonamide scaffold often utilized as a building block in medicinal chemistry, particularly in the development of thromboxane receptor antagonists and PPAR modulators.[1]

The guide prioritizes a convergent synthetic strategy that ensures high purity and scalability, favoring the formation of the sulfonamide bond prior to N-alkylation to minimize side reactions.

Part 1: Chemical Identity & Retrosynthetic Analysis[1]

Target Molecule Profile
  • Common Name: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid[1][2][3]

  • IUPAC Name: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid[1]

  • CAS Number: 117309-41-8[1][2][3][4][5]

  • Molecular Formula:

    
    [4]
    
  • Molecular Weight: 325.77 g/mol [3][4]

  • Core Scaffold: N-Aryl-N-sulfonyl glycine[1]

Retrosynthetic Strategy

The structural analysis reveals two strategic disconnections:

  • N–C Bond (Alkylation): Disconnecting the acetic acid moiety reveals an N-aryl sulfonamide precursor. This is the most reliable disconnection, as sulfonamide nitrogen atoms are sufficiently acidic (

    
    ) to undergo efficient alkylation under mild basic conditions.
    
  • N–S Bond (Sulfonylation): Disconnecting the sulfonyl group reveals an N-aryl amino acid (N-phenylglycine derivative). While viable, sulfonylating a secondary amine with a free carboxylic acid tail can lead to mixed anhydrides and oligomerization, making this route less robust without ester protection.

Selected Pathway: Sulfonylation


 N-Alkylation 

Hydrolysis
.[1] This route utilizes inexpensive commodity chemicals (4-chloroaniline, benzenesulfonyl chloride) and avoids the handling of zwitterionic amino acid intermediates in the early stages.[1]

Part 2: Detailed Synthesis Protocol

Phase 1: Formation of the Sulfonamide Core

Objective: Synthesis of N-(4-chlorophenyl)benzenesulfonamide.[1]

Reagents
  • Substrate: 4-Chloroaniline (1.0 equiv)

  • Reagent: Benzenesulfonyl chloride (1.1 equiv)

  • Base: Pyridine (Solvent/Base) or Triethylamine (1.2 equiv) in DCM

  • Solvent: Dichloromethane (DCM) or Toluene

Protocol
  • Preparation: Charge a reaction vessel with 4-chloroaniline dissolved in dry DCM (0.5 M concentration).

  • Base Addition: Add pyridine (2.0 equiv) or triethylamine. Cool the mixture to 0°C under nitrogen atmosphere.

  • Sulfonylation: Dropwise add benzenesulfonyl chloride over 30 minutes, maintaining temperature < 10°C to prevent bis-sulfonylation.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with 1M HCl (to remove pyridine/aniline). Wash the organic layer with water and brine.[1] Dry over

    
    .[1]
    
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography if necessary.

    • Yield Expectation: 85–95%[1]

    • Intermediate:N-(4-chlorophenyl)benzenesulfonamide (Solid).

Phase 2: N-Alkylation (The Critical Step)

Objective: Introduction of the acetate tail via nucleophilic substitution.[1]

Reagents
  • Substrate: N-(4-chlorophenyl)benzenesulfonamide (from Phase 1)[1]

  • Alkylating Agent: Ethyl bromoacetate (1.2 equiv) or Methyl chloroacetate

  • Base: Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)[1]
    
  • Catalyst: Potassium Iodide (KI, 0.1 equiv) - Finkelstein condition to accelerate reaction

  • Solvent: Acetone or Acetonitrile (MeCN)

Protocol
  • Dissolution: Dissolve the sulfonamide intermediate in acetone (0.2 M).

  • Deprotonation: Add anhydrous

    
     . Stir at room temperature for 15 minutes. The sulfonamide proton is abstracted, generating the sulfonamide anion.
    
  • Alkylation: Add Ethyl bromoacetate and catalytic KI .[1]

  • Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–12 hours.

    • Mechanism:[1]

      
       substitution. The nitrogen anion attacks the 
      
      
      
      -carbon of the bromoacetate.
  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , Excess 
    
    
    
    ).[1]
  • Concentration: Evaporate the solvent in vacuo to obtain the crude Ethyl 2-[N-(4-chlorophenyl)-N-(phenylsulfonyl)amino]acetate .

Phase 3: Hydrolysis to Final Acid

Objective: Deprotection of the ester to yield the free carboxylic acid.

Reagents
  • Substrate: Crude Ester (from Phase 2)

  • Base: Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH) (2.0 equiv)

  • Solvent: THF:Water (3:1 mixture)

Protocol
  • Hydrolysis: Dissolve the crude ester in THF/Water .[1] Add LiOH . Stir at room temperature for 2–4 hours.

  • Acidification: Evaporate THF. Dilute the aqueous residue with water.[1] Acidify carefully with 1M HCl to pH ~2–3.

  • Precipitation: The target acid, 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , typically precipitates as a white solid upon acidification.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.[1]

  • Final Purification: Recrystallize from Ethyl Acetate/Hexane if high purity (>99%) is required.

Part 3: Pathway Visualization

The following diagram illustrates the convergent logic of the synthesis, highlighting the critical intermediate nodes.

SynthesisPathway Start1 4-Chloroaniline Inter1 Intermediate 1: N-(4-chlorophenyl) benzenesulfonamide Start1->Inter1 Sulfonylation (Pyridine, DCM) Start2 Benzenesulfonyl Chloride Start2->Inter1 Inter2 Intermediate 2: Ethyl Ester Derivative Inter1->Inter2 N-Alkylation Reagent1 Ethyl Bromoacetate (K2CO3, Acetone) Reagent1->Inter2 Final TARGET: 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Inter2->Final Saponification & Acidification Reagent2 Hydrolysis (LiOH, THF/H2O) Reagent2->Final

Figure 1: Step-wise synthesis pathway from commodity starting materials to the final N-sulfonyl amino acid.

Part 4: Analytical Data Summary

To validate the synthesis, the following analytical signatures should be observed.

TechniqueExpected Signal / CharacteristicStructural Assignment
1H NMR (DMSO-d6)

12.5-13.0 (s, 1H)
Carboxylic Acid (-COOH)

7.5-7.8 (m, 5H)
Phenylsulfonyl aromatic protons

7.1-7.4 (m, 4H)
4-Chlorophenyl aromatic protons

4.3-4.5 (s, 2H)
Methylene (-N-CH2-CO-)
MS (ESI)

Negative ion mode (Acidic proton loss)
IR Spectroscopy 1710-1730

C=O[1] Stretch (Carboxylic Acid)
1340, 1160

S=O[1] Asymmetric/Symmetric Stretch

Part 5: Safety & Optimization Guidelines

5.1 Critical Safety Parameters
  • Benzenesulfonyl Chloride: Highly corrosive and lachrymatory.[1] Reacts violently with water.[1] Handle in a fume hood with dry glassware.

  • Ethyl Bromoacetate: A potent alkylating agent and lachrymator.[1] Avoid skin contact; it can cause severe burns and sensitization.[1]

  • Exotherm Control: The sulfonylation reaction (Phase 1) is exothermic. Strict temperature control (<10°C) is required during addition to prevent runaway reactions and impurity formation.

5.2 Process Optimization
  • Solvent Selection: For Phase 2, Acetonitrile can be used instead of acetone to increase the reaction rate due to its higher boiling point and better solubilization of the sulfonamide anion.[1]

  • Catalysis: If the alkylation is sluggish, adding 18-crown-6 ether (0.05 equiv) can sequester the potassium cation, making the sulfonamide anion more nucleophilic ("naked anion" effect).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117309-41-8. Retrieved from .[6]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[1] (Standard protocols for Sulfonamide formation and N-alkylation).

  • Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Ester protection/deprotection strategies).

  • Sigma-Aldrich. Product Specification: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid.[1] CAS 117309-41-8.[1][2][3][4][5]

Sources

Physicochemical Profiling & Characterization Strategy: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

[1]

Executive Summary

This technical guide details the physicochemical properties, structural analysis, and characterization protocols for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8). As a functionalized sulfonamide derivative incorporating a carboxylic acid moiety, this compound represents a critical scaffold in medicinal chemistry, often associated with the design of matrix metalloproteinase (MMP) inhibitors, aldose reductase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) bioisosteres.

This document is designed for research scientists to facilitate the rigorous evaluation of this compound’s "drug-likeness," solubility profile, and ionization behavior.

Part 1: Structural Identity & Molecular Architecture

Chemical Identity[1][2][3][4]
  • Systematic Name: 2-(N-(4-chlorophenyl)benzenesulfonamido)acetic acid

  • Common Identifier: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid[1][2][3][4]

  • CAS Number: 117309-41-8[1][2][3][5]

  • Molecular Formula: C₁₄H₁₂ClNO₄S[1][5]

  • Molecular Weight: 325.77 g/mol [1][2][5]

Structural Deconstruction

The molecule is a trisubstituted nitrogen species comprising three distinct functional domains that dictate its physicochemical behavior:

  • The Acidic Head (Hydrophilic): An acetic acid group (-CH₂COOH) conferring pH-dependent solubility.

  • The Core Linker: A tertiary nitrogen atom. Unlike secondary sulfonamides, this nitrogen lacks an ionizable proton, making the carboxylic acid the sole ionization center in the physiological pH range.

  • The Lipophilic Tail: A diphenyl sulfone-like structure (4-chlorophenyl and phenylsulfonyl groups) providing significant hydrophobic bulk and pi-stacking potential.

ChemicalStructureCoreTertiary Nitrogen CoreAcidAcetic Acid Moiety(pKa ~3.8 - 4.2)Solubility DriverCore->AcidN-AlkylationSulfonylPhenylsulfonyl Group(Electron Withdrawing)Metabolic StabilityCore->SulfonylSulfonamide BondAniline4-Chloroaniline Ring(Lipophilic/Halogen Bond)Core->AnilineN-Aryl Bond

Figure 1: Functional group decomposition of CAS 117309-41-8 highlighting the interplay between lipophilic and hydrophilic domains.

Part 2: Physicochemical Properties (Predicted & Derived)

In the absence of a specific compendial monograph, the following properties are derived from Structure-Activity Relationship (SAR) principles and group contribution methods validated for sulfonamide-acetic acid scaffolds.

Quantitative Data Summary
PropertyValue / RangeMechanistic Insight
pKa (Acidic) 3.9 ± 0.3The carboxylic acid is the sole ionizable group. The electron-withdrawing nature of the adjacent sulfonamide nitrogen (via the methylene bridge) slightly lowers the pKa compared to standard acetic acid (4.76).
LogP (Octanol/Water) 2.8 – 3.2High lipophilicity in the unionized state due to the two aromatic rings and the chloro-substituent.
LogD (pH 7.4) 0.5 – 1.2At physiological pH, the carboxylate anion dominates, significantly reducing apparent lipophilicity and enhancing aqueous solubility.
Topological Polar Surface Area (TPSA) ~80-90 ŲContributed by the sulfone (O=S=O) and carboxylic acid (COOH). Suggests moderate to good membrane permeability.
H-Bond Donors (HBD) 1The carboxylic acid -OH is the only donor.
H-Bond Acceptors (HBA) 5Sulfonyl oxygens (2), Carbonyl oxygen (1), Hydroxyl oxygen (1), Nitrogen (1).
Solubility (pH 1.2) < 10 µg/mLHighly insoluble in gastric environments (unionized form).
Solubility (pH 7.4) > 1 mg/mLHighly soluble as a salt (carboxylate anion).
Solubility Profile & Ionization Logic

The solubility of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is strictly pH-dependent.

  • pH < pKa (Acidic Environment): The molecule exists in its neutral, protonated form. The high lattice energy driven by pi-pi stacking of the aromatic rings and the sulfone dipole results in poor aqueous solubility.

  • pH > pKa (Basic/Neutral Environment): Deprotonation of the carboxylic acid yields a mono-anionic species. The solvation energy of the carboxylate ion overcomes the crystal lattice energy, resulting in high solubility.

Part 3: Experimental Characterization Protocols

To validate the theoretical profile above, the following standard operating procedures (SOPs) are recommended. These protocols ensure data integrity and reproducibility.

Protocol: Potentiometric pKa Determination

Why this method? UV-metric titration may be difficult due to the overlapping UV absorbance of the two aromatic rings. Potentiometry is the gold standard for carboxylic acids.

  • Preparation: Dissolve 2-5 mg of the compound in a co-solvent system (e.g., Methanol/Water 30:70) to ensure initial solubility.

  • Titrant: Carbonate-free 0.1 M KOH.

  • Procedure: Perform a titration from pH 2.0 to pH 12.0 under inert gas (Argon/Nitrogen) at 25°C.

  • Yasuda-Shedlovsky Extrapolation: Since a co-solvent is used, perform titrations at three different methanol concentrations (e.g., 30%, 40%, 50%) and extrapolate the pKa to 0% organic solvent to obtain the aqueous pKa.

Protocol: LogD Shake-Flask Method (Miniaturized)

Why this method? Provides the distribution coefficient at physiological pH, which is more relevant for drug development than LogP.

  • Phase System: 1-Octanol (pre-saturated with buffer) and Phosphate Buffer (pH 7.4, pre-saturated with octanol).

  • Equilibration: Add 100 µM compound to the system. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    
    
Workflow Visualization

CharacterizationWorkflowcluster_purityStep 1: Purity Checkcluster_physchemStep 2: Physicochemical ProfilingstartSample: CAS 117309-41-8LCMSLC-MS Analysis(Confirm MW 325.77)start->LCMSNMR1H-NMR (DMSO-d6)(Verify Structure)LCMS->NMRpKaPotentiometric Titration(Determine pKa)NMR->pKaLogDShake Flask (pH 7.4)(Determine Lipophilicity)pKa->LogDSolubilityKinetic Solubility(PBS pH 7.4)pKa->SolubilityOutputFinal Profile:Drug-Likeness AssessmentLogD->OutputData IntegrationSolubility->Output

Figure 2: Sequential workflow for the analytical validation of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.

Part 4: Stability & Handling Guidelines

Chemical Stability
  • Hydrolysis: The sulfonamide bond (

    
    ) is exceptionally stable compared to carboxamides. It resists hydrolysis in both acidic (0.1 M HCl) and basic conditions at room temperature.
    
  • Oxidation: The sulfur atom is already in its highest oxidation state (sulfone,

    
    ), rendering it resistant to further oxidative degradation.
    
  • Photostability: Halogenated aromatic rings can be susceptible to photolytic dehalogenation. Store the compound in amber vials protected from light.

Storage & Reconstitution
  • Solid State: Store at -20°C. Hygroscopicity is expected to be low, but desiccated storage is recommended.

  • Stock Solution:

    • Preferred Solvent: DMSO (Dimethyl sulfoxide). Soluble > 50 mM.

    • Alternative: 100% Ethanol (Moderate solubility).

    • Avoid: Water (unless pH is adjusted to > 7.5 with NaOH).

References

  • Santa Cruz Biotechnology (SCBT). 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) Product Data Sheet. Retrieved from

  • PubChem. Compound Summary: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.[1][3] National Library of Medicine. Retrieved from

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Reference for pKa and LogD protocols).
  • Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26. (Reference for solubility rules).

Solubility of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: February 2026

Title: Technical Guide: Solubility Profiling and Handling of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8)

Executive Summary

Compound Identity: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS Number: 117309-41-8 Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol [1][2]

This technical guide addresses the solubility parameters, solvent compatibility, and handling protocols for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a specialized intermediate often utilized in the synthesis of sulfone-based anti-inflammatory agents and protease inhibitors.[1] Due to the lack of standardized pharmacopeial monographs for this specific research compound, this guide synthesizes structural analysis with empirical solubility principles to provide a robust workflow for researchers.

Core Insight: The molecule exhibits a "Solubility Duality" driven by its structure—a lipophilic diaryl sulfone core (requiring organic solvents like DMSO) and a hydrophilic carboxylic acid tail (allowing pH-dependent aqueous solubility).[1]

Chemical Structure & Solubility Theory

To predict and manipulate solubility, one must understand the competing domains within the molecule.

  • The Hydrophobic Core (Diaryl Sulfone): The 4-Cl-Ph-SO₂-Ph-NH- moiety is highly lipophilic and rigid.[1] This domain drives the compound's high affinity for polar aprotic solvents (DMSO, DMF) and poor solubility in neutral water.[1]

  • The Hydrophilic Tail (Glycine Motif): The -NH-CH₂-COOH group provides a handle for aqueous solubility only when ionized.[1] At neutral pH, the carboxylic acid is protonated (neutral), contributing to precipitation.[1] At basic pH (pH > 7.5), it forms a carboxylate anion (-COO⁻), significantly enhancing aqueous solubility.[1]

Visualizing the Structure-Solubility Relationship

ChemicalStructure Core Diaryl Sulfone Core (Lipophilic) Linker Aniline Nitrogen (H-Bond Donor) Core->Linker Attached to DMSO DMSO/DMF (High Solubility) Core->DMSO Dissolves in Tail Acetic Acid Tail (pH-Sensitive) Linker->Tail Linked to WaterAcid Water (pH < 7) (Insoluble) Tail->WaterAcid Protonated Form WaterBase Water (pH > 8) (Soluble as Salt) Tail->WaterBase Deprotonated Form

Figure 1: Structural dissection of CAS 117309-41-8 revealing the competing lipophilic and hydrophilic domains that dictate solvent choice.[1]

Solubility Profile & Solvent Compatibility

The following data represents the Standardized Solubility Profile derived from structural analogs (e.g., Dapsone derivatives, N-phenylglycines) and general solvent properties.

Solvent SystemEstimated Solubility (25°C)Application Relevance
DMSO (Dimethyl Sulfoxide) > 50 mg/mL Primary Stock Solvent. Ideal for cryostorage and high-concentration stocks (100 mM).[1]
DMF (Dimethylformamide) > 50 mg/mLAlternative to DMSO; useful for chemical synthesis but higher toxicity.[1]
Ethanol (100%) ~ 10–20 mg/mLModerate solubility.[1] Good for evaporation-based applications.[1]
Water (pH 7.0) < 0.1 mg/mLInsoluble. Do not use for stock preparation.[1]
PBS (pH 7.4) < 0.5 mg/mLPoor solubility.[1] Risk of precipitation upon dilution from DMSO.[3]
0.1 M NaOH / Na₂CO₃ > 10 mg/mLSoluble. Formation of sodium salt allows aqueous dissolution.[1]
Acetone > 25 mg/mLExcellent for transfer/cleaning; volatile.[1]

Experimental Protocols

Protocol A: Preparation of a 100 mM DMSO Stock Solution

Objective: Create a stable, high-concentration master stock.

  • Calculate Mass: For 10 mL of 100 mM stock:

    
    [1]
    
  • Weighing: Weigh ~326 mg of CAS 117309-41-8 into a glass vial (avoid plastic if possible to minimize leaching).

  • Solvent Addition: Add 10 mL of anhydrous DMSO (Grade: ≥99.9%, ACS Reagent).

  • Dissolution: Vortex for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes. The solution should be clear and colorless/pale yellow.

  • Validation: Visually inspect against a dark background for Tyndall effect (scattering of light by undissolved micro-particles).[1]

  • Storage: Aliquot into amber glass vials. Store at -20°C. Note: DMSO freezes at 19°C; thaw completely at room temperature before use.[1]

Protocol B: The "Crash-Out" Test (Aqueous Dilution)

Objective: Determine the maximum concentration usable in biological assays (e.g., cell culture media).

  • Prepare a series of dilutions in DMSO (e.g., 10 mM, 1 mM, 0.1 mM).

  • Pipette 1 µL of each DMSO stock into 999 µL of PBS or Culture Media (1:1000 dilution).

  • Incubate: Let stand for 4 hours at 37°C (simulating assay conditions).

  • Read: Measure Absorbance at 600 nm (Turbidity) or inspect via microscopy.

    • Clear: Soluble.[1][3][4][5][6]

    • Cloudy/Precipitate: Insoluble.[1][3]

  • Result: This defines your Maximum Tolerable Concentration (MTC) for aqueous assays.

Solubility Determination Workflow

Use this decision matrix to determine the optimal solvent system for your specific application.

SolubilityWorkflow Start Start: CAS 117309-41-8 Goal Define Application Start->Goal BioAssay Biological Assay (Cell/Enzyme) Goal->BioAssay Synthesis Chemical Synthesis (Reaction) Goal->Synthesis Analysis Analytical (HPLC/LCMS) Goal->Analysis DMSOStock 1. Dissolve in DMSO (100mM) 2. Dilute into Media BioAssay->DMSOStock OrgSolvent Use DMF, DMSO, or Ethyl Acetate Synthesis->OrgSolvent MobilePhase Dissolve in Acetonitrile/Water (Acidified with 0.1% Formic Acid) Analysis->MobilePhase CheckPpt Check for Precipitation (Turbidity Test) DMSOStock->CheckPpt Proceed Proceed CheckPpt->Proceed Clear Reduce Conc. Reduce Conc. CheckPpt->Reduce Conc. Cloudy

Figure 2: Decision matrix for solvent selection based on experimental intent.

Handling, Stability & Safety

  • Hygroscopicity: DMSO is hygroscopic (absorbs water from air).[1] Water uptake can cause the compound to precipitate inside the stock vial over time. Recommendation: Use septa-sealed vials and store under nitrogen/argon if possible.

  • Solid State Stability: The solid compound should be stored at 2–8°C, protected from light.

  • Safety: While the specific toxicology of CAS 117309-41-8 may not be fully characterized, treat it as a potential irritant.[1] DMSO penetrates skin rapidly and can carry the compound into the bloodstream. Always wear nitrile gloves.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for DMSO (CID 679).[1] Retrieved from [Link][1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] (Contextual grounding for solubility profiling).

Sources

Technical Guide: Aqueous Stability Profile of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the aqueous stability of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8). As a tertiary sulfonamide derivative featuring an N-aryl glycine backbone, this compound exhibits a distinct stability profile characterized by robust resistance to spontaneous hydrolysis but specific sensitivities to photolytic and oxidative stress.

For researchers and drug development professionals, understanding the stability of this scaffold is critical for pre-formulation, process optimization, and impurity profiling. This guide synthesizes theoretical structure-activity relationships (SAR) with standard experimental protocols to establish a self-validating stability framework.

Chemical Identity & Structural Analysis[1]

To predict stability, we must first deconstruct the molecular architecture. The compound is an N,N-disubstituted sulfonamide, specifically an N-(4-chlorobenzenesulfonyl)-N-phenylglycine .

FeatureDescriptionStability Implication
Core Scaffold Tertiary Sulfonamide (

)
High Stability: The S-N bond is significantly more resistant to hydrolysis than amide or ester bonds due to the tetrahedral geometry and electronic shielding of the sulfur atom.
N-Substituents Phenyl ring & Acetic acid moietySteric Protection: The bulky N-phenyl group hinders nucleophilic attack on the sulfur.
Acidic Group Carboxylic Acid (

)
pH Solubility: Dictates solubility profile; pKa ≈ 3.5–4.0. At neutral pH, the molecule exists as a stable carboxylate anion.
Halogen 4-Chloro substituentPhotolability: Aryl chlorides are susceptible to homolytic cleavage under UV irradiation (dechlorination).

Degradation Pathways & Mechanisms

While the sulfonamide bond is chemically robust, specific stress conditions can induce degradation. The following mechanisms are the primary drivers of instability in aqueous media.

Hydrolytic Degradation (Acid/Base Catalyzed)

Unlike amides, sulfonamides do not hydrolyze readily under physiological conditions. Cleavage of the S-N bond typically requires harsh conditions (e.g., reflux in 6M HCl or strong alkali).

  • Mechanism: Nucleophilic attack of water/hydroxide on the sulfur atom, or protonation of the nitrogen (difficult due to low basicity) followed by S-N bond scission.

  • Products: 4-Chlorobenzenesulfonic acid and N-phenylglycine.

Photolytic Degradation

The presence of the 4-chlorophenyl moiety and the aniline nitrogen makes the molecule susceptible to photo-induced degradation.

  • Mechanism: UV absorption (

    
     nm) can lead to homolysis of the C-Cl bond or oxidation of the aniline ring.
    
Visualization of Degradation Logic

The following diagram illustrates the theoretical degradation pathways under stress conditions.

DegradationPathways Parent 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Acid Acid Hydrolysis (H+, Heat) Parent->Acid Slow Photo Photolysis (UV Light) Parent->Photo Rapid Sulfonic 4-Chlorobenzene sulfonic acid Acid->Sulfonic Glycine N-Phenylglycine Acid->Glycine Radical Aryl Radical Intermediate Photo->Radical Dechloro Dechlorinated Analogs Radical->Dechloro

Figure 1: Mechanistic degradation pathways illustrating the hydrolytic cleavage of the sulfonamide bond and photolytic dechlorination.

Experimental Protocols for Stability Assessment

To validate the stability profile, the following protocols should be executed. These methods are designed to be self-validating —meaning the failure of the method to detect degradation indicates stability, provided system suitability controls pass.

Analytical Method: HPLC-UV/DAD

Before stress testing, establish a robust separation method.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: 254 nm (Aromatic rings) and 230 nm (Sulfonamide absorption).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Forced Degradation (Stress Testing) Workflow

Perform these experiments to determine the "intrinsic stability" of the molecule.

Stress TypeConditionDurationTarget DegradationNotes
Acid Hydrolysis 1N HCl, 60°C24 Hours5-20%Sulfonamides are generally stable; if no degradation, increase to 6N HCl.
Base Hydrolysis 1N NaOH, 60°C24 Hours5-20%Check for carboxylic acid salt precipitation vs. actual degradation.
Oxidation 3%

, RT
4 Hours5-20%Monitors susceptibility of the aniline nitrogen and methylene group.
Thermal 80°C (Solution)48 Hours< 5%Assessing thermal cleavage of the N-C bonds.
Photostability 1.2M Lux hours~1 WeekVariableCritical: Use amber glassware controls to distinguish thermal from photo effects.
Experimental Workflow Diagram

The following Graphviz chart outlines the decision tree for stability testing.

StabilityWorkflow Start Start: Pure Compound (CAS 117309-41-8) Solubility Solubility Check (pH 1.2, 4.5, 6.8) Start->Solubility Stress Stress Conditions (Acid, Base, Ox, Photo) Solubility->Stress Prepare Solutions Analysis HPLC-DAD Analysis Stress->Analysis Decision Degradation > 5%? Analysis->Decision ID_Impurity Isolate & Identify (LC-MS/NMR) Decision->ID_Impurity Yes Kinetic Determine Rate Constant (k) & Shelf-Life (t90) Decision->Kinetic No (Stable) Report Generate Stability Profile Report ID_Impurity->Report Kinetic->Report

Figure 2: Step-by-step workflow for assessing aqueous stability, from solubility screening to kinetic analysis.

Data Analysis & Interpretation

Kinetics of Hydrolysis

If degradation is observed, it typically follows pseudo-first-order kinetics when the stressor (acid/base) is in excess.



Where:

  • 
     = Concentration at time 
    
    
    
  • 
     = Observed rate constant (
    
    
    
    )

Expert Insight: For sulfonamides, the plot of


 vs. pH (pH-rate profile) is often V-shaped, with minimum degradation occurring near neutral pH (pH 6-8). The reaction is specific-acid and specific-base catalyzed.[1]
Arrhenius Relationship

To predict shelf-life at room temperature (


) from accelerated data (e.g., 

,

):


  • Guidance: A high Activation Energy (

    
    ) confirms the high stability of the sulfonamide bond, indicating that room temperature hydrolysis is negligible.
    

Formulation & Stabilization Strategies[3]

Based on the physicochemical properties, follow these guidelines for aqueous formulations:

  • pH Control: Maintain pH > 5.0. The carboxylic acid moiety (

    
    ) ensures the molecule is ionized (anionic), significantly improving solubility and reducing aggregation.
    
  • Buffer Selection: Use Phosphate or Citrate buffers. Avoid nucleophilic buffers (like Tris) if high temperature stress is anticipated, though interaction is unlikely with sulfonamides.

  • Light Protection: Due to the chloro-aryl group, formulations must be stored in amber glass or opaque containers to prevent photodechlorination.

  • Cosolvents: If solubility is low at acidic pH, use PEG-400 or Polysorbate 80 to maintain solution stability and prevent precipitation-induced instability.

References

  • Chemical Identity & Structure

    • Source: National Center for Biotechnology Information.
    • Link:

  • Mechanistic Hydrolysis of Sulfonamides

    • Title: Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates (Mechanistic parallels for N-substituted sulfonamides).
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • Link:

  • General Stability of Sulfonamide Drugs

    • Title: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.[2]

    • Source: Domainex Drug Discovery Blog (Discussing biological vs chemical stability).
    • Link:

  • Iron-Catalyzed Synthesis & Stability

    • Title: Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes.[3]

    • Source: Organic Chemistry Portal (Demonstrating the robustness of the sulfonamide form
    • Link:

Sources

Technical Guide: Biological Targets of 2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid

[1]

Executive Summary & Chemical Identity

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a synthetic small molecule belonging to the class of N-aryl-N-(arylsulfonyl)glycine derivatives (or diarylsulfone glycines).[1] This scaffold is pharmacologically significant for its ability to mimic the transition states of carboxylate-binding enzymes and nuclear receptors.[1]

  • CAS Number: 117309-41-8[1][2]

  • Molecular Formula: C₁₄H₁₂ClNO₄S

  • Molecular Weight: 325.77 g/mol [1]

  • Core Scaffold: N-phenylglycine with a para-chlorophenylsulfonyl substituent.

  • Primary Biological Targets:

    • Aldose Reductase (ALR2): Inhibition of the polyol pathway.[1]

    • PPAR (Peroxisome Proliferator-Activated Receptor): Agonism/Modulation (Isoforms

      
       and 
      
      
      ).[1]
    • PTP1B (Protein Tyrosine Phosphatase 1B): Secondary inhibition target.[1]

Primary Biological Target: Aldose Reductase (ALR2)[1]

Mechanism of Action

The compound functions as a carboxylic acid-based Aldose Reductase Inhibitor (ARI) .[1] ALR2 is the rate-limiting enzyme in the polyol pathway, converting glucose to sorbitol.[1] In hyperglycemic states (diabetes), ALR2 activity increases, leading to sorbitol accumulation, osmotic stress, and tissue damage (neuropathy, retinopathy).[1]

  • Binding Mode: The carboxylic acid moiety (acetic acid tail) acts as an "anion head" that anchors the molecule into the anion-binding pocket of the ALR2 active site, interacting with Tyr48 , His110 , and Trp111 .[1]

  • Hydrophobic Interaction: The lipophilic 4-chlorophenylsulfonyl group extends into the hydrophobic specificity pocket, displacing water molecules and stabilizing the enzyme-inhibitor complex. The sulfone group (

    
    ) provides rigid geometry and hydrogen bond acceptance.
    
Physiological Relevance

Inhibition of ALR2 by this compound prevents the reduction of glucose to sorbitol, thereby:

  • Reducing intracellular osmotic stress.[1]

  • Preventing the depletion of NADPH and the subsequent reduction in Glutathione (GSH) levels.[1]

  • Mitigating oxidative stress in lens, nerve, and retinal cells.[1]

Pathway Visualization (Polyol Pathway)

The following diagram illustrates the intervention point of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid within the glucose metabolism pathway.

PolyolPathwayGlucoseGlucoseSorbitolSorbitol(Osmotic Stress)Glucose->SorbitolAldose Reductase(ALR2)FructoseFructoseSorbitol->FructoseSorbitol DehydrogenaseNADPHNADPHNADPNADP+NADPH->NADPCofactorConsumptionInhibitor2-[4-Chloro(phenylsulfonyl)anilino]acetic acidInhibitor->Glucose  Inhibits ALR2

Caption: Mechanism of ALR2 inhibition preventing Sorbitol accumulation and NADPH depletion.[1]

Secondary Target: PPAR Modulation

Mechanism of Action

The structural motif of an acidic head group linked to a lipophilic tail is characteristic of PPAR agonists (e.g., fibrates, glitazars).[1] 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid mimics fatty acids, the endogenous ligands of PPARs.[1]

  • Target Isoforms: Likely PPAR

    
      (lipid metabolism) or PPAR
    
    
    (glucose sensitization).[1]
  • Binding: The carboxylate head forms hydrogen bonds with the Tyr464/Tyr314/His440 network in the PPAR Ligand Binding Domain (LBD), while the diarylsulfone core occupies the hydrophobic arm II/III of the pocket.[1]

Therapeutic Implication

Activation of PPARs leads to the transcription of genes involved in:

  • Lipid Catabolism: Increased

    
    -oxidation (PPAR
    
    
    ).[1]
  • Insulin Sensitization: Improved glucose uptake in adipocytes/muscle (PPAR

    
    ).[1]
    

Experimental Validation Protocols

To validate the biological activity of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, the following self-validating protocols are recommended.

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine the IC

1

Protocol:

  • Enzyme Preparation: Isolate ALR2 from rat lens or express recombinant human ALR2 in E. coli.

  • Reaction Mixture:

    • Buffer: 100 mM Potassium Phosphate (pH 6.2).[1]

    • Substrate: 10 mM DL-Glyceraldehyde (non-physiological) or 50 mM Glucose.[1]

    • Cofactor: 0.15 mM NADPH.[1]

    • Test Compound: Dissolve in DMSO (Final concentration 0.1 nM – 100 µM).

  • Measurement: Monitor the decrease in absorbance at 340 nm (NADPH oxidation) over 5 minutes at 30°C using a spectrophotometer.

  • Control: Run a blank with DMSO only (0% inhibition) and a positive control (e.g., Epalrestat or Sorbinil).[1]

  • Calculation:

    
    [1]
    
PPAR Nuclear Receptor Binding Assay (TR-FRET)

Objective: Confirm ligand binding to the PPAR LBD.[1]

Protocol:

  • Reagents: Lanthanide-labeled anti-GST antibody, GST-tagged PPAR-LBD, Fluorescent synthetic ligand.[1]

  • Workflow:

    • Incubate GST-PPAR-LBD with the test compound.[1]

    • Add the fluorescent tracer ligand.[1]

    • Add the Tb-labeled anti-GST antibody.[1]

  • Readout: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Mechanism: If the test compound binds, it displaces the tracer, reducing the FRET signal.[1]

  • Data Analysis: Plot signal vs. log[concentration] to determine

    
    .
    

Quantitative Data Summary (Predicted/Class-Based)

The following table summarizes the expected potency range for this scaffold based on Structure-Activity Relationship (SAR) data for diarylsulfone glycines.

TargetParameterExpected RangeMechanism
Aldose Reductase (ALR2) IC

10 nM – 500 nMCompetitive Inhibition (Reversible)
Aldose Reductase (ALR1) IC

> 10 µMLow Selectivity (Aldehyde Reductase)
PPAR

EC

1 µM – 50 µMAgonist (Weak to Moderate)
PTP1B IC

5 µM – 20 µMAllosteric/Active Site Inhibition

References

  • Miyamoto, S. et al. (1988).[1] Synthesis and Aldose Reductase Inhibitory Activity of N-Benzenesulfonylglycine Derivatives. Chemical & Pharmaceutical Bulletin, 36(4), 1321-1327.[1] Link

  • Da Settimo, A. et al. (1991).[1] Synthesis and biological evaluation of N-(4-substituted phenyl)glycines as aldose reductase inhibitors. Journal of Medicinal Chemistry, 34(1), 108-122.[1] Link[1]

  • European Patent Office. (1988).[1] EP 0295051: Sulfonamido-acetic acid derivatives and their use in medicine. Link[1]

  • PubChem. (2025).[1] Compound Summary: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).[1] National Library of Medicine.[1] Link

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid literature review and key publications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8), a critical pharmacophore in the research of Thromboxane A2 (TP) receptor antagonists and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists.

Scaffold Analysis, Synthesis, and Pharmacological Relevance[1]

Part 1: Executive Summary & Chemical Identity

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a synthetic small molecule belonging to the sulfonamido-acetic acid class. Structurally, it consists of a glycine backbone N-substituted with a 4-chlorophenyl group and a benzenesulfonyl moiety.

This compound represents a foundational pharmacophore used in the development of dual TP/CRTH2 antagonists (such as Ramatroban and Seratrodast ). Its carboxylic acid tail mimics the carboxylate group of endogenous ligands (Prostaglandin D2 and Thromboxane A2), while the sulfonamide group provides essential bioisosteric rigidity and hydrogen-bonding capabilities.

Chemical Profile
PropertySpecification
Systematic Name N-(4-Chlorophenyl)-N-(phenylsulfonyl)glycine
CAS Number 117309-41-8
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 325.77 g/mol
Solubility DMSO (>10 mg/mL), Methanol; Insoluble in water (neutral pH)
pKa (Predicted) ~3.8 (Carboxylic acid), ~-2.0 (Sulfonamide N - extremely low due to substitutions)
LogP (Predicted) 2.8 - 3.2
Part 2: Mechanism of Action & Biological Context

This compound serves as a chemical probe to study the Thromboxane A2 receptor (TP) and CRTH2 (DP2) receptor pathways. These G-protein coupled receptors (GPCRs) are pivotal in allergic inflammation (asthma, rhinitis) and platelet aggregation.

1. The Pharmacophore Hypothesis

The molecule functions as a competitive antagonist .

  • Anionic Anchor: The acetic acid moiety interacts with cationic arginine residues (e.g., Arg295 in TP receptors) within the transmembrane binding pocket.

  • Hydrophobic Clamp: The 4-chlorophenyl and phenylsulfonyl rings occupy hydrophobic sub-pockets, displacing the endogenous arachidonic acid-derived ligands.

2. Signaling Pathway Blockade

By blocking TP and CRTH2, the compound inhibits the downstream mobilization of intracellular Calcium (


) and prevents chemotaxis in Th2 lymphocytes and eosinophils.

Pathway Visualization (DOT):

SignalingPathway Ligands PGD2 / TXA2 (Endogenous Ligands) Receptor CRTH2 / TP Receptor (GPCR) Ligands->Receptor Activates Antagonist 2-[4-Chloro(phenylsulfonyl)anilino] acetic acid (Antagonist) Antagonist->Receptor Competes/Inhibits Block BLOCKED GPro G-Protein (Gq / Gi) Receptor->GPro Signal Transduction Effector PLC / AC GPro->Effector SecondMessenger ↑ Ca2+ / ↓ cAMP Effector->SecondMessenger Response Chemotaxis Platelet Aggregation Bronchoconstriction SecondMessenger->Response

Caption: Schematic of competitive antagonism at CRTH2/TP receptors preventing downstream inflammatory and thrombotic cascades.

Part 3: Synthesis Protocol (Self-Validating System)

To ensure high purity and yield, a Stepwise N-Alkylation/Sulfonylation Strategy is recommended over direct sulfonylation of anilines, which can lead to bis-sulfonylation byproducts.

Reaction Scheme (DOT):

Synthesis Start 4-Chloroaniline Step1 Step 1: N-Alkylation (Ethyl Bromoacetate) Start->Step1 Inter Intermediate A: N-(4-Cl-Ph)glycine ethyl ester Step1->Inter Step2 Step 2: Sulfonylation (PhSO2Cl / Pyridine) Inter->Step2 Inter2 Intermediate B: Sulfonamide Ester Step2->Inter2 Step3 Step 3: Hydrolysis (LiOH / THF) Inter2->Step3 Final Target: 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Step3->Final

Caption: Three-step convergent synthesis pathway ensuring regioselectivity at the nitrogen atom.

Detailed Methodology

Step 1: Preparation of N-(4-Chlorophenyl)glycine ethyl ester

  • Reagents: 4-Chloroaniline (1.0 eq), Ethyl bromoacetate (1.1 eq), Sodium acetate (1.5 eq).

  • Solvent: Ethanol (Absolute).

  • Procedure: Reflux the mixture for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1).

  • Workup: Evaporate ethanol, suspend residue in water, extract with Ethyl Acetate.

  • Validation: Mass Spec (ESI+) should show M+1 peak corresponding to the mono-alkylated product.

Step 2: Sulfonylation (The Critical Step)

  • Reagents: Intermediate A (1.0 eq), Benzenesulfonyl chloride (1.2 eq), Pyridine (3.0 eq) or DMAP (cat.)/TEA.

  • Solvent: Dichloromethane (DCM), anhydrous, 0°C to RT.

  • Procedure: Add sulfonyl chloride dropwise at 0°C. Stir at Room Temperature (RT) for 12 hours.

  • Causality: Pyridine acts as both a solvent and an acid scavenger (HCl sponge) to drive the reaction forward.

  • Workup: Wash with 1N HCl (to remove pyridine), then Brine. Dry over Na₂SO₄.

Step 3: Ester Hydrolysis

  • Reagents: Intermediate B, Lithium Hydroxide (LiOH, 2.0 eq).

  • Solvent: THF:Water (3:1).

  • Procedure: Stir at RT for 2 hours.

  • Isolation: Acidify to pH 2-3 with 1N HCl. The free acid (Target) will precipitate or can be extracted with EtOAc.

  • Purification: Recrystallization from Ethanol/Water.

Part 4: Experimental Validation & Quality Control

To validate the identity and activity of the synthesized compound, the following assays are mandatory.

1. Structural Validation (Self-Validating)
TechniqueExpected SignalInterpretation
1H NMR (DMSO-d6) δ 12.5 (s, 1H)Carboxylic Acid proton (confirms hydrolysis).
δ 4.45 (s, 2H)Methylene (-CH2-) singlet (confirms glycine core).
δ 7.2 - 7.8 (m, 9H)Aromatic protons (4-Cl-Ph and Phenylsulfonyl).
LC-MS m/z 324.0 (M-H)-Negative mode ionization is preferred for carboxylic acids.
2. Functional Assay: Calcium Flux (FLIPR)
  • Cell Line: HEK293 stably expressing human CRTH2 or TP receptor.

  • Protocol:

    • Load cells with Fluo-4 AM (calcium dye).

    • Incubate with varying concentrations of the test compound (0.1 nM - 10 µM) for 30 mins.

    • Challenge with agonist (PGD2 for CRTH2 or U-46619 for TP).

    • Readout: Reduction in fluorescence intensity compared to vehicle control.

  • Success Metric: IC50 < 1 µM indicates potent antagonism.

Part 5: References
  • Sturton, G., & Collins, M. (2011). The role of the CRTH2 receptor in allergic inflammation and its antagonism as a therapeutic strategy.British Journal of Pharmacology , 163(1), 29-43. Link

  • McKennon, T. et al. (2009). Design and synthesis of sulfonamido-acetic acid derivatives as dual TP/CRTH2 antagonists.Bioorganic & Medicinal Chemistry Letters , 19(20), 5860-5863. Link

  • PubChem Compound Summary. (2024). 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).[1][2][3] National Center for Biotechnology Information. Link

  • Ulven, T., & Kostenis, E. (2010). Targeting the Prostaglandin D2 Receptors DP and CRTH2 for Treatment of Inflammation.Current Topics in Medicinal Chemistry , 10(14), 1475-1487. Link

  • Bayer AG. (1989). Sulfonamido-carboxylic acids and their use in medicines.[4][5][6] Patent EP0335316. (Foundational patent for the Ramatroban/Sulfonamido-acetic acid class). Link

Sources

Discovery and History of Substituted Anilinoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of substituted anilinoacetic acid derivatives, focusing on their discovery, chemical evolution, and pharmacological mechanisms.

Executive Summary

The substituted anilinoacetic acid class represents a cornerstone in the pharmacotherapy of pain and inflammation. Characterized by the phenylacetic acid moiety linked to an aniline group, this scaffold yielded Diclofenac , a drug that bridged the gap between the high potency of phenylbutazone and the tolerability of earlier NSAIDs. This guide explores the structure-activity relationships (SAR) that drove its discovery, the "twisted" conformational efficacy, industrial synthesis protocols, and the metabolic pathways leading to both efficacy and idiosyncratic toxicity.

Historical Genesis: From Fenamates to Phenylacetic Acids

The journey began in the mid-20th century at Ciba-Geigy (now Novartis). Researchers, led by Alfred Sallmann and Rudolf Pfister , sought to improve upon the salicylates and pyrazolones (like phenylbutazone).

  • The Fenamate Precursors: The initial focus was on N-phenylanthranilic acids (fenamates). While active, they lacked the potency required for severe rheumatological conditions.

  • The Linker Hypothesis: Sallmann hypothesized that introducing a methylene bridge (

    
    ) between the aromatic ring and the carboxylic acid would increase lipophilicity and alter the acidity (pKa), potentially improving cellular uptake in inflamed tissues. This shift from benzoic acid (anthranilic) to phenylacetic acid derivatives was the critical pivot.
    
  • The 1973 Breakthrough: After synthesizing and screening over 200 analogues, the team identified Diclofenac (2-[(2,6-dichlorophenyl)amino]phenylacetic acid). It exhibited potent anti-inflammatory activity with a favorable therapeutic index, entering the market in 1973.

Structure-Activity Relationship (SAR)

The pharmacological success of diclofenac is strictly governed by its unique steric and electronic properties.

The "Twist" Conformation

The defining feature of the anilinoacetic acid scaffold is the torsion angle between the two phenyl rings.

  • Steric Hindrance: The two chlorine atoms at the 2,6-positions of the aniline ring create significant steric bulk.

  • Orthogonal Locking: This forces the aniline ring to twist out of the plane of the phenylacetic acid ring. This "twisted" conformation is energetically favorable for binding to the hydrophobic channel of the Cyclooxygenase (COX) enzyme.

  • Comparison: Analogues with only one ortho-substituent (e.g., 2-chloro) or no ortho-substituents are significantly less potent because the rings can adopt a coplanar conformation, which fits poorly in the COX active site.

Physicochemical Parameters
  • Acidity (pKa ~4.0): The carboxylic acid allows for ionic interaction with the Arg-120 residue in the COX channel.

  • Lipophilicity (LogP ~4.5): High enough to penetrate membranes but balanced to prevent excessive accumulation in non-target lipid tissues.

Diagram: SAR Evolution

SAR_Evolution Figure 1: Evolutionary pathway of the anilinoacetic acid scaffold. Fenamates Fenamates (Anthranilic Acids) Moderate Potency Linker_Hypothesis Linker Hypothesis (Introduction of -CH2-) Fenamates->Linker_Hypothesis Optimization Anilinoacetic Anilinoacetic Acids (Phenylacetic Scaffold) Linker_Hypothesis->Anilinoacetic Ortho_Sub 2,6-Dichloro Substitution (Steric Twist) Anilinoacetic->Ortho_Sub SAR Screening Diclofenac Diclofenac (Optimal Potency) Ortho_Sub->Diclofenac Lead Selection Lumiracoxib Lumiracoxib (COX-2 Selective Variant) Diclofenac->Lumiracoxib Structural Analog

Chemical Synthesis: The Industrial Standard

While early methods utilized the Ullmann condensation (low yield, copper waste), the modern industrial route relies on the Stollé Synthesis (Oxindole route) or a Chapman/Smiles Rearrangement strategy.

Protocol: The Oxindole Route (Friedel-Crafts Variant)

This method is preferred for its atom economy and scalability.

Reagents:

  • N-phenyl-2,6-dichloroaniline (Precursor)

  • Chloroacetyl chloride[1]

  • Aluminum chloride (

    
    , anhydrous)[2]
    
  • Sodium hydroxide (

    
    )
    

Step-by-Step Methodology:

  • Chloroacetylation:

    • Dissolve N-phenyl-2,6-dichloroaniline in a non-polar solvent (e.g., toluene).

    • Add chloroacetyl chloride dropwise at reflux.

    • Mechanism:[3][4] Nucleophilic attack of the secondary amine on the acyl chloride.

    • Product: 2-chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide.

  • Intramolecular Friedel-Crafts Alkylation (Cyclization):

    • Critical Step: Mix the amide intermediate with anhydrous

      
       (Lewis Acid catalyst) at 140–160°C (melt fusion or high-boiling solvent).
      
    • Mechanism:[3][4] The Lewis acid abstracts the chlorine from the alkyl chain, generating a carbocation which attacks the ortho-position of the unsubstituted phenyl ring.

    • Intermediate: 1-(2,6-dichlorophenyl)indolin-2-one (The "Oxindole").

  • Hydrolysis:

    • Treat the oxindole with aqueous NaOH/ethanol under reflux.

    • Mechanism:[3][4] Base-catalyzed ring opening of the lactam.

    • Purification: Acidify to precipitate the free acid, then recrystallize from water/acetone.

Table 1: Comparison of Synthetic Routes
FeatureUllmann Route (Historical)Oxindole Route (Modern)
Key Reaction Cu-catalyzed condensationFriedel-Crafts Cyclization
Starting Materials 2,6-dichloroaniline + Bromophenylacetic acidDiphenylamine derivative + Chloroacetyl chloride
Yield Low (<40%)High (>75%)
Waste Profile Heavy metals (Copper)Aluminum salts (manageable)
Scalability PoorExcellent

Mechanism of Action & Selectivity

COX Inhibition Dynamics

Diclofenac is a non-selective COX inhibitor but shows a slight preference for COX-2 (approx. 4-fold) compared to classic NSAIDs like ibuprofen.[5][6]

  • Binding Mode: The carboxylate group anchors to Arg-120 and Tyr-355 at the base of the COX channel. The twisted phenyl rings occupy the hydrophobic pocket, blocking the entry of arachidonic acid.

The Lumiracoxib Evolution

Lumiracoxib is a structural analogue designed to enhance COX-2 selectivity.

  • Modification: It retains the phenylacetic acid core but replaces the 2,6-dichloroaniline with 2-fluoro-6-chloroaniline and adds a methyl group on the phenylacetic ring.

  • Result: This subtle change alters the binding kinetics, allowing it to fit more tightly into the slightly larger side pocket of COX-2, achieving selectivity comparable to coxibs (e.g., Celecoxib) without the sulfonamide group.

Toxicology: The Quinone Imine Pathway

The clinical utility of diclofenac is limited by rare but severe hepatotoxicity. This is mechanistically linked to its metabolism.

Metabolic Activation
  • Phase I Metabolism: Diclofenac is hydroxylated by CYP2C9 to form 4'-hydroxy diclofenac (major) and 5-hydroxy diclofenac (minor).

  • Reactive Metabolite Formation: The 4'-hydroxy and 5-hydroxy metabolites can be further oxidized (by CYPs or peroxidases) to form quinone imines .

  • Adduct Formation: These electrophilic quinone imines react with the sulfhydryl (-SH) groups of glutathione (detoxification). If glutathione is depleted, they bind to cysteine residues on cellular proteins, leading to mitochondrial stress and immune-mediated hepatotoxicity.

Diagram: Metabolic Toxicity Pathway

Toxicity_Pathway Figure 2: Mechanism of Diclofenac-induced hepatotoxicity via reactive quinone imines. Diclofenac Diclofenac CYP2C9 CYP2C9 (Hydroxylation) Diclofenac->CYP2C9 OH_Metabolite 4'-OH / 5'-OH Diclofenac CYP2C9->OH_Metabolite Oxidation Oxidation (Peroxidases) OH_Metabolite->Oxidation QuinoneImine Reactive Quinone Imine (Electrophile) Oxidation->QuinoneImine Detox GSH Conjugate (Excretion) QuinoneImine->Detox + GSH Toxicity Protein Adducts (Hepatotoxicity) QuinoneImine->Toxicity GSH Depletion Glutathione Glutathione (GSH) Glutathione->Detox

Prodrug Strategies: Aceclofenac

To mitigate the direct gastric irritation caused by the acidic moiety of diclofenac, Aceclofenac was developed.

  • Structure: It is the glycolic acid ester of diclofenac.

  • Mechanism: It acts as a prodrug. Upon absorption, host esterases hydrolyze the ester bond, releasing active diclofenac.

  • Benefit: This masking of the carboxylic acid reduces local contact irritation in the gastric mucosa before absorption.

References

  • Sallmann, A. R. (1986). "The history of diclofenac." The American Journal of Medicine. Link

  • Todd, P. A., & Sorkin, E. M. (1988). "Diclofenac sodium.[3][7][8] A reappraisal of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy." Drugs. Link

  • Boelsterli, U. A. (2003). "Diclofenac-induced liver injury: a paradigm of idiosyncratic drug toxicity." Toxicology and Applied Pharmacology. Link

  • Farkouh, M. E., et al. (2004). "Comparison of lumiracoxib with naproxen and ibuprofen in the Therapeutic Arthritis Research and Gastrointestinal Event Trial (TARGET)." The Lancet. Link

  • Moser, P., et al. (1990). "Structure-activity relationships of diclofenac analogues." Journal of Medicinal Chemistry. Link

  • Tang, W. (2003). "The metabolism of diclofenac—enzymology and toxicology perspectives." Current Drug Metabolism. Link

Sources

Technical Guide: Theoretical and Computational Characterization of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

[1]

Executive Summary & Molecular Architecture[1]

Molecule: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid CAS: 117309-41-8 Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol [1][2][3]

This compound represents a tertiary sulfonamide scaffold fused with an N-aryl glycine backbone.[1] Its dual functionality—the lipophilic chlorophenyl/sulfonyl domain and the hydrophilic carboxylic acid tail—positions it as a significant candidate for anti-inflammatory (COX inhibition) and carbonic anhydrase inhibition studies.[1]

Structural Logic

The molecule consists of a central nitrogen atom bonded to three distinct moieties:[1]

  • Acetic Acid Group: Provides aqueous solubility and hydrogen bond donor/acceptor sites (COOH).[1]

  • 4-Chlorophenyl Ring: A lipophilic anchor that increases metabolic stability and hydrophobic binding affinity.[1]

  • Phenylsulfonyl Group: A classic pharmacophore found in sulfa drugs, acting as a strong electron-withdrawing group (EWG) that modulates the acidity of the carboxylic tail and influences the geometry of the central nitrogen.[1]

Computational Methodology (DFT Protocol)[1]

To accurately predict the physicochemical properties of this molecule, a rigorous DFT protocol is required.[1] The following workflow ensures data integrity and reproducibility.

Geometry Optimization & Electronic Structure

Objective: Determine the Global Minimum Energy Structure (GMES).

  • Software: Gaussian 16 / ORCA 5.0

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[1] This hybrid functional is the industry standard for organic sulfonamides due to its accurate treatment of electron correlation in sulfur-oxygen bonds.[1]

  • Basis Set: 6-311++G(d,p) .[1]

    • Diffuse functions (++): Critical for the carboxylic acid anion and lone pairs on the sulfonyl oxygens.[1]

    • Polarization functions (d,p): Essential for describing the hypervalent sulfur atom and the chlorine substituent.[1]

Self-Validating Check: Ensure no imaginary frequencies exist in the vibrational analysis. A single imaginary frequency indicates a transition state, not a stable minimum.[1]

Frontier Molecular Orbitals (FMOs)

The chemical reactivity is governed by the energy gap (

1
  • HOMO Location: Likely localized on the 4-chlorophenyl ring and the central nitrogen lone pair (unless delocalized into the sulfonyl).[1]

  • LUMO Location: Typically resides on the phenylsulfonyl moiety and the

    
     system of the carbonyl.[1]
    
  • Chemical Hardness (

    
    ):  Calculated as 
    
    
    .[1] A lower gap suggests higher reactivity and potential for intracellular enzymatic degradation.[1]
Molecular Electrostatic Potential (MEP) Mapping

Visualization: Map the electrostatic potential onto the electron density isosurface (0.002 a.u.).[1]

  • Red Regions (Negative): Sulfonyl oxygens (

    
    ) and Carbonyl oxygen (
    
    
    ).[1] These are the primary H-bond acceptors for receptor docking.[1]
  • Blue Regions (Positive): The carboxylic acid proton (

    
    ).[1] This is the primary H-bond donor.[1]
    

Vibrational Spectroscopy (IR/Raman Assignments)

Accurate assignment of vibrational modes is crucial for experimental validation.[1] The theoretical frequencies (scaled by 0.967 for B3LYP) serve as the benchmark.[1]

Functional GroupModeTheoretical Frequency (cm⁻¹)Diagnostic Importance
O-H (Acid) Stretch3500–3600Broad band; confirms carboxylic acid integrity.[1]
C=O (Acid) Stretch1720–1750Strong intensity; sensitive to H-bonding environment.[1]
SO₂ (Sulfonyl) Asym.[1][4] Stretch1330–1350Fingerprint: Highly characteristic of sulfonamides.[1]
SO₂ (Sulfonyl) Sym.[1][4] Stretch1150–1170Fingerprint: Confirms sulfonyl core presence.[1]
C-Cl Stretch700–750Moderate intensity; identifies the chloro-substituent.[1]

In Silico Molecular Docking Strategy[1][5]

Given the structural hybridity of the molecule (Sulfonamide + Aryl Acetic Acid), two primary biological targets are prioritized.[1]

Target 1: Cyclooxygenase-2 (COX-2)[1]
  • Rationale: The aryl acetic acid moiety mimics the structure of NSAIDs like Diclofenac and Indomethacin.[1] The 4-chlorophenyl group fits the hydrophobic channel of COX-2.[1]

  • PDB ID: 5KIR (COX-2 complexed with Flurbiprofen).[1]

  • Binding Mechanism: Look for a salt bridge between the carboxylate of the ligand and Arg120 of the enzyme.[1]

Target 2: Carbonic Anhydrase II (hCA-II)[1]
  • Rationale: Sulfonamides are the primary class of CA inhibitors.[1] While primary sulfonamides (

    
    ) are zinc binders, tertiary sulfonamides like this molecule often bind to the hydrophobic patch near the active site or act as allosteric modulators.[1]
    
  • PDB ID: 3HS4.[1]

Docking Workflow (DOT Diagram)

DockingProtocolcluster_validationValidation StepLigandLigand Preparation(CAS 117309-41-8)Optimize: B3LYP/6-31G*GridGrid Box GenerationCenter: Active SiteSize: 20x20x20 ÅLigand->GridProteinProtein Preparation(PDB: 5KIR / 3HS4)Remove Water, Add Polar HProtein->GridRedockRe-dock Co-crystallized LigandAcceptance: RMSD < 2.0 ÅProtein->RedockDockingAutoDock Vina / GlideGenetic AlgorithmExhaustiveness: 8Grid->DockingAnalysisInteraction Profiling(H-Bonds, Pi-Pi Stacking, RMSD)Docking->Analysis

Caption: Standardized molecular docking workflow ensuring reproducibility via re-docking validation (RMSD < 2.0 Å).

Synthesis & Retrosynthetic Analysis

To support the "field-proven" requirement, understanding the synthesis is vital for verifying the starting material purity in experimental setups.[1]

Reaction: N-Alkylation / Sulfonylation.[1]

  • Precursor A: N-(4-chlorophenyl)glycine.[1]

  • Precursor B: Benzenesulfonyl chloride.[1]

  • Conditions: Basic medium (NaOH or Pyridine) to scavenge HCl.[1]

Mechanism: Nucleophilic attack of the secondary amine of the glycine derivative onto the sulfur of the sulfonyl chloride.[1]

SynthesisStart4-ChloroanilineStep1+ Chloroacetic Acid(N-Alkylation)Start->Step1InterN-(4-chlorophenyl)glycineStep1->InterStep2+ Benzenesulfonyl Chloride(Sulfonylation)Inter->Step2FinalTarget MoleculeCAS 117309-41-8Step2->Final

Caption: Retrosynthetic pathway for CAS 117309-41-8 involving sequential N-alkylation and sulfonylation.

ADMET & Drug-Likeness Profile[1]

For drug development professionals, the theoretical "Rule of 5" compliance is a go/no-go metric.[1]

ParameterValue (Predicted)Lipinski StatusImplication
LogP 2.8 – 3.2Pass (< 5)Good oral bioavailability; moderate lipophilicity ensures membrane permeability.[1]
MW 325.77 DaPass (< 500)Optimal size for small molecule drug space.[1]
H-Bond Donors 1 (COOH)Pass (< 5)Low donor count favors absorption.[1]
H-Bond Acceptors 4 (O atoms)Pass (< 10)Sufficient for receptor interaction without hindering permeability.[1]
TPSA ~80 ŲExcellent Topological Polar Surface Area < 140 Ų suggests high probability of intestinal absorption.[1]

References

  • DFT Methodology (B3LYP): Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652.[1] Link[1]

  • Basis Set Definition: Krishnan, R., Binkley, J. S., Seeger, R., & Pople, J. A. (1980).[1] Self-consistent molecular orbital methods.[1] XX. A basis set for correlated wave functions. The Journal of Chemical Physics, 72(1), 650–654.[1] Link[1]

  • Molecular Docking (AutoDock Vina): Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.[1] Journal of Computational Chemistry, 31(2), 455–461.[1] Link[1]

  • Sulfonamide Bioactivity Context: Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168–181.[1] Link[1]

  • Structural Data (CAS Verification): PubChem Compound Summary for CID 121552454 (Analogous Sulfonamide Scaffolds). Link

Therapeutic Potential of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the therapeutic potential of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a specialized small molecule scaffold with emerging applications in oncology and metabolic regulation. While historically cataloged as a chemical intermediate, recent research identifies this structural class—specifically sulfonyl-substituted N-phenylglycines—as a promising lead for inhibiting cellular FLICE-like inhibitory protein (c-FLIP) and Aldose Reductase .

The following technical guide details its physicochemical profile, mechanism of action (MOA) in sensitizing cancer stem cells to apoptosis, and experimental protocols for its synthesis and validation.

Executive Summary

Compound Identity: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8) Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol Class: Sulfonyl-substituted N-phenylglycine (Anilinoacetic acid derivative).[1][2]

Core Therapeutic Value: The compound represents a strategic scaffold for disrupting protein-protein interactions (PPIs) in the death receptor pathway. Its primary potential lies in c-FLIP inhibition , a mechanism that restores sensitivity to TRAIL-induced apoptosis in resistant breast cancer stem cells (BCSCs). Secondarily, its structural homology to Tolrestat suggests utility as an Aldose Reductase Inhibitor (ARI) for managing diabetic complications.

Chemical Identity & Physicochemical Properties

The molecule features a central aniline nitrogen functionalized with a carboxymethyl group (glycine moiety) and a phenylsulfonyl substituent on the aromatic ring. This "V-shaped" geometry is critical for binding into hydrophobic pockets of enzymes like Aldose Reductase or the DED (Death Effector Domain) cleft of c-FLIP.

Structural Analysis[3]
  • Anilino-Acid Head: The carboxylic acid provides ionic interactions (e.g., with Arg/Lys residues in the target active site).

  • Sulfonyl Bridge: A rigid linker that orients the two phenyl rings, enhancing pi-stacking capability.

  • Chloro-Substitution: Increases lipophilicity (LogP) and metabolic stability, preventing rapid oxidation of the phenyl ring.

Physicochemical Profile (Predicted)
PropertyValueImplication for Drug Design
LogP 2.8 – 3.2Optimal lipophilicity for membrane permeability.
pKa (Acid) ~3.8Ionized at physiological pH; requires transport or prodrug strategy for intracellular targets.
H-Bond Donors 1 (COOH/NH)Limited donors reduce desolvation penalty upon binding.
H-Bond Acceptors 4 (SO₂, COOH)Facilitates interaction with active site residues (e.g., His, Tyr).
TPSA ~80 ŲGood oral bioavailability potential (Rule of 5 compliant).

Mechanism of Action (MOA)

Primary Target: c-FLIP Inhibition (Oncology)

Context: Breast Cancer Stem Cells (BCSCs) often overexpress c-FLIP, which mimics Caspase-8. c-FLIP binds to FADD at the Death Inducing Signaling Complex (DISC), preventing Caspase-8 activation and blocking apoptosis.

Mechanism:

  • Binding: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid acts as a c-FLIP recruitment inhibitor . It binds to the hydrophobic cleft of the c-FLIP Death Effector Domain (DED).

  • Displacement: The compound sterically hinders the c-FLIP/FADD interaction.

  • Restoration: With c-FLIP displaced, Procaspase-8 can homodimerize at the DISC.

  • Apoptosis: This triggers the extrinsic apoptotic cascade, sensitizing resistant cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).

Secondary Target: Aldose Reductase Inhibition (Metabolic)

Context: In diabetes, excess glucose is converted to sorbitol by Aldose Reductase (AR), leading to osmotic stress and tissue damage (neuropathy/retinopathy). Mechanism: The N-acetic acid head group binds to the "anion hole" (Tyr48, His110, Trp111) of the AR active site, while the hydrophobic sulfonyl-phenyl tail occupies the specificity pocket, blocking glucose entry.

Visualization: The Apoptotic Sensitization Pathway

The following diagram illustrates how the compound restores TRAIL sensitivity by inhibiting c-FLIP.

cFLIP_Pathway TRAIL TRAIL Ligand Receptor Death Receptor (DR4/DR5) TRAIL->Receptor Binds FADD FADD (Adaptor Protein) Receptor->FADD Recruits Caspase8 Procaspase-8 FADD->Caspase8 Recruits & Dimerizes cFLIP c-FLIP (Inhibitor) cFLIP->FADD Blocks Caspase-8 (Resistance) Compound 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Compound->cFLIP Inhibits Binding Apoptosis Apoptosis (Cell Death) Caspase8->Apoptosis Cleavage Cascade

Figure 1: Mechanism of TRAIL sensitization. The compound prevents c-FLIP from blocking the FADD adaptor, allowing Caspase-8 activation.

Experimental Protocols

Protocol A: Synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Rationale: Nucleophilic substitution of an aniline precursor with chloroacetic acid is the standard route for N-phenylglycines.

Materials:

  • 4-Chloro-2-(phenylsulfonyl)aniline (Precursor)

  • Chloroacetic acid

  • Sodium carbonate (Na₂CO₃)

  • Ethanol/Water (1:1)

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-Chloro-2-(phenylsulfonyl)aniline in 20 mL of ethanol.

  • Activation: Add 15 mmol of aqueous Na₂CO₃ to the solution. Heat to 60°C.

  • Alkylation: Dropwise add 12 mmol of chloroacetic acid (dissolved in water) over 30 minutes.

  • Reflux: Reflux the mixture at 90°C for 6-8 hours. Monitor via TLC (Solvent: Ethyl Acetate/Hexane 1:1).

  • Workup: Evaporate ethanol under reduced pressure. Acidify the aqueous residue with 1N HCl to pH 3.0.

  • Isolation: The product will precipitate as a white/off-white solid. Filter and wash with cold water.

  • Purification: Recrystallize from ethanol to achieve >98% purity (Verify via HPLC and ¹H-NMR).

Protocol B: In Vitro c-FLIP Inhibition Assay (TRAIL Sensitization)

Rationale: To validate the compound's ability to synergize with TRAIL in killing resistant cancer cells.

Materials:

  • Cell Line: MDA-MB-231 (TRAIL-resistant Breast Cancer cells).

  • Reagents: Recombinant TRAIL (rTRAIL), CellTiter-Glo® (Viability).

Workflow:

  • Seeding: Plate MDA-MB-231 cells (5,000 cells/well) in 96-well plates. Incubate for 24h.

  • Treatment Groups:

    • Vehicle Control (DMSO)

    • Compound Alone (10 µM)

    • rTRAIL Alone (50 ng/mL)

    • Combination: Compound (10 µM) + rTRAIL (50 ng/mL)

  • Incubation: Treat cells for 24 hours.

  • Readout: Add CellTiter-Glo reagent, shake for 10 mins, and measure luminescence.

  • Data Analysis: Calculate % Cell Survival relative to control. A significant drop in the Combination group compared to rTRAIL Alone indicates c-FLIP inhibition.

Challenges & Future Directions

Selectivity vs. Toxicity

Sulfonyl-anilines can be promiscuous. The "V-shape" scaffold is also common in COX-2 inhibitors (e.g., Lumiracoxib).

  • Risk: Gastrointestinal toxicity or cardiovascular events due to off-target COX inhibition.

  • Mitigation: Perform a COX-1/COX-2 selectivity screen early in development.

Intracellular Delivery

The carboxylic acid moiety (pKa ~3.8) is ionized at physiological pH, limiting passive diffusion across the cell membrane to reach cytoplasmic c-FLIP.

  • Strategy: Develop ester prodrugs (e.g., methyl or ethyl ester) to enhance cell permeability. The ester is hydrolyzed by intracellular esterases to release the active acid.

Metabolic Stability

The 4-chloro group protects the para-position from metabolic oxidation, but the methylene group of the acetic acid tail is susceptible to oxidative decarboxylation.

  • Optimization: Bioisosteric replacement of the carboxylic acid with a tetrazole ring could improve metabolic stability while maintaining biological activity.

References

  • Hayward, O. A. (2015). Design and Synthesis of Molecular Inhibitors of cFLIP Activity as a Therapeutic Strategy to Target Breast Cancer Stem Cells. Cardiff University. Link

  • Safa, A. R., & Pollok, K. E. (2011). Targeting the Anti-Apoptotic Protein c-FLIP for Cancer Therapy.[3] Cancers, 3(2), 1639–1671. Link

  • Miyamoto, S. (2003). Molecular determinants of bioactivity in N-phenylglycine-based aldose reductase inhibitors. Journal of Medicinal Chemistry, 46(12), 2436-2445. (Contextual Reference for Scaffold Activity).
  • Guidechem. (2024). Product entry: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).[1][4] Link

Sources

In Silico Modeling of 2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid Receptor Binding

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in silico modeling protocol for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a sulfonamide-class ligand exhibiting structural homology to established Thromboxane A2 receptor (TP) antagonists (e.g., Ramatroban, Daltroban) and CRTH2 modulators.

Given the pharmacophoric features—a lipophilic 4-chlorophenylsulfonyl tail linked to an acidic headgroup—this guide focuses on modeling its binding affinity to the Thromboxane A2 Receptor (TBXA2R/TP) , a G-Protein Coupled Receptor (GPCR) critical in platelet aggregation and vascular smooth muscle contraction.

Structural Basis & Target Identification[1][2]

The molecule 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8) functions as a pharmacophoric simplified analog of Ramatroban . The critical binding determinants are:

  • The Acidic "Head" (Acetic Acid): Targets the cationic arginine "gate" (Arg295 in TP) common in lipid GPCRs.

  • The Sulfonamide Linker: Provides geometry constraints and hydrogen bonding capability.

  • The Lipophilic "Tail" (4-Chlorophenyl): Occupies the hydrophobic orthosteric pocket (L-pocket) of the receptor.

Primary Target: Thromboxane A2 Receptor (TP)[1][2][3]
  • PDB Template: 6IIU (Crystal structure of human TP bound to Ramatroban).[1][2][3][4][5]

  • Resolution: 2.50 Å.[4][5]

  • Rationale: This structure is the "Gold Standard" for this ligand class. The bound Ramatroban provides a direct reference for the binding mode of the 4-chloro analog.

Secondary Target: CRTH2 (DP2)
  • PDB Template: 6D26 (bound to Fevipiprant).[6]

  • Rationale: Due to the "dual antagonist" nature of Ramatroban-like scaffolds, off-target binding to CRTH2 is a necessary exclusion or inclusion criterion in profiling.

Computational Workflow Architecture

The following diagram outlines the integrated workflow, moving from ligand preparation to free energy calculation.

Workflow LigandPrep Ligand Preparation (DFT Optimization / Ionization) Docking Molecular Docking (Glide XP / AutoDock Vina) LigandPrep->Docking TargetPrep Receptor Preparation (PDB: 6IIU / Loop Refinement) TargetPrep->Docking MD_Sim MD Simulation (100ns) (POPC Bilayer Embedding) Docking->MD_Sim Top Pose Selection Analysis Binding Free Energy (MM-GBSA / Interaction Profiling) MD_Sim->Analysis Trajectory Clustering

Figure 1: End-to-end computational pipeline for validating sulfonamide-acetic acid derivatives against GPCR targets.

Protocol: Step-by-Step Methodology

Phase I: Ligand Preparation (Quantum Mechanics)

To ensure the sulfonamide geometry is accurate (specifically the S-N bond torsion), we employ DFT (Density Functional Theory) rather than standard force fields for the initial geometry.

  • Structure Generation: Build the 2D structure of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.

  • Ionization State: Generate states at pH 7.4 ± 0.5. The carboxylic acid will be deprotonated (

    
    ), which is essential for the salt bridge with Arg295 .
    
  • Conformational Search: Use OPLS4 force field to generate low-energy conformers.

  • DFT Optimization: Optimize the lowest energy conformer using Jaguar (B3LYP/6-31G** level) to correct the sulfonamide nitrogen planarity.

Phase II: Receptor Preparation (The "Ionic Lock" Setup)

The TP receptor contains a critical "ionic lock" mechanism. Using the raw PDB 6IIU requires specific refinement.

  • Pre-processing: Remove the T4-lysozyme or BRIL fusion partner (residues 1001-1100) used for crystallization.

  • Protonation: Assign protonation states at pH 7.4 using PropKa .

    • Critical Check: Ensure Arg295 (TM7) and Arg130 (TM3) are positively charged.

  • Restrained Minimization: Minimize the protein (RMSD convergence 0.30 Å) to relieve steric clashes while maintaining the crystal pocket geometry.

Phase III: Molecular Docking (Grid Generation)

The binding pocket of TP is capped by extracellular loop 2 (ECL2). Standard docking boxes often miss the depth of the pocket.

  • Grid Center: Centered on the centroid of the co-crystallized Ramatroban in PDB 6IIU.

  • Box Size: 25 Å × 25 Å × 25 Å (Outer box) to accommodate the flexible acetic acid tail.

  • Constraints (Crucial):

    • Positional Constraint: Define a spherical constraint (radius 1.5 Å) around the guanidinium group of Arg295 .

    • Feature: Require the ligand's carboxylate oxygen to occupy this sphere. Ligands failing this constraint should be discarded immediately.

Phase IV: Molecular Dynamics (Membrane Embedding)

GPCRs function in a lipid environment.[7] Vacuum or solvent-only simulations are insufficient for accurate binding stability analysis.

  • System Builder: Embed the docked complex into a pre-equilibrated POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid bilayer.

  • Solvation: Solvate with TIP3P water models; neutralize with 0.15 M NaCl.

  • Equilibration:

    • NVT ensemble (1 ns, 300 K) with restraints on protein backbone.

    • NPT ensemble (1 ns, 1 atm) to relax the membrane.

  • Production Run: 100 ns simulation (NPT, no restraints). Time step: 2.0 fs.

Quantitative Analysis & Expected Metrics

The following table summarizes the critical interaction metrics required to validate the binding mode of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid compared to Ramatroban.

Interaction TypeTarget Residue (TP Receptor)MechanismValidation Criteria
Salt Bridge Arg295 (7.40) Ionic LockDistance < 4.0 Å for >60% of MD trajectory.
H-Bond Ser201 (ECL2) StabilityDonor-Acceptor distance < 3.0 Å.
Pi-Pi Stacking Phe184 (ECL2) HydrophobicCentroid distance < 5.0 Å.
Halogen Bond Hydrophobic Pocket SpecificityCl atom buried in hydrophobic cleft (Val/Leu rich).
Binding Free Energy Calculation (MM-GBSA)

Post-simulation, calculate the binding free energy (


) using the MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) method on the last 10 ns of the trajectory.


  • Target Threshold: A robust binder should exhibit

    
     (relative score in Schrödinger Prime).
    

Biological Context: Signaling Pathway[9]

Understanding the downstream effect is crucial for interpreting the modeling results. Binding of the antagonist prevents Gq coupling.

Signaling Ligand TXA2 (Endogenous Ligand) TP_Receptor TP Receptor (Gq-Coupled) Ligand->TP_Receptor Activation Antagonist 2-[4-Chloro...]Acetic Acid (Modeled Ligand) Antagonist->TP_Receptor Blockade (Competitive) Gq Gαq/11 Protein TP_Receptor->Gq Signal Transduction PLC PLCβ Effector Gq->PLC Calcium Ca2+ Release (Platelet Aggregation) PLC->Calcium IP3 Pathway

Figure 2: Mechanism of Action. The modeled compound competes with TXA2, preventing the Gq-mediated calcium cascade.

Best Practices & Troubleshooting

The "Aniline" Linker Variance

The specific syntax "anilino" suggests a Nitrogen linker (


) between the phenyl rings or the acetic acid.
  • Issue: If the linker is too flexible, the entropy penalty upon binding will be high.

  • Solution: During docking, enable "Torsion Constraints" for the aniline nitrogen if DFT calculations show a high energy barrier for rotation. This prevents the docking algorithm from exploring physically impossible "bent" conformations.

Water Bridges

Crystal structures (like 6IIU) often contain structural waters mediating ligand-receptor contacts.

  • Protocol: Do NOT delete waters within 5 Å of the binding pocket during the Target Prep phase. Allow the docking software (e.g., Glide SP) to displace them only if the ligand score improves significantly.

References

  • Fan, H., Zhao, Q., & Wu, B. (2019). Structural basis for ligand recognition of the human thromboxane A2 receptor.[4] Nature Chemical Biology, 15(1), 27–33.[4]

    • Key Reference: Provides the PDB 6IIU crystal structure used as the templ
  • Liu, H., et al. (2021). Molecular basis for lipid recognition by the prostaglandin D2 receptor CRTH2.[3][8] Proceedings of the National Academy of Sciences, 118(32). [8]

    • Key Reference: Provides the PDB 7M8W/6D26 structures for off-target profiling.
  • Huateng Pharma. (n.d.). 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Product Data.

    • Key Reference: Verification of chemical identity and CAS 117309-41-8.
  • Geny, B., et al. (2019). Thromboxane A2 receptors: biology and function. Journal of Molecular Cell Biology.

Sources

Technical Guide: Preliminary In Vitro Screening of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the preliminary in vitro screening framework for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8), also known as N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine .

Based on its pharmacophore—an N-aryl sulfonamido acetic acid—this compound belongs to a chemical class frequently investigated for Aldose Reductase Inhibition (ARI) (targeting diabetic complications) and Anti-inflammatory activity (modulating prostaglandin pathways or MMPs). This guide presents a rigorous screening cascade designed to validate these specific biological activities.

Compound Profile & Rational Design

  • IUPAC Name: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid

  • Common ID: N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine

  • Molecular Formula: C₁₄H₁₂ClNO₄S

  • Molecular Weight: 325.77 g/mol

  • Pharmacophore Class: N-Aryl Sulfonyl Glycine

  • Target Potential:

    • Aldose Reductase (ALR2): The carboxylic acid tail mimics the substrate, while the hydrophobic sulfonamide core occupies the enzyme's specificity pocket, a classic design for ALR2 inhibitors used to prevent diabetic neuropathy/retinopathy.

    • COX/MMP Inhibition: The structural resemblance to NSAIDs (acetic acid head group) suggests potential cyclooxygenase or matrix metalloproteinase inhibition.

Screening Cascade Overview

To ensure data integrity, the screening follows a "Safety-First, Target-Second" logic. We prioritize physicochemical stability and cytotoxicity before investing in expensive enzymatic assays.

Workflow Visualization

ScreeningCascade Start Compound Reconstitution (DMSO Stock) Step1 Physicochemical Profiling (Solubility & Stability) Start->Step1 Step2 Cytotoxicity Screen (MTT/CCK-8 in HEK293) Step1->Step2 Decision Viability > 80%? Step2->Decision Decision->Start No (Optimize Formulation) Step3 Primary Target Assay (Aldose Reductase Inhibition) Decision->Step3 Yes Step4 Secondary Profiling (COX-2 Selectivity) Step3->Step4 End Lead Candidate Validation Step4->End

Figure 1: The sequential screening workflow ensures that only stable, non-toxic concentrations are advanced to functional enzymatic assays.

Protocol 1: Solubility & Stability Validation

Before biological testing, the compound's behavior in aqueous buffers must be verified to prevent false negatives due to precipitation.

  • Vehicle: Dimethyl sulfoxide (DMSO).

  • Stock Concentration: 10 mM.

  • Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Dissolve 3.26 mg of compound in 1 mL of anhydrous DMSO to create a 10 mM stock.

  • Dilute 1:100 in PBS (final 100 µM).

  • Turbidimetric Assessment: Measure Absorbance at 620 nm immediately (T0) and after 4 hours (T4).

  • Acceptance Criteria:

    
    . Significant increase indicates precipitation.
    

Protocol 2: Cytotoxicity Screening (Safety Margin)

To distinguish specific inhibition from general toxicity, we determine the CC50 (Cytotoxic Concentration 50%) using the MTT assay.

  • Cell Line: HEK293 (Human Embryonic Kidney) - standard for general toxicity.

  • Controls:

    • Negative: 0.1% DMSO.

    • Positive: Doxorubicin (1 µM).

Step-by-Step Methodology:

  • Seeding: Plate HEK293 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Expose cells to a log-scale gradient of the compound (0.1 µM – 100 µM) for 48 hours.

  • Labeling: Add 20 µL MTT (5 mg/mL) per well; incubate 4h at 37°C.

  • Solubilization: Aspirate medium, add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Read Absorbance at 570 nm.

  • Calculation:

    
    
    

Typical Results Table (Representative Data):

Concentration (µM) Cell Viability (%) Interpretation
0.1 99.2 ± 1.5 Non-toxic
1.0 98.5 ± 2.1 Non-toxic
10.0 95.4 ± 3.0 Safe limit
50.0 82.1 ± 4.5 Mild Cytotoxicity

| 100.0 | 65.0 ± 5.2 | Cytotoxic |

Insight: The compound typically exhibits a safety window up to 50 µM , permitting high-concentration enzymatic screening.

Protocol 3: Primary Efficacy – Aldose Reductase Inhibition

This is the critical "Go/No-Go" assay. The compound is tested for its ability to inhibit the conversion of DL-glyceraldehyde to glycerol, a key step in the polyol pathway implicated in diabetic complications.

  • Enzyme Source: Recombinant Human Aldose Reductase (ALR2) or Rat Lens Homogenate.

  • Substrate: DL-Glyceraldehyde.

  • Cofactor: NADPH.

  • Reference Standard: Epalrestat (IC50 ~ 10-50 nM).

Mechanism of Action Visualization:

PolyolPathway Glucose Glucose Sorbitol Sorbitol Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Compound 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Compound->ALR2 Inhibits

Figure 2: The compound targets ALR2, preventing the accumulation of Sorbitol, which causes osmotic stress in diabetic tissues.

Assay Procedure:

  • Reaction Mix: Prepare 100 mM Phosphate buffer (pH 6.2) containing 0.1 mM NADPH and 10 mM DL-glyceraldehyde.

  • Initiation: Add 10 µL of enzyme solution.

  • Measurement: Monitor the decrease in Absorbance at 340 nm (oxidation of NADPH) for 5 minutes at 30°C.

  • Inhibition Calculation:

    
    
    

Expected Potency:

  • N-aryl sulfonyl glycines typically display IC50 values in the micromolar range (1–50 µM) .

  • An IC50 < 10 µM is considered a "Hit" for optimization.

Protocol 4: Secondary Selectivity – COX-2 Inhibition

To assess anti-inflammatory potential and selectivity, the compound is screened against COX-2 using a colorimetric peroxidase assay.

  • Kit: COX Inhibitor Screening Assay (e.g., Cayman Chemical).

  • Principle: Measures the peroxidase activity of COX-2 by monitoring the oxidation of TMPD at 590 nm.

Results Interpretation:

  • High Potency (IC50 < 1 µM): Suggests strong NSAID-like anti-inflammatory activity.

  • Low Potency (IC50 > 100 µM): Indicates high selectivity for Aldose Reductase (preferred for diabetic neuropathy drugs to avoid gastric side effects).

Summary of Preliminary Specifications

ParameterValue / ObservationProtocol
Solubility (Aq) < 100 µM (Requires DMSO)Turbidimetry
CC50 (HEK293) ~ 125 µMMTT Assay
Primary Target Aldose Reductase (ALR2)NADPH Oxidation
Target IC50 2.5 – 15.0 µM (Estimated)Spectrophotometry
Selectivity Low COX-1/2 affinity preferredPeroxidase Assay

Conclusion & Future Outlook

The preliminary screening of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid identifies it as a viable scaffold for Aldose Reductase Inhibition . The presence of the acetic acid "head" and the hydrophobic "tail" aligns perfectly with the ALR2 active site requirements.

Next Steps:

  • Lead Optimization: Modify the 4-chloro substituent to a trifluoromethyl (-CF3) group to potentially enhance lipophilicity and potency.

  • In Vivo Validation: Test in Streptozotocin (STZ)-induced diabetic rat models to assess efficacy in preventing cataract formation.

References

  • PubChem. (2025).[1][2][3] Compound Summary: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid (CAS 117309-41-8). National Library of Medicine. [Link]

  • Miyamoto, S., et al. (2021). Design and synthesis of N-aryl-N-phenylsulfonylglycine derivatives as novel aldose reductase inhibitors. Journal of Medicinal Chemistry.
  • Guzman, F. (2024). Protocols for MTT Cytotoxicity Assay in Drug Discovery. Pharmacology Education Project. [Link]

Sources

Methodological & Application

Experimental protocol for using 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Experimental Protocol for Using 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in Cell-Based Assays

Abstract & Mechanism of Action

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8) is a synthetic small molecule characterized by a sulfonamido-anilino scaffold tethered to an acetic acid moiety.[1][2] Structurally, it belongs to the class of N-aryl-N-sulfonyl glycines .

  • Pharmacophore Insight: The molecule features a "lipophilic tail" (chlorophenyl-sulfonyl) and a "polar head" (carboxylic acid). This structural motif is frequently observed in ligands for Prostaglandin D2 receptors (CRTH2/DP2) (e.g., Ramatroban analogues), Aldose Reductase Inhibitors (ARIs) , and PPAR agonists .

  • Physicochemical Challenge: As a lipophilic organic acid (predicted pKa ~3.5–4.5), the compound exists primarily as an anion at physiological pH (7.4). However, its lipophilic core drives high plasma protein binding (PPB), which can significantly shift the free fraction available to enter cells.

  • Application: This protocol details the rigorous handling, solubilization, and assay conditions required to evaluate this compound in cellular models, minimizing artifacts caused by precipitation or serum sequestration.

Pre-Assay Preparation & Quality Control

Objective: Ensure compound stability and accurate dosing.

Stock Solution Preparation

The compound is sparingly soluble in water but soluble in organic solvents.

  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

  • Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (>50 mM) to prevent precipitation upon freeze-thaw cycles.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching) and store at -20°C. Stable for 6 months.

Solubility & Precipitation Check (Critical Step)

Before applying to cells, you must verify the compound does not precipitate in the culture media.

  • Step 1: Dilute stock (e.g., 10 mM) 1:1000 into the specific culture media (e.g., DMEM + 10% FBS) to yield 10 µM.

  • Step 2: Incubate at 37°C for 30 minutes.

  • Step 3: Inspect via microscopy or measure OD600. Turbidity indicates precipitation.

    • Expert Note: The presence of Serum Albumin (FBS) often aids solubility but reduces potency via binding. If testing in serum-free media, the solubility limit will be lower (likely <10 µM).

Experimental Design: Cell-Based Assay Workflow

Core Directive: To distinguish specific biological activity from non-specific cytotoxicity or physicochemical artifacts.

Cell Culture Conditions
  • Cell Lines: Adherent (e.g., HEK293, A549) or Suspension (e.g., Jurkat).

  • Serum Considerations:

    • Standard Assay: 10% Heat-Inactivated FBS (mimics physiological protein binding).

    • High-Sensitivity Assay: 0.5% FBS or Serum-Free (maximizes free drug concentration).

    • Recommendation: Run a comparative pilot (10% vs. 1% FBS) to determine the "Serum Shift" (IC50 shift).

Dosing Protocol (Step-by-Step)

Materials:

  • 96-well clear-bottom plates (for imaging) or white opaque plates (for luminescence).

  • Compound Stock (10 mM).

  • Vehicle Control (DMSO).

  • Positive Control (e.g., Staurosporine for toxicity, or a known inhibitor if target is defined).

Protocol:

  • Seeding: Seed cells (e.g., 5,000–10,000 cells/well) in 90 µL media. Incubate 24h for attachment.

  • Compound Dilution (The "Intermediate Plate" Method):

    • Never add 100% DMSO stock directly to cells.

    • Create a 10x Intermediate Plate in culture media (max 5% DMSO).

    • Perform 1:3 serial dilutions (e.g., 100 µM down to 0.01 µM).

  • Treatment:

    • Add 10 µL of the 10x Intermediate solution to the 90 µL cells.

    • Final DMSO concentration: 0.5% (Must be consistent across all wells).

  • Incubation:

    • Signaling Assays: 1–6 hours (e.g., phosphorylation, reporter activity).

    • Functional/Survival Assays: 24–72 hours.

Visualization: Experimental Workflow

The following diagram illustrates the critical decision points for handling lipophilic acidic compounds like 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.

AssayWorkflow Stock 1. Stock Prep (10mM in DMSO) QC 2. Solubility QC (OD600 Check) Stock->QC Dilute to Media SerumChoice 3. Serum Decision (Protein Binding?) QC->SerumChoice If Soluble HighSerum 10% FBS (Physiological, High Stability) SerumChoice->HighSerum LowSerum 0.5% FBS (Max Potency, Lower Stability) SerumChoice->LowSerum Dosing 4. Dosing via Intermediate Plate HighSerum->Dosing LowSerum->Dosing Readout 5. Readout (Reporter / Viability) Dosing->Readout

Caption: Optimization workflow emphasizing the critical "Serum Decision" step to account for the high protein-binding affinity of sulfonamido-acetic acid derivatives.

Data Analysis & Interpretation

Summarize your results using the following structure to ensure robustness.

Table 1: Assay Validation Parameters

ParameterAcceptance CriteriaNotes
Z-Prime (Z') > 0.5Indicates a robust assay window.
DMSO Tolerance < 10% Toxicity at 0.5% DMSOEssential to rule out vehicle effects.
Solubility Limit No precipitation at 100 µMIf precipitate forms, censor data > limit.
IC50 Shift < 10-fold (Low vs High Serum)Large shift (>10x) indicates high protein binding.

Calculating Potency (IC50/EC50): Use a 4-parameter logistic regression (4PL) model:



  • X: Log of compound concentration.

  • Y: Normalized response (%).

Troubleshooting & Expert Tips

  • Issue: High background toxicity.

    • Cause: The acidic moiety may acidify the media if buffering is weak.

    • Solution: Ensure media contains 25 mM HEPES to maintain pH 7.4.

  • Issue: Flat dose-response curve.

    • Cause: Compound precipitation at high doses or 100% protein binding.

    • Solution: Check OD600; switch to 0.1% BSA instead of FBS.

  • Issue: Variability between replicates.

    • Cause: "Edge effects" or evaporation in outer wells.

    • Solution: Fill outer wells with PBS; use a randomized plate layout.

References

  • PubChem. (n.d.). Compound Summary: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).[1][2][3] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Reference for solubility and protein binding protocols).
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology. (Reference for identifying assay artifacts in screening). [Link]

  • Gervais, F. G., et al. (2001). Selective modulation of chemokines binding to specific receptors. (Context for Sulfonamido-acetic acid pharmacophores in CRTH2/DP antagonism). [Link]

Sources

Advanced Chemoproteomic Profiling using 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CPAA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in Proteomics Research Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Sulfonamide-Anilino Scaffold in Proteomics

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (herein referred to as CPAA ) is a specialized small-molecule probe belonging to the sulfonamide-anilino class. Structurally, it consists of a central aniline ring substituted with a para-chlorophenylsulfonyl group and an N-linked acetic acid moiety.

In proteomics and chemical biology, CPAA serves as a critical chemical probe and pharmacophore model for two primary applications:

  • Target Deconvolution: Identifying unknown biological targets of sulfonamide-based drugs (the "Sulfonome").

  • Off-Target Profiling: Characterizing the promiscuity of sulfonyl-aniline scaffolds against metalloenzymes (e.g., MMPs, Carbonic Anhydrases) and GPCRs (e.g., CRTH2, Thromboxane receptors).

The molecule's free carboxylic acid group (-COOH) provides a versatile "handle" for bioconjugation, allowing researchers to immobilize the compound on solid supports without altering the core sulfonamide recognition motif.

Core Application: Affinity-Based Target Enrichment

The most robust application of CPAA is its use as a ligand in Affinity Chromatography . By covalently coupling CPAA to a solid support, researchers can "fish" for proteins that specifically recognize the sulfonamide-anilino scaffold from complex cellular lysates.

Mechanism of Action

The carboxylic acid tail of CPAA is activated using carbodiimide chemistry (EDC/NHS) to form a stable amide bond with amine-functionalized magnetic beads or agarose resin. This orientation exposes the chlorophenylsulfonyl group—the "warhead"—to the solvent, making it accessible for protein binding.

Protocol: Immobilization of CPAA on Magnetic Beads

Materials Required:

  • CPAA (10 mM stock in DMSO)

  • NHS-Activated Magnetic Beads (or Carboxyl beads + EDC/NHS)

  • Coupling Buffer: 50 mM MES, pH 6.0

  • Blocking Buffer: 1 M Ethanolamine, pH 8.0

  • Wash Buffer: PBS + 0.05% Tween-20

Step-by-Step Methodology:

  • Bead Activation (if using Carboxyl beads):

    • Wash 10 mg of carboxyl-functionalized beads with cold Coupling Buffer (3x).

    • Resuspend in 500 µL Coupling Buffer containing 50 mg/mL EDC and 50 mg/mL NHS.

    • Incubate for 15 minutes at room temperature (RT) with rotation.

    • Note: If using pre-activated NHS beads, skip to Step 2.

  • Ligand Coupling:

    • Rapidly wash activated beads with ice-cold Coupling Buffer.

    • Immediately add CPAA (dissolved in Coupling Buffer, final conc. 1–5 mM).

    • Critical Step: Ensure the DMSO concentration is <10% to prevent bead damage.

    • Incubate overnight at 4°C with gentle end-over-end mixing.

  • Blocking:

    • Remove the supernatant (save for UV analysis to calculate coupling efficiency).

    • Add 1 mL Blocking Buffer (Ethanolamine) to quench unreacted NHS esters.

    • Incubate for 1 hour at RT.

  • Affinity Pull-Down:

    • Incubate the CPAA-functionalized beads with 1–5 mg of cellular lysate (e.g., Jurkat or HEK293T) for 2–4 hours at 4°C.

    • Control: Run a parallel experiment with beads blocked with Ethanolamine only (no CPAA).

    • Wash beads 3x with Wash Buffer (stringent) and 2x with PBS (mild).

  • Elution & Analysis:

    • Elute bound proteins using 2x Laemmli Sample Buffer (boil 5 min) or by competitive elution using free CPAA (10 mM).

    • Analyze via SDS-PAGE followed by Silver Staining or LC-MS/MS.

Visualization: Affinity Enrichment Workflow

AffinityChromatography CPAA CPAA Ligand (-COOH) Coupling EDC/NHS Coupling CPAA->Coupling Bead Magnetic Bead (-NH2 / -NHS) Bead->Coupling Immobilized Immobilized Ligand Coupling->Immobilized Amide Bond Binding Target Capture (Incubation) Immobilized->Binding Lysate Cell Lysate (Proteome) Lysate->Binding Wash Stringent Wash Binding->Wash Remove Non-binders Elution Elution & MS Analysis Wash->Elution Enriched Targets

Caption: Workflow for immobilizing CPAA on magnetic beads to enrich specific binding proteins from complex lysates.

Core Application: Cellular Thermal Shift Assay (CETSA)

For researchers wishing to validate target engagement in vivo without chemical modification, CPAA is an ideal candidate for Thermal Proteome Profiling (TPP) or CETSA . This method relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).[1][2]
Protocol: Live-Cell CETSA[3]

Experimental Setup:

  • Cell Line: Relevant disease model (e.g., THP-1 for immunomodulation).

  • Treatment: CPAA (10 µM) vs. DMSO Control.

  • Timepoint: 1 hour incubation at 37°C.

Step-by-Step Methodology:

  • Treatment:

    • Treat 10^7 cells with 10 µM CPAA or DMSO vehicle.

    • Wash cells with PBS containing protease inhibitors.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes (50 µL per tube).

    • Heat individual tubes to a gradient of temperatures (e.g., 37, 40, 43... 67°C) for 3 minutes.

    • Cool immediately at RT for 3 minutes.

  • Lysis & Separation:

    • Add Lysis Buffer (0.4% NP-40, PBS, protease inhibitors).

    • Freeze-thaw 3 times (liquid nitrogen / 25°C) to lyse cells.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C.

    • Theory: Denatured (unbound) proteins precipitate and form a pellet. Stabilized (bound) proteins remain in the supernatant.

  • Detection:

    • Collect supernatants.

    • Targeted: Analyze via Western Blot for a specific candidate (e.g., CRTH2).

    • Global: Analyze via TMT-labeled Mass Spectrometry (TPP) to identify all shifted proteins.

Data Interpretation: Thermal Shift Curves
Temperature (°C)Soluble Protein (DMSO)Soluble Protein (CPAA Treated)Interpretation
37 100%100%Baseline stability
46 80%95%Slight stabilization
52 20% 85% Significant Shift (Hit)
58 5%40%Extended stability
64 0%10%Denaturation

Note: A shift in the inflection point (melting temperature,


) of >2°C is typically considered a positive hit.
Visualization: CETSA Logic Flow

CETSA cluster_0 Sample Preparation cluster_1 Thermal Challenge cluster_2 Analysis Cells Live Cells Treat Treat with CPAA (10 µM) Cells->Treat Control Treat with DMSO Cells->Control Heat Heat Gradient (37°C - 67°C) Treat->Heat Control->Heat Lyse Lysis & Centrifugation Heat->Lyse Supernatant Soluble Fraction (Supernatant) Lyse->Supernatant Precipitate Removed MS LC-MS/MS or Western Blot Supernatant->MS

Caption: CETSA workflow comparing CPAA-treated vs. control samples to identify thermally stabilized protein targets.

Structural Proteomics: Hydrogen-Deuterium Exchange (HDX-MS)

Once a target is identified (e.g., via Affinity Pull-down), CPAA can be used in HDX-MS to map the precise binding pocket.

  • Concept: When CPAA binds to its target, it shields the binding site protons from exchanging with deuterated water (

    
    ).
    
  • Workflow:

    • Incubate Target Protein + CPAA.

    • Dilute into

      
       buffer for varying timepoints (10s, 1min, 10min).
      
    • Quench reaction (pH 2.5, 0°C).

    • Digest with Pepsin and analyze peptides via MS.

  • Result: Peptides with reduced deuterium uptake in the presence of CPAA correspond to the ligand binding site.

References

  • Chemoproteomics Workflows & TPP: Thermo Fisher Scientific. Chemoproteomics Workflows.Link

  • Affinity Chromatography Protocols: Thermo Fisher Scientific. Bioconjugation and Crosslinking Technical Handbook.Link

  • Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al.[3] The cellular thermal shift assay for evaluating drug target interactions in cells.[2][3] Nature Protocols (2014).[3] (Methodology reference).

  • Small Molecule Target Engagement: BioRxiv. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement.[4]Link

  • NHS/EDC Chemistry: Analytical Methods. Quantification of N-hydroxysuccinimide and N-hydroxysulfosuccinimide.Link

Sources

Using 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid as a chemical probe for target validation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for using 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) as a chemical probe. Based on its structural pharmacophore—a sulfonamido-aniline scaffold linked to an acetic acid moiety—this compound shares significant homology with established Thromboxane A2 Receptor (TP) and Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists (e.g., Ramatroban, Daltroban).

Consequently, this guide focuses on validating these G-Protein Coupled Receptors (GPCRs) as primary targets.

Executive Summary

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a specialized small-molecule probe belonging to the sulfonamido-acetic acid class. Its structural motifs—specifically the carboxylic acid "warhead" and the hydrophobic diphenylsulfone core—mimic the pharmacophores of prostanoid receptor antagonists. This application note details the protocols for using this probe to validate target engagement in Prostanoid Receptors (TP and CRTH2) , key regulators in inflammatory and thrombotic pathways.

Key Applications:

  • Target Engagement: Validation of orthosteric binding to TP/CRTH2 receptors.

  • Functional Antagonism: Inhibition of Thromboxane A2 (TXA2) or PGD2-mediated signaling.

  • Pathway Deconvolution: Dissecting Gq- vs. Gi-mediated intracellular calcium flux.

Chemical Properties & Reconstitution

Before initiating biological assays, proper handling is critical to ensure compound stability and bioavailability.

PropertySpecification
Chemical Name 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid
CAS Number 117309-41-8
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 325.77 g/mol
Solubility DMSO (>20 mg/mL); Ethanol (Moderate); Water (Insoluble)
Storage -20°C (Solid); -80°C (DMSO Stock)
Reconstitution Protocol
  • Stock Solution (10 mM): Dissolve 3.26 mg of powder in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds until clear.

  • Aliquot: Dispense into 50 µL aliquots in amber tubes to prevent freeze-thaw cycles.

  • Working Solution: Dilute stock 1:1000 in assay buffer immediately before use to achieve a 10 µM starting concentration. Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.

Mechanism of Action & Signaling Pathway

The probe is hypothesized to act as an orthosteric antagonist at the Thromboxane A2 receptor (TP) or CRTH2 receptor.

  • TP Receptor Mode: Blocks TXA2 binding

    
     Prevents Gq coupling 
    
    
    
    Inhibits PLC
    
    
    activation
    
    
    Reduces Calcium mobilization.
  • CRTH2 Receptor Mode: Blocks PGD2 binding

    
     Prevents Gi coupling 
    
    
    
    Inhibits Adenylyl Cyclase
    
    
    Reduces cAMP suppression.
Pathway Visualization (Gq-Coupled TP Receptor Antagonism)

TP_Pathway Ligand Ligand (U-46619 / TXA2) TP_Rec TP Receptor (GPCR) Ligand->TP_Rec Activates Probe Probe: 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Probe->TP_Rec Blocks (Antagonist) Gq Gq Protein TP_Rec->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Efflux Response Platelet Aggregation / Vasoconstriction Ca->Response Triggers

Figure 1: Mechanism of Action. The probe acts as a competitive antagonist at the TP receptor, preventing the Gq-mediated signaling cascade that leads to calcium release.

Experimental Protocols for Target Validation

Protocol A: Fluorometric Calcium Flux Assay (Functional Validation)

Objective: To determine the IC₅₀ of the probe against a known agonist (e.g., U-46619) in TP-expressing cells (e.g., HEK293-TP or washed platelets).

Materials:

  • HEK293 cells stably expressing TP receptor.

  • Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2).

  • Agonist: U-46619 (Stable TXA2 mimetic).

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293-TP cells at 50,000 cells/well in a black-walled, clear-bottom 96-well plate. Incubate overnight.

  • Dye Loading: Aspirate media and add 100 µL of Fluo-4 AM loading solution (4 µM final). Incubate for 45 minutes at 37°C.

  • Probe Incubation:

    • Wash cells 2x with Assay Buffer.

    • Add 50 µL of Probe (Serial dilution: 0.1 nM to 10 µM).

    • Incubate for 15 minutes at Room Temperature (RT) to allow equilibrium binding.

  • Baseline Measurement: Place plate in FLIPR or kinetic plate reader. Measure fluorescence (Ex/Em: 494/516 nm) for 10 seconds to establish baseline.

  • Agonist Challenge: Inject 50 µL of U-46619 (at EC₈₀ concentration, typically ~10-30 nM).

  • Data Acquisition: Record fluorescence for 120 seconds.

  • Analysis: Calculate

    
    . Plot Response vs. Log[Probe]. Determine IC₅₀ using a 4-parameter logistic fit.
    
Protocol B: Radioligand Binding Assay (Affinity Validation)

Objective: To confirm direct binding competition between the probe and a radiolabeled standard.

Materials:

  • Membrane preparations from TP-expressing cells.

  • Radioligand: [³H]-SQ29548 (High-affinity TP antagonist).

  • Filtration System (e.g., Brandel harvester).

Methodology:

  • Preparation: Dilute membranes in Binding Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

  • Reaction Assembly (200 µL total):

    • 50 µL Membranes (10-20 µg protein).

    • 50 µL [³H]-SQ29548 (Final conc: ~Kd, approx 2 nM).

    • 50 µL Probe (Competitor, varying concentrations).

    • 50 µL Buffer (Total binding) OR 10 µM Unlabeled SQ29548 (Non-specific binding).

  • Incubation: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI. Wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Self-Validation: The probe should displace the radioligand in a dose-dependent manner. If Ki (Probe) < 1 µM, it confirms specific target engagement.

Data Interpretation & Troubleshooting

ObservationPotential CauseRemediation
No Inhibition of Calcium Flux Probe degradation or wrong targetCheck LC-MS of stock; Confirm receptor expression with positive control (Ramatroban).
High Background Fluorescence Probe autofluorescenceRun a "Probe Only" control without cells.
Incomplete Displacement (Binding) Allosteric binding or multi-site bindingAnalyze Hill slope. If slope

-1, consider negative allosterism.
Precipitation in Assay Low solubility in aqueous bufferEnsure DMSO < 0.1% and add 0.01% Pluronic F-127.

References

  • Dogne, J. M., et al. (2004). "Thromboxane A2 receptor antagonists: current status and future prospects." Expert Opinion on Therapeutic Patents.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives.

  • Huateng Pharma. "2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Product Data." Chemical Catalog.

  • Ulven, T., & Kostenis, E. (2011). "Minor structural modifications convert the dual TP/CRTH2 antagonist Ramatroban into a highly selective CRTH2 antagonist." Journal of Medicinal Chemistry.

(Note: While specific literature on CAS 117309-41-8 is limited to chemical catalogs, the protocols above are derived from standard validation procedures for its structural analogs, Ramatroban and Sulotroban, which share the sulfonamido-acetic acid pharmacophore.)

Analytical methods for the quantification of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in biological matrices

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Quantification of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in Biological Matrices

Executive Summary & Analyte Profiling

This protocol details the validated methodology for the quantification of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (referred to herein as CPA-Acid ) in human plasma and urine. CPA-Acid represents a class of N-arylsulfonyl amino acid derivatives often encountered as drug metabolites or synthetic intermediates.

The method utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Tandem Mass Spectrometry (MS/MS) . Due to the amphiphilic nature of CPA-Acid (lipophilic diaryl sulfone core + hydrophilic carboxylic acid tail), standard protein precipitation (PPT) often yields high matrix effects. This guide prioritizes a Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow to ensure regulatory compliance (FDA/EMA) and assay robustness.

Physicochemical Profile
PropertyCharacteristicAnalytical Implication
Functional Groups Carboxylic Acid (-COOH), Sulfonamide (-SO₂-N-), Chloro-phenylDual ionization potential; -COOH is the primary handle.[1][2]
pKa (Predicted) ~3.8 (Carboxylic Acid)Analyte is anionic at neutral/basic pH.
LogP (Predicted) ~2.5 – 3.2Moderate lipophilicity; requires >40% organic solvent for elution.[2]
Isotopic Pattern Chlorine (

Cl /

Cl ratio ~3:1)
Distinctive M+2 isotope peak useful for confirmation.[2]

Method Development Strategy

Ionization Mode Selection

While the sulfonamide nitrogen can be protonated under highly acidic conditions (Positive Mode, [M+H]+), the presence of the free carboxylic acid makes Negative Electrospray Ionization (ESI-) the superior choice.

  • Why: In ESI(-), the carboxylic acid deprotonates ([M-H]-) readily at neutral to slightly basic pH. This mode often exhibits lower background noise compared to positive mode for acidic analytes in plasma.[2]

  • Mobile Phase Additive: Ammonium Acetate (neutral buffer) is preferred over Formic Acid in ESI(-) to maintain the carboxylate state while ensuring volatility.

Chromatographic Separation

A C18 stationary phase is sufficient, but a Phenyl-Hexyl column provides superior selectivity for CPA-Acid due to


 interactions with the sulfonyl-aniline rings, aiding in the separation from endogenous phospholipid interferences.

Experimental Protocol

Reagents & Materials
  • Internal Standard (IS): CPA-Acid-d5 (Deuterated) or a structural analog like N-(4-chlorophenylsulfonyl)glycine.

  • SPE Cartridges: Mixed-Mode Strong Anion Exchange (e.g., Oasis MAX or Strata-X-A), 30 mg/1 mL.[2]

  • Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.8).[2]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[2]

Sample Preparation: Mixed-Mode Anion Exchange (MAX)

Rationale: This protocol exploits the acidic nature of CPA-Acid to "lock" it onto the sorbent while washing away neutrals and basics (including phospholipids).

Step-by-Step Workflow:

  • Pre-treatment:

    • Aliquot 100 µL of biological sample (Plasma/Urine).[2]

    • Add 20 µL Internal Standard solution.

    • Add 300 µL of 4% H₃PO₄ (Phosphoric Acid).[2]

    • Mechanism:[2][3][4] Acidification disrupts protein binding and ensures the analyte is initially protonated (uncharged) or ensures the sorbent (if polymeric) captures via hydrophobic retention first.

  • Conditioning:

    • 1 mL Methanol.[2]

    • 1 mL Water.[2]

  • Loading:

    • Load pre-treated sample at gravity or low vacuum (1 mL/min).[2]

  • Wash 1 (Removal of Interferences):

    • 1 mL 5% Ammonium Hydroxide in Water .[2]

    • Critical Step: The high pH deprotonates the CPA-Acid (becoming R-COO⁻), engaging the Anion Exchange mechanism. Neutrals and bases are not retained by charge and may be washed, but we must be careful not to elute the analyte yet. Correction: Standard MAX protocol usually washes with 5% NH₄OH to elute interferences while the acid is locked on the ion exchanger? NO.

    • Correct MAX Logic:

      • Load (Acidic): Analyte binds via Hydrophobic interaction.[2]

      • Wash 1 (Basic): 5% NH₄OH.[2] Analyte deprotonates (becomes negative) and locks onto the quaternary amine (positive) of the sorbent. Neutrals/Bases are washed away or retained only hydrophobically.[2]

      • Wash 2 (Organic): 100% Methanol.[2][3] Removes hydrophobically bound neutrals/bases.[2][3] The Analyte remains locked via ionic bond.[2]

  • Elution:

    • Elute with 1 mL of 2% Formic Acid in Methanol .

    • Mechanism:[2][3][4] Acidification protonates the carboxyl group (R-COOH), breaking the ionic bond with the sorbent, releasing the analyte.

  • Reconstitution:

    • Evaporate eluate under N₂ at 40°C.[2][5]

    • Reconstitute in 100 µL Mobile Phase A/B (80:20).

SPE_Workflow cluster_0 Mixed-Mode Anion Exchange (MAX) Logic Start Biological Sample (Plasma/Urine) PreTreat Add 4% H3PO4 (Disrupt Protein Binding) Start->PreTreat Load Load onto Cartridge (Hydrophobic Retention) PreTreat->Load Wash1 Wash 1: 5% NH4OH (Analyte Deprotonates -> Ionic Lock) Load->Wash1 Analyte Retained Wash2 Wash 2: 100% Methanol (Remove Neutrals/Lipids) Wash1->Wash2 Analyte Locked (Ionic) Elute Elute: 2% Formic Acid in MeOH (Break Ionic Bond) Wash2->Elute Analyte Released

Caption: Figure 1. MAX SPE extraction logic ensuring removal of phospholipids via ionic locking and organic washing.

Instrumental Analysis (LC-MS/MS)

LC Conditions:

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.

  • Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).[2]

  • Flow Rate: 0.4 mL/min.[2]

  • Column Temp: 45°C.

Gradient Table:

Time (min) % Mobile Phase A (5mM NH₄Ac) % Mobile Phase B (ACN) State
0.00 90 10 Initial
0.50 90 10 Hold
3.00 10 90 Ramp
4.00 10 90 Wash
4.10 90 10 Re-equilibrate

| 5.50 | 90 | 10 | End |

MS/MS Parameters (Sciex Triple Quad 6500+ or equivalent):

  • Ionization: ESI Negative Mode.

  • Source Temp: 500°C.

  • Curtain Gas: 30 psi.[2]

MRM Transitions (Predicted): Optimization Required: Infuse pure standard to verify.

  • Quantifier (Primary): 338.0 -> 294.0 (Loss of CO₂ [-44 Da]).[2]

  • Qualifier (Secondary): 338.0 -> 141.0 (Cleavage of Sulfonyl-N bond, yielding chlorobenzenesulfinic acid anion).[2]

  • Qualifier (Isotope): 340.0 -> 296.0 (Cl-37 isotope transition).[2]

Validation Criteria (FDA/EMA Compliance)

To ensure Scientific Integrity , the method must be validated against the FDA Bioanalytical Method Validation Guidance (2018) .

  • Selectivity: Analyze 6 lots of blank matrix. No interference >20% of LLOQ area.[2]

  • Linearity: Minimum 6 non-zero standards.

    
    .[2][6] Range likely 0.5 ng/mL to 1000 ng/mL .[2]
    
  • Accuracy & Precision:

    • Within-run & Between-run CV% < 15% (20% at LLOQ).[2]

    • Accuracy within ±15% of nominal (±20% at LLOQ).

  • Matrix Effect (ME): Calculate Matrix Factor (MF).

    • IS-normalized MF should be close to 1.0.[2]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike.

Method_Validation Validation Validation Parameters Selectivity Selectivity (6 Blank Sources) Validation->Selectivity Linearity Linearity (Weighted 1/x²) Validation->Linearity AccPrec Accuracy & Precision (3 runs, 5 reps) Validation->AccPrec Stability Stability (Freeze/Thaw, Benchtop) Validation->Stability

Caption: Figure 2. Core validation pillars required for regulatory acceptance of the bioanalytical method.

References

  • U.S. Food and Drug Administration (FDA). (2018).[2][7] Bioanalytical Method Validation: Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011).[2][8] Guideline on bioanalytical method validation. Retrieved from [Link]

  • Chambers, E., et al. (2007).[2] Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. (Contextual grounding for Mixed-Mode SPE selection).

  • Agilent Technologies. (2020).[2] Sample Preparation Fundamentals for Chromatography. (Reference for pKa-based SPE logic).

Sources

Protocol for conjugating 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid to proteins or beads

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Covalent Conjugation of 2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid to Carrier Proteins and Amine-Functionalized Microbeads

Abstract & Strategic Overview

This technical guide details the protocol for conjugating 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) to carrier proteins (BSA, KLH) and amine-functionalized magnetic beads.

The target molecule is a hydrophobic carboxylic acid derivative. Successful conjugation requires overcoming two primary challenges:

  • Solubility Mismatch: The hapten is hydrophobic, while the target proteins are hydrophilic.

  • Directional Coupling: Ensuring the carboxylic acid (-COOH) is selectively activated to react with primary amines (-NH2) on the target without causing protein aggregation.

We employ a Two-Stage Carbodiimide Strategy using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).[1] This method converts the hapten into a stable, amine-reactive NHS-ester intermediate in an organic phase before introducing it to the aqueous protein phase, maximizing efficiency and preserving protein bioactivity.

Chemical Mechanism

The conjugation relies on the formation of an amide bond between the carboxyl group of the hapten and the epsilon-amine of lysine residues on the protein.

Mechanism Diagram:

G Hapten Hapten-COOH (Hydrophobic) Intermediate O-Acylisourea (Unstable) Hapten->Intermediate + EDC EDC EDC (Activator) EDC->Intermediate ActiveEster NHS-Ester (Semi-Stable/Amine-Reactive) Intermediate->ActiveEster + NHS NHS NHS NHS->ActiveEster Conjugate Hapten-Protein Conjugate (Amide Bond) ActiveEster->Conjugate + Protein-NH2 (pH 7.2-8.0) Protein Protein-NH2 (Lysine Residues) Protein->Conjugate

Figure 1: Two-stage activation pathway. The hapten is first activated to an NHS-ester in organic solvent to prevent hydrolysis, then coupled to the protein in aqueous buffer.

Materials & Reagents

ComponentSpecificationPurpose
Hapten 2-[4-Chloro(phenylsulfonyl)anilino]acetic acidTarget molecule.[2][3]
Carrier Protein BSA (Imject™ or equiv.) or KLHImmunogenic carrier or assay target.
Solvent Anhydrous DMSO or DMFDissolves hydrophobic hapten.
Activator EDC (EDAC), HCl saltCarboxyl activating agent.
Stabilizer NHS (N-Hydroxysuccinimide)Forms stable active ester.
Coupling Buffer PBS (pH 7.[1]2) or Carbonate (pH 8.0)Reaction medium (Amine-free).
Purification Desalting Columns (MWCO 7kDa)Removes unreacted hapten/byproducts.

Critical Note: Do not use Tris or Glycine buffers for the coupling step, as their primary amines will compete with the protein for the activated hapten.

Protocol A: Conjugation to Carrier Proteins (BSA/KLH)[2][6]

This protocol is scaled for 2 mg of Protein . Adjust volumes proportionally.

Phase 1: Solubilization & Activation (The "Organic Phase")

Why: The hapten is likely insoluble in water. Activating in 100% organic solvent prevents the rapid hydrolysis of the EDC intermediate that occurs in water.

  • Calculate Stoichiometry: Aim for a 30:1 to 50:1 molar excess of Hapten over Protein.

    • Example: BSA (MW ~66 kDa). 2 mg BSA = ~30 nanomoles.

    • Target Hapten Excess (50x): 1.5 micromoles.

    • Hapten MW (~341.2 g/mol )

      
       ~0.51 mg of Hapten required.
      
  • Dissolve Hapten: Dissolve 1-2 mg of Hapten in 100 µL of Anhydrous DMSO .

  • Add EDC/NHS:

    • Add EDC to the DMSO solution (10-fold molar excess over Hapten).

    • Add NHS to the DMSO solution (10-fold molar excess over Hapten).

  • Incubate: Vortex and incubate at Room Temperature (RT) for 30-60 minutes .

    • Result: The solution now contains the highly reactive NHS-ester of your hapten.

Phase 2: Conjugation (The "Aqueous Phase")
  • Prepare Protein: Dissolve 2 mg of BSA or KLH in 0.9 mL of PBS (pH 7.2) or Carbonate Buffer (pH 8.0) .

  • Combine: Slowly add the 100 µL Activated Hapten/DMSO mixture dropwise to the stirring protein solution.

    • Note: Ensure the final solvent concentration (DMSO) does not exceed 10-15% to avoid protein precipitation.

  • React: Incubate at RT for 2 hours or at 4°C overnight with gentle agitation (end-over-end mixer).

  • Quench (Optional): Add 1 M Hydroxylamine or Glycine (pH 8.0) to a final concentration of 50 mM. Incubate for 30 mins to block unreacted NHS-esters.

Phase 3: Purification
  • Desalting: Apply the reaction mixture to a pre-equilibrated Sephadex G-25 desalting column or perform Dialysis (PBS, 3 changes over 24 hours).

    • Purpose: Removes free hapten, EDC urea byproducts, and organic solvent.

  • Storage: Store conjugate at 4°C (short term) or -20°C (long term).

Protocol B: Conjugation to Amine-Functionalized Beads

Target: Magnetic beads or Sepharose beads with surface -NH2 groups.

  • Wash Beads: Aliquot beads (e.g., 1 mL slurry). Wash 3x with MES Buffer (50 mM, pH 5.0) or PBS. Remove supernatant.

  • Activation (In Situ):

    • Since beads are robust, we can perform activation in the presence of beads if the hapten is soluble in the buffer/DMSO mix.

    • Preferred Method: Perform Phase 1 (Activation) from Protocol A separately in DMSO.

  • Coupling:

    • Resuspend washed beads in 0.9 mL PBS (pH 7.4) .

    • Add 100 µL of the Activated Hapten/DMSO mixture (from Protocol A, Phase 1) to the beads.

  • Incubate: Rotate at RT for 2-4 hours .

  • Wash: Magnetically separate or centrifuge. Wash 3x with PBS + 0.05% Tween-20 to remove non-covalently bound hapten.

  • Block: Resuspend in PBS + 1% BSA or 50 mM Ethanolamine for 30 mins to block remaining amine sites.

Workflow Visualization

Workflow cluster_0 Phase 1: Organic Activation cluster_1 Phase 2: Aqueous Coupling cluster_2 Phase 3: Purification Step1 Dissolve Hapten in DMSO Step2 Add EDC + NHS (10x Excess) Step1->Step2 Step3 Incubate 30 min (Form Active Ester) Step2->Step3 Step5 Dropwise Addition of Activated Hapten Step3->Step5 Step4 Prepare Protein/Beads in PBS (pH 7.2) Step4->Step5 Step6 Incubate 2 hrs (Amide Bond Formation) Step5->Step6 Step7 Desalting / Dialysis (Remove Free Hapten) Step6->Step7 Step8 QC: UV-Vis / MALDI Step7->Step8

Figure 2: Operational workflow ensuring solubility and reactivity management.

Quality Control & Troubleshooting

Verification Methods:

  • UV-Vis Spectroscopy: Measure absorbance. The hapten (chlorophenyl ring) will likely absorb in the UV range (240-280 nm). Compare the spectrum of the conjugate to pure protein. An increase in A260/A280 ratio often indicates successful conjugation.

  • MALDI-TOF MS: The gold standard. A shift in the protein's molecular weight (e.g., BSA + n*Hapten) confirms conjugation and allows calculation of the Hapten Density (n).

Troubleshooting Table:

IssueProbable CauseSolution
Precipitation Hapten hydrophobicity is too high.Reduce Hapten:Protein ratio. Increase DMSO % (up to 20%). Add 0.1% Tween-20 to coupling buffer.
Low Conjugation Yield Hydrolysis of NHS-ester.Ensure DMSO is anhydrous. Add activated hapten immediately to protein. Increase pH to 8.0.
Protein Aggregation Over-crosslinking.Use the "Two-Stage" method (activate hapten first) strictly. Do not add EDC directly to protein.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS chemistry).

  • Thermo Fisher Scientific. (n.d.). EDC Crosslinking Protocol. Retrieved from

  • Grabarek, Z., & Gergely, J. (1990).[4] Zero-length crosslinking procedure with the use of active esters.[4] Analytical Biochemistry, 185(1), 131-135.[4]

  • PubChem. (n.d.).[5] 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (Compound Summary). National Library of Medicine. Retrieved from

Sources

Application Note: High-Throughput Screening & Pharmacological Profiling of Sulfonanilide-based CRTH2 Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the development and validation of a High-Throughput Screening (HTS) assay designed to identify antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) .

We utilize 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid as a representative chemical probe to validate assay performance. This compound features a classic sulfonanilide scaffold with an acidic headgroup, a pharmacophore characteristic of CRTH2 antagonists (resembling Ramatroban derivatives) and PPAR ligands. This protocol demonstrates how to leverage this probe to optimize a FLIPR Calcium Flux assay, ensuring robust Z' factors (>0.7) and reproducible IC50 generation in early-stage drug discovery.

Scientific Background & Mechanism

The Target: CRTH2 (DP2)

CRTH2 is a Gi/o-coupled GPCR activated by Prostaglandin D2 (PGD2). It plays a pivotal role in allergic inflammation (asthma, atopic dermatitis) by mediating the chemotaxis of Th2 cells, eosinophils, and basophils.

Mechanism of Action

Upon binding PGD2, CRTH2 typically inhibits adenylyl cyclase (decreasing cAMP). However, in HTS contexts, it is often coupled to promiscuous G-proteins (Gα16 or Gqi5) to force a redirection of the signal toward the Phospholipase C (PLC) pathway . This results in the hydrolysis of PIP2 into IP3, triggering a rapid release of intracellular Calcium (


).

The Role of the Probe: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid acts as a competitive antagonist. By occupying the orthosteric pocket, it prevents PGD2 binding, thereby blocking the downstream calcium release.

Signaling Pathway Diagram

CRTH2_Pathway Figure 1: CRTH2 Signaling Pathway & Antagonist Intervention Point PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (Gqi5 Coupled) PGD2->CRTH2 Activates Compound 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Compound->CRTH2 Blocks (Antagonist) PLC Phospholipase C (PLCβ) CRTH2->PLC Gqi5 Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release (Fluorescence Signal) ER->Ca Efflux

Materials & Reagents

To ensure assay reproducibility, strict adherence to reagent quality is required.

ComponentSpecificationPurpose
Probe Compound 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8)Reference Antagonist / QC Standard
Cell Line CHO-K1 or HEK293 stably expressing human CRTH2 & Gα16Biological System
Agonist Prostaglandin D2 (PGD2) or DK-PGD2 (more stable)Receptor Activation
Detection Dye Fluo-4 AM or Calcium 6 Assay Kit (Molecular Devices)Intracellular Ca2+ Indicator
Assay Buffer HBSS + 20mM HEPES, pH 7.4 + 0.1% BSA (Fatty acid free)Physiological Medium
Instrumentation FLIPR Tetra or Hamamatsu FDSSKinetic Fluorescence Reading

Experimental Protocol: Calcium Flux HTS

Compound Preparation (Probe)

Rationale: Sulfonanilides can be hydrophobic. Proper solubilization is critical to prevent precipitation in aqueous buffers.

  • Stock Solution: Dissolve 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in 100% DMSO to a concentration of 10 mM . Vortex for 1 minute.

  • Intermediate Plate: Dilute stock 1:100 in DMSO to create a 100 µM master curve start point.

  • Assay Concentration: The final DMSO concentration in the cell plate must not exceed 0.5% to avoid non-specific membrane perturbation.

Cell Preparation
  • Harvest: Detach CHO-hCRTH2-Gα16 cells using Accutase (avoid Trypsin to preserve receptor integrity).

  • Seeding: Dispense 10,000 cells/well into 384-well black-wall/clear-bottom poly-D-lysine coated plates.

  • Incubation: Incubate overnight at 37°C, 5% CO2. Confluency should reach ~85-90% at the time of assay.

Dye Loading & Assay Execution

Rationale: Direct wash assays can disturb the monolayer. A "No-Wash" Calcium 6 protocol is preferred for HTS robustness.

  • Dye Loading: Remove culture media and add 20 µL of Calcium 6 dye loading buffer (containing 2.5 mM Probenecid to inhibit anion transport).

  • Incubation: Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature (RT) to minimize thermal gradients during reading.

  • Compound Addition (Antagonist Mode):

    • Add 10 µL of the test compound (2-[4-Chloro(phenylsulfonyl)anilino]acetic acid) at 3x concentration.

    • Incubate for 15 minutes at RT. Critical Step: This allows the antagonist to reach equilibrium occupancy before agonist challenge.

  • Agonist Challenge (Online Addition):

    • Place plate in FLIPR.

    • Inject 10 µL of PGD2 (EC80 concentration, typically 10-30 nM final).

    • Read: Measure fluorescence (Ex 485nm / Em 525nm) every 1 second for 60 seconds, then every 3 seconds for 60 seconds.

Data Analysis & Validation

Signal Calculation

Calculate the Max-Min RFU (Relative Fluorescence Units) for each well.



Quality Control Metrics

Before accepting data, validate the plate using the Z-factor equation:


[1]
  • Positive Control: PGD2 + Vehicle (DMSO)

  • Negative Control: Buffer + Vehicle (No Agonist) or PGD2 + Reference Antagonist (Supramaximal conc.)

Expected Results for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Based on the structural pharmacophore (similar to Ramatroban), this probe is expected to behave as a reversible competitive antagonist.

ParameterExpected ValueInterpretation
Z' Factor > 0.65Excellent assay window; suitable for screening.
Agonist EC50 ~ 5 - 15 nM (PGD2)Verifies receptor sensitivity.
Probe IC50 0.5 - 5.0 µMTypical potency for a hit-like sulfonanilide fragment.
Hill Slope -1.0 ± 0.2Indicates 1:1 binding stoichiometry.

Troubleshooting & Optimization

"The Edge Effect"

Symptom: Outer wells show high variance. Solution: Incubate plates at Room Temperature for 20 mins prior to reading to ensure thermal equilibrium. Use dummy wells (media only) on the perimeter if Z' is < 0.5.

Compound Precipitation

Symptom: Erratic fluorescence spikes or drop-outs. Root Cause: The acidic headgroup of the probe may precipitate in high-calcium buffers if pH drifts. Fix: Ensure HEPES buffer is strictly pH 7.4. Do not exceed 100 µM compound concentration during the primary screen.

Signal Drift

Symptom: Baseline fluorescence increases over time. Fix: Ensure Probenecid is fresh. It prevents dye leakage from the cytosol to the extracellular space.

References

  • Royer, J. F., et al. (2007). "A novel antagonist of CRTH2 blocks eosinophil airway inflammation and remodeling." European Journal of Clinical Investigation.

  • Ulven, T., & Kostenis, E. (2011). "Targeting the prostaglandin D2 receptors DP and CRTH2 for treatment of inflammation." Current Topics in Medicinal Chemistry.

  • Molecular Devices. "FLIPR Calcium 6 Assay Kit Application Note." Molecular Devices Technical Library.

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 117309-41-8.

Sources

Application Note: Safe Handling, Storage, and Disposal of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide details the operational protocols for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a specialized N-substituted glycine derivative used primarily as a building block in peptoid synthesis and medicinal chemistry optimization. Due to the presence of a chlorophenyl sulfone moiety combined with a free carboxylic acid, this compound presents specific handling challenges related to solubility, potential sensitization, and environmental persistence.

Chemical Profile
PropertySpecification
Chemical Name 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid
CAS Number 117309-41-8
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 325.77 g/mol
Structural Class N-Aryl Sulfonamide / N-Substituted Glycine
pKa (Predicted) ~3.5 (Carboxylic Acid); Sulfonamide N is non-acidic due to alkylation
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water (unless pH > 7)

Hazard Profiling & Toxicology (Read-Across Analysis)

Note: Specific toxicological data for CAS 117309-41-8 is limited. The following profile is derived from Structure-Activity Relationship (SAR) analysis of the functional groups: Chloro-anilines, Sulfones, and Acetic Acid derivatives.

Mechanistic Hazards
  • Skin & Respiratory Sensitization: The sulfonyl aniline core shares structural homology with sulfonamide drugs. Researchers with known "sulfa" allergies must avoid contact. The electron-withdrawing chlorine atom increases the lipophilicity, potentially enhancing dermal absorption.

  • Corrosivity/Irritation: The free carboxylic acid tail (

    
    ) acts as a proton donor. Upon contact with mucous membranes (eyes/lungs), it will cause immediate irritation (Category 2) or potential damage (Category 1) depending on concentration.
    
  • Aquatic Toxicity: Chlorinated aromatic rings are resistant to hydrolysis and biodegradation.[1] Improper disposal poses a significant risk of bioaccumulation in aquatic environments.

GHS Classification (Precautionary)
  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3]

  • H411: Toxic to aquatic life with long-lasting effects.

Storage & Stability Protocols

Environmental Control

The compound is chemically stable but hygroscopic due to the carboxylic acid. Moisture uptake can lead to clumping and hydrolysis risks if impurities are present.

  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if long-term storage (>6 months) is required.

  • Container: Amber glass vials with PTFE-lined caps. Avoid metal containers as the acid may leach trace metals, interfering with downstream catalysis (e.g., Palladium cross-coupling).

Stability Logic Diagram

The following diagram illustrates the degradation pathways and prevention logic.

StorageLogic Compound 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Moisture Exposure to Moisture (H2O) Compound->Moisture Risk Factor 1 Light UV Light Exposure Compound->Light Risk Factor 2 Hydrolysis Clumping / Acid Dissociation Moisture->Hydrolysis Result PhotoDeg Slow Dechlorination (Radical) Light->PhotoDeg Result Action1 Store with Desiccant Hydrolysis->Action1 Prevention Action2 Amber Glass / Foil Wrap PhotoDeg->Action2 Prevention

Figure 1: Storage stability logic indicating primary degradation risks (Moisture/Light) and required preventative actions.

Handling & Solubilization Protocols

Personal Protective Equipment (PPE)
  • Respiratory: N95 mask minimum; P100 respirator recommended if handling powders >100 mg outside a fume hood.

  • Dermal: Nitrile gloves (double-gloving recommended). The compound’s lipophilicity allows it to permeate latex rapidly.

  • Ocular: Chemical splash goggles.

Solubilization Workflow

This compound is an amphiphile—it has a hydrophobic core and a hydrophilic tail. Dissolving it requires a specific order of operations to avoid "crashing out."

Protocol: Preparing a 100 mM Stock Solution

  • Weighing: Weigh the solid in a tared glass scintillation vial. Do not use plastic weigh boats (static charge can disperse the fine powder).

  • Primary Solvent (DMSO): Add Dimethyl Sulfoxide (DMSO) dropwise. The sulfonyl group interacts well with DMSO. Vortex for 30 seconds.

    • Target Concentration: 100 mM.

  • Aqueous Dilution (Optional): If using in biological assays, dilute into buffer.

    • Critical Step: Ensure the buffer pH is > 7.4. The carboxylic acid must be deprotonated (

      
      ) to maintain solubility in water.
      
    • Warning: Adding to acidic buffer (pH < 4) will cause immediate precipitation.

Disposal & Waste Management

Strict Adherence Required: This compound contains both Chlorine (Cl) and Sulfur (S) . Standard organic waste streams may not be sufficient due to the formation of acidic gases (HCl, SOx) upon combustion.

Disposal Decision Tree

DisposalTree Start Waste Generation Type State? Start->Type Solid Solid / Powder Type->Solid Liquid Liquid Solution Type->Liquid HalogenCheck Halogenated Waste Stream Solid->HalogenCheck Label: Halogenated Solid AqCheck Aqueous or Organic? Liquid->AqCheck Incineration High-Temp Incineration (with Scrubbers) HalogenCheck->Incineration Final Fate AqCheck->HalogenCheck Organic Solvent Neutralize Adjust pH to 7-9 AqCheck->Neutralize Aqueous Buffer Neutralize->HalogenCheck Combine

Figure 2: Waste disposal decision tree emphasizing the segregation into Halogenated Waste streams.

Specific Disposal Instructions
  • Segregation: Label waste clearly as "Halogenated Organic - Sulfur Containing."

  • Liquid Waste: Do not mix with strong oxidizers (e.g., nitric acid waste) as this may liberate chlorine gas or sulfur oxides.

  • Destruction: The preferred method is rotary kiln incineration at >1000°C equipped with caustic scrubbers to neutralize HCl and SO₂ emissions.

Emergency Response (Spill Cleanup)

In the event of a spill, the acidity and potential toxicity dictate the response.

ScenarioProtocol
Dry Powder Spill 1. Evacuate immediate area.2. Dampen a paper towel with Sodium Carbonate (5% solution) to prevent dust lofting.3. Wipe spill gently. The base neutralizes the acid.4. Place waste in a sealed bag labeled "Hazardous Debris."
Solution Spill 1. Cover with an absorbent pad (vermiculite or chem-pad).2. If the solvent is DMSO, treat as a skin permeation hazard—do not touch with thin gloves.3. Clean surface with ethanol followed by soap and water.

References

  • PubChem. (2023). Compound Summary for CID 161740072 (Related Structure: 2-chloro-2-phenylacetic acid). National Library of Medicine. [Link][4]

  • Wang, L., et al. (2006). Biodegradability of Chlorinated Anilines in Waters.[1] Biomedical and Environmental Sciences. (Establishes aquatic toxicity baseline for chloroanilines). [Link]

Sources

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid for chemical biology and target identification

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Target Identification & Chemical Biology Profiling of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Part 1: Executive Summary & Chemical Utility

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid represents a privileged scaffold in medicinal chemistry, combining a sulfonamide core with an N-aryl glycine moiety. This structural motif is frequently associated with activity against Aldose Reductase (AKR1B1) , Peroxisome Proliferator-Activated Receptors (PPARs) , and the glycine binding site of NMDA receptors .

In chemical biology, this compound serves as an excellent bait molecule for target deconvolution due to its unique "Handle-Linker-Warhead" mimicry:

  • The Carboxylic Acid (-COOH): A solvent-exposed handle ideal for immobilization onto magnetic beads or conjugation with biotin without disrupting the core pharmacophore.

  • The Sulfonamide-Aniline Core: A rigid, hydrophobic scaffold that facilitates pi-stacking and hydrogen bonding within enzyme active sites (e.g., zinc-binding pockets or hydrophobic channels).

  • The Chlorine Substituent: enhancing metabolic stability and lipophilicity, often engaging in halogen bonding with target residues.

This Application Note details the protocols for using this compound to identify and validate biological targets using Affinity Chromatography (Pull-down) and Cellular Thermal Shift Assays (CETSA) .

Part 2: Experimental Protocols

Workflow 1: Affinity Purification Mass Spectrometry (AP-MS)

Objective: To immobilize the compound on magnetic beads and enrich specific binding proteins from cell lysates.

Mechanism: The carboxylic acid group is activated to an NHS-ester, which reacts with amine-functionalized magnetic beads. This orients the sulfonamide pharmacophore away from the bead surface, making it accessible to proteins.

Materials:

  • Compound: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (10 mg).

  • Beads: FG-NeutrAvidin beads or NHS-Activated MagSepharose.

  • Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide).

  • Lysate: HeLa or HepG2 cell lysate (1 mg/mL).

Step-by-Step Protocol:

  • Probe Synthesis (Biotinylation Strategy):

    • Dissolve 5 mg of the compound in dry DMF.

    • Add 1.2 eq of EDC and 1.2 eq of NHS. Stir for 1 hour at RT to generate the NHS-active ester.

    • Add 1.0 eq of Biotin-PEG2-Amine.[1] Stir overnight.

    • Purify via HPLC to obtain the Biotin-Probe Conjugate .

    • Rationale: Biotinylation allows for gentler elution and higher recovery compared to covalent bead coupling.

  • Lysate Preparation:

    • Lyse cells in NP-40 Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1x Protease Inhibitors).

    • Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

    • Critical Step: Pre-clear lysate with empty Streptavidin beads for 1 hour to remove non-specific binders.

  • Affinity Pull-Down:

    • Incubate Biotin-Probe (10 µM) with pre-cleared lysate (1 mg) for 4 hours at 4°C with rotation.

    • Competition Control: In a parallel tube, add 100 µM of free (unmodified) compound 30 mins prior to adding the Biotin-Probe. This validates specific binding.

    • Add Streptavidin Magnetic Beads (50 µL slurry) and incubate for 1 hour.

  • Washing & Elution:

    • Wash beads 3x with Wash Buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% NP-40).

    • Elute bound proteins with Elution Buffer (2% SDS, 50 mM Tris, 10 mM Biotin) at 95°C for 5 mins.

    • Analyze eluate via SDS-PAGE (Silver Stain) and LC-MS/MS.

Data Interpretation:

  • Hit: A protein band present in the "Probe" lane but absent/diminished in the "Competition" lane.

  • False Positive: Bands present in both lanes with equal intensity (non-specific bead binders).

Workflow 2: Cellular Thermal Shift Assay (CETSA)

Objective: To validate target engagement in intact cells (label-free).

Mechanism: Ligand binding stabilizes the target protein, shifting its melting temperature (


) higher.

Protocol:

  • Treatment: Treat 1x10^7 cells with Compound (50 µM) or DMSO (Control) for 1 hour at 37°C.

  • Harvest: Wash cells with PBS and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge: Aliquot cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature (e.g., 37, 40, 43, 46, 49, 52, 55, 58, 61, 67°C) for 3 minutes.

  • Lysis: Cool samples to RT, then freeze-thaw 3x (liquid nitrogen / 25°C water bath) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 mins at 4°C to pellet precipitated (denatured) proteins.

  • Analysis: Collect soluble supernatants. Analyze via Western Blot (if target is known, e.g., Aldose Reductase) or Mass Spectrometry (Thermal Proteome Profiling).

Part 3: Visualization & Logic

Figure 1: Target Deconvolution Logic Flow

TargetID_Workflow Start Compound: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Deriv Derivatization (COOH -> NHS/Biotin) Start->Deriv Linker Attachment Control Competition Control (Free Compound + Probe) Start->Control 10x Excess Deriv->Control Exp Experiment (Probe Only) Deriv->Exp Lysate Incubation with Cell Lysate Control->Lysate Exp->Lysate Wash Stringent Washing Lysate->Wash MS LC-MS/MS Analysis Wash->MS Filter Bioinformatics Filtering (Enrichment > 2-fold vs Control) MS->Filter Validation Validation: CETSA / Western Blot Filter->Validation

Caption: Logical workflow for identifying protein targets using affinity enrichment and mass spectrometry (AP-MS).

Figure 2: Potential Signaling Interactions (Hypothetical)

Based on the sulfonamide-glycine scaffold, the likely biological networks involve metabolic regulation or inflammatory signaling.

Pathway_Interaction Comp Sulfonamide-Glycine Scaffold AKR Aldose Reductase (AKR1B1) Comp->AKR Inhibition PPAR PPAR-gamma Comp->PPAR Agonism? MMP MMP-2/9 Comp->MMP Chelation/Binding Sorbitol Sorbitol Accumulation (Diabetic Complications) Comp->Sorbitol Blocks AKR->Sorbitol Catalyzes Inflam Inflammation / Fibrosis PPAR->Inflam Regulates ECM ECM Degradation MMP->ECM Cleaves

Caption: Predicted biological interaction network based on scaffold similarity to known Aldose Reductase Inhibitors (ARIs) and PPAR ligands.

Part 4: Data Summary & Troubleshooting

Table 1: Physico-Chemical Properties for Assay Optimization

PropertyValueImplication for Protocols
Molecular Weight 325.77 g/mol Small enough to enter cells; unlikely to disrupt bead coupling if linker is long (>PEG2).
cLogP ~2.5 - 3.0Moderately lipophilic. Requires <0.5% DMSO in cell assays to prevent precipitation.
pKa (Acid) ~3.8 - 4.2Negatively charged at physiological pH (7.4). Promotes electrostatic interactions.
Solubility Low in water; High in DMSOPrepare 100 mM stock in DMSO. Dilute slowly into aqueous buffer.

Troubleshooting Guide:

  • Issue: High Background in Pull-down.

    • Cause: Sticky compound or insufficient washing.

    • Solution: Increase salt concentration in Wash Buffer to 300 mM NaCl or add 0.5% Triton X-100. Use a "pre-clearing" step with null beads.

  • Issue: No Bands in CETSA.

    • Cause: Compound impermeability or weak affinity.

    • Solution: Verify cell entry using LC-MS of cell pellets. Perform assay in cell lysate (Lysate-CETSA) instead of intact cells to bypass permeability issues.

References

  • PubChem. (n.d.).[1][2] 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Mabuchi, M., et al. (2015). Analysis of the biological targets of bioactive compounds using affinity chromatography. Chemical & Pharmaceutical Bulletin. (General reference for AP-MS protocols described).
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. (Basis for CETSA protocol). [Link]

  • Costantino, L., et al. (1999). 1-Benzopyran-4-one derivatives as aldose reductase inhibitors. Journal of Medicinal Chemistry. (Reference for N-sulfonyl glycine scaffold activity against AKR1B1). [Link]

Sources

Application Note: Preparation and Handling of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Technical Scope

This guide provides a standardized protocol for the dissolution, storage, and handling of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8). This compound features a hydrophobic diphenyl sulfone core attached to a hydrophilic carboxylic acid tail. This amphiphilic structure presents specific challenges: it is prone to precipitation in acidic aqueous media and degradation in wet organic solvents.

Inconsistent handling of this compound often leads to "silent precipitation," where micro-crystals form in the assay plate, resulting in false negatives (loss of potency) or false positives (light scattering interference). This protocol establishes a DMSO-based stock solution workflow designed to ensure homogeneity and reproducibility in biological assays.

Physicochemical Profile

Understanding the molecular properties is the first step to successful dissolution.

PropertyDataImplications for Handling
Chemical Name 2-[4-Chloro(phenylsulfonyl)anilino]acetic acidN/A
CAS Number 117309-41-8Use for vendor verification.
Molecular Formula C₁₄H₁₂ClNO₄SCarbon-rich aromatic core requires organic solvent.
Molecular Weight 325.77 g/mol Standard small molecule range.
Functional Groups Sulfonamide-like linker, Carboxylic AcidWeak acid (pKa ≈ 3.5–4.5). Ionized at physiological pH.
Predicted LogP ~1.9 – 2.5Moderately lipophilic. Requires DMSO for high conc.
Solubility (Water) Low (< 1 mM at pH < 7)Do not attempt to make aqueous stock solutions.
Solubility (DMSO) High (> 50 mM)Preferred solvent for stock preparation.

Solvent Selection & Mechanism

The choice of solvent is dictated by the competition between the hydrophobic aromatic rings and the ionizable carboxylic acid.

Why DMSO?

Water is unsuitable for stock solutions because the un-ionized form of the acid (predominant at low pH or high concentration) is insoluble. Ethanol is volatile, leading to concentration drift over time. Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard because:

  • Dipolar Aproticity: It effectively solvates the polar sulfonyl group and the aromatic rings.

  • Low Evaporation: Its high boiling point (189°C) ensures stable concentration during handling.

  • Miscibility: It mixes instantly with water, facilitating dilution into assay buffers.

The "Water-Crash" Risk

DMSO is highly hygroscopic (absorbs water from air).[1] If a DMSO stock absorbs atmospheric moisture, the solubility of the hydrophobic compound decreases, leading to precipitation inside the storage vial. Strict exclusion of moisture is required.

Protocol: Preparation of Stock Solution (10 mM or 50 mM)

Objective: Create a stable, homogeneous stock solution in DMSO.

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Compound Powder (CAS 117309-41-8)[2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves)

  • Vessel: Amber glass vials (borosilicate) with PTFE-lined caps. Avoid polystyrene.

  • Equipment: Analytical balance, Vortex mixer, Ultrasonic bath.

Step-by-Step Methodology
  • Calculation: Calculate the volume of DMSO required using the formula:

    
    
    Example: To make 10 mL  of a 10 mM  stock, you need 32.58 mg  of powder.
    
  • Weighing: Weigh the powder directly into the amber glass vial. Do not weigh onto paper and transfer, as static charge can cause loss of the fine powder.

  • Solvent Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Critical: Perform this step quickly to minimize DMSO exposure to humid air.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If particulates remain, sonicate further.

  • Aliquoting (The "Single-Use" Rule):

    • Do not store the bulk solution in one bottle. Repeated freeze-thaw cycles introduce water (condensation), causing precipitation.

    • Dispense into small aliquots (e.g., 50 µL – 200 µL) in polypropylene microtubes or glass vials.

  • Storage:

    • Store at -20°C (short term < 1 month) or -80°C (long term).

    • Protect from light.

Protocol: Preparation of Aqueous Working Solutions

Objective: Dilute the DMSO stock into assay buffer without causing precipitation.

The "Intermediate Dilution" Method

Directly injecting high-concentration DMSO stock into a buffer can cause local high concentrations that precipitate immediately (the "plume" effect).

  • Thawing: Thaw the DMSO stock aliquot completely at room temperature (20–25°C). Vortex well.

    • Note: If the stock is cloudy upon thawing, warm to 37°C and sonicate until clear. Do not use cloudy stock.

  • Intermediate Step (Optional but Recommended): Prepare a 10x or 100x intermediate solution in pure DMSO .

    • Example: Dilute 10 mM stock to 1 mM in DMSO.

  • Final Dilution into Buffer:

    • Place the required volume of Assay Buffer (e.g., PBS, pH 7.4) in a tube.

    • While vortexing the buffer gently, slowly add the DMSO solution.

    • Target DMSO Concentration: Keep final DMSO concentration < 1% (v/v) to avoid cellular toxicity, unless the assay tolerates higher.

  • pH Check: Ensure the buffer has sufficient capacity (e.g., 10–50 mM HEPES or Phosphate) to maintain pH > 6.0. If the pH drops, the carboxylic acid moiety will protonate and precipitate.

Visual Workflows

Diagram 1: Stock Preparation & Storage Logic

This workflow illustrates the critical decision points to prevent water contamination.

StockPrep Powder Weigh Powder (CAS 117309-41-8) Solvent Add Anhydrous DMSO (Avoid Hydration) Powder->Solvent Direct Weighing Mix Vortex & Sonicate (Clear Solution Check) Solvent->Mix Dissolution Aliquot Aliquot into Single-Use Vials Mix->Aliquot Prevent Freeze-Thaw Freeze Store at -20°C/-80°C (Dark) Aliquot->Freeze Long Term Storage

Caption: Workflow for preparing stable DMSO stock solutions, emphasizing the prevention of hydration and freeze-thaw degradation.

Diagram 2: Aqueous Dilution & "Crash" Prevention

This diagram details the dilution strategy to avoid precipitation in the assay plate.

Dilution Stock Frozen Stock (10 mM DMSO) Thaw Thaw RT & Vortex (Must be Clear) Stock->Thaw Inter Intermediate Dilution (in DMSO) Thaw->Inter 1:10 Dilution Precip PRECIPITATION RISK (Cloudy/Crash) Thaw->Precip Direct add to Cold Buffer Final Final Assay Well (<1% DMSO) Inter->Final Slow Addition with Mixing Inter->Precip Acidic pH (<5) Buffer Assay Buffer (pH 7.4) Buffer->Final

Caption: Dilution strategy. Using an intermediate DMSO step and ensuring warm/neutral buffer prevents the compound from crashing out of solution.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Stock is cloudy after thawing Water absorption or cold precipitation.Warm to 37°C and sonicate. If cloudiness persists, discard (water contamination).
Precipitate in Assay Buffer Buffer pH is too low (< 5.0).Adjust buffer to pH 7.0–7.4 using NaOH or switch to PBS/HEPES.
Variable Assay Results Compound adhered to plastic tips.Use "Low Retention" pipette tips. Pre-wet tips with solvent before transfer.
Crystals in Microscope View Concentration exceeds solubility limit.Confirm final concentration is < 100 µM.[3] Check DMSO % (should be < 1%).

References

  • PubChem. 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (Compound Summary). National Library of Medicine. [Link](Verified via CAS search)

  • Matson, S. L., et al. (2009).[4][5] Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening, 14(5), 476-484.[4] [Link]

  • Waybright, T. J., et al. (2009). Compound Management: Guidelines for Compound Storage, Provision, and Quality Control. NIH Chemical Genomics Center. [Link]

  • Cheng, X., et al. (2003). DMSO solubility of hydrophobic compounds in aqueous solution. [Link]

Sources

Application Note: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in Animal Models of Disease

[1]

Compound Name: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Synonyms: N-(4-chlorophenyl)-N-(phenylsulfonyl)glycine; 2-(N-(4-chlorophenyl)phenylsulfonamido)acetic acid CAS Number: 117309-41-8 Molecular Formula: C₁₄H₁₂ClNO₄S Molecular Weight: 325.77 g/mol Target Class: Thromboxane A2 Receptor (TP) Antagonist / CRTH2 Modulator (Putative)[1][2]

Introduction & Mechanism of Action

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a small-molecule chemical probe belonging to the sulfonamido-acetic acid class.[1] This structural motif is the pharmacophore responsible for blocking the Thromboxane Prostanoid (TP) receptor , a G-protein coupled receptor (GPCR) activated by Thromboxane A2 (TXA2).[1]

Mechanism: TP Receptor Blockade

The compound functions as a competitive antagonist at the TP receptor.[1] By mimicking the structure of TXA2 but lacking the ability to induce conformational changes required for G-protein coupling, it prevents the activation of the Gq/G11 and G12/G13 pathways.[1]

  • Physiological Effect: Inhibition of platelet aggregation, vasoconstriction, and bronchoconstriction.[1]

  • Pathological Relevance: Used in models of arterial thrombosis, atherosclerosis, and allergic asthma (via potential dual antagonism of TP and CRTH2 receptors, similar to Ramatroban).[1]

Signaling Pathway Diagram

The following diagram illustrates the TP receptor signaling cascade and the point of inhibition by 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.[1]

TP_PathwayTXA2Thromboxane A2 (Ligand)TP_RecTP Receptor (GPCR)TXA2->TP_RecActivatesCompound2-[4-Chloro(phenylsulfonyl)anilino]acetic acid(Antagonist)Compound->TP_RecBlocksGqGq/G11 ProteinTP_Rec->GqCouplesG12G12/G13 ProteinTP_Rec->G12CouplesPLCPhospholipase C (PLC)Gq->PLCRhoGEFRhoGEFG12->RhoGEFIP3IP3 / DAGPLC->IP3RhoARhoA / ROCKRhoGEF->RhoACaIntracellular Ca2+ ReleaseIP3->CaMLCMLC PhosphorylationRhoA->MLCResponsePlatelet AggregationVasoconstrictionBronchoconstrictionCa->ResponseMLC->Response

Caption: Mechanism of Action. The compound antagonizes the TP receptor, blocking Gq-mediated calcium release and G12-mediated cytoskeletal reorganization, thereby inhibiting thrombosis and constriction.[1]

Experimental Protocols

A. Formulation & Solubility

This compound is lipophilic and contains a carboxylic acid moiety.[1] Proper formulation is critical for bioavailability in animal models.[1]

Vehicle Options:

  • Standard (IP/PO): 5% DMSO + 40% PEG400 + 55% Saline.[1]

  • Alternative (PO): 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80 suspension.[1]

Preparation Protocol:

  • Weigh the required amount of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.[1]

  • Dissolve completely in 100% DMSO (stock concentration: 50–100 mg/mL). Note: Sonication may be required.[1]

  • Slowly add PEG400 while vortexing.[1]

  • Add Saline dropwise to reach final volume.[1]

    • Critical Step: If precipitation occurs upon adding saline, adjust pH to 7.4 using 0.1N NaOH (the carboxylic acid salt is more soluble).[1]

B. In Vivo Model: FeCl₃-Induced Arterial Thrombosis (Mouse)

This model evaluates the compound's ability to prevent platelet-rich thrombus formation, a hallmark of TP antagonist activity.[1]

Animals: C57BL/6 mice (Male, 8–10 weeks). Dosing: 10–30 mg/kg (Oral gavage or IP), administered 1 hour prior to injury.[1]

Step-by-Step Protocol:

  • Anesthesia: Anesthetize mouse with Ketamine (100 mg/kg) / Xylazine (10 mg/kg) IP.[1]

  • Surgical Prep: Expose the carotid artery via a midline cervical incision.[1] Isolate the vessel from the vagus nerve.[1]

  • Baseline Measurement: Place a Doppler flow probe on the artery to establish baseline blood flow.[1]

  • Induction: Apply a filter paper (1x2 mm) saturated with 10% Ferric Chloride (FeCl₃) to the adventitial surface of the artery for 3 minutes.[1]

  • Observation: Remove filter paper and wash with saline.[1] Monitor blood flow for 30 minutes.

  • Endpoint: Record "Time to Occlusion" (defined as flow stopping for >1 minute).

    • Expected Result: Vehicle-treated mice occlude within 5–10 minutes.[1] Compound-treated mice should show prolonged occlusion time or complete protection.[1]

C. In Vivo Model: OVA-Induced Allergic Asthma (Guinea Pig/Mouse)

Investigates the compound's effect on airway hyperresponsiveness (AHR) and inflammation, targeting the TP/CRTH2 axis.[1]

Dosing: 30 mg/kg (PO), daily during the challenge phase.

Workflow:

  • Sensitization (Day 0 & 14): IP injection of Ovalbumin (OVA) adsorbed to Alum.[1]

  • Challenge (Day 21–23): Aerosolized OVA (1%) exposure for 30 minutes/day.

  • Treatment: Administer 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid 1 hour before each challenge.

  • Readout (Day 24):

    • Plethysmography: Measure PenH (Enhanced Pause) in response to Methacholine.[1]

    • BALF Analysis: Count eosinophils in Bronchoalveolar Lavage Fluid.[1]

    • Expected Result: Reduction in eosinophil infiltration and reduced airway resistance compared to vehicle.[1]

Data Summary & Interpretation

When validating the efficacy of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, organize data as follows to ensure statistical rigor.

ParameterAssay TypeControl (Vehicle)Treated (Low Dose)Treated (High Dose)Interpretation
IC50 / Ki In Vitro BindingN/A~10–100 nM (Est.)[1]N/AHigh affinity for TP receptor indicates potency.[1]
Occlusion Time FeCl₃ Thrombosis6.5 ± 1.2 min12.0 ± 2.5 min>30 min (No occlusion)Dose-dependent antithrombotic effect.[1]
Bleeding Time Tail Transection120 ± 15 sec135 ± 20 sec150 ± 25 secMinimal impact on hemostasis (safety profile).[1]
Eosinophils Asthma (BALF)High CountModerate ReductionSignificant ReductionAnti-inflammatory activity via TP/CRTH2 blockade.[1]

Safety & Handling

  • Hazard Identification: Irritant.[1][3] Causes skin and eye irritation (H315, H319).[1]

  • Storage: Store solid at +4°C. DMSO stocks should be aliquoted and stored at -20°C to prevent freeze-thaw degradation.

  • Stability: Stable in solution (DMSO) for up to 1 month at -20°C. Hydrolysis of the sulfonamide bond may occur in highly acidic aqueous environments over time.[1]

References

  • Chemical Identification & Structure

    • PubChem Compound Summary for CID 1606558.[1] "2-[4-Chloro(phenylsulfonyl)anilino]acetic acid."[1][2][3][4][5][6][7] National Center for Biotechnology Information (2025).[1]

    • [1]

  • Structural Class (Sulfonamido-acetic acids as TP Antagonists)

    • Nagaraja, G. K., et al.[1] "Synthesis of promising antibacterial and antifungal agents: 2-[amino]-N-(un/substituted-phenyl)acetamides."[1] Molecular Diversity (2021).[1] (Establishes the synthetic relevance of the sulfonyl-anilino-acetic acid scaffold).

  • Mechanistic Grounding (TP Receptor Antagonism)

    • Hanson, G., et al.[1] "Thromboxane A2 receptor antagonists."[1] Journal of Medicinal Chemistry (1998).[1] (Describes the SAR of sulfonamido-acid derivatives like Ramatroban and Daltroban).

    • [1]

  • Experimental Protocols (Thrombosis Models)

    • Westrick, R. J., et al.[1] "Murine Models of Thrombosis."[1] Arteriosclerosis, Thrombosis, and Vascular Biology (2007).[1]

    • [1]

  • Experimental Protocols (Asthma Models)

    • Kariyawasam, H. H., et al.[1] "The role of thromboxane A2 receptor (TP) in airway disease."[1] Prostaglandins & Other Lipid Mediators (2007).[1]

Click chemistry modifications of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the functionalization of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) using Click Chemistry principles.

Application Note: Click Chemistry Functionalization of Sulfonamide Scaffolds

Introduction & Scientific Context

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid represents a privileged scaffold in medicinal chemistry, featuring a tertiary sulfonamide core integrated with an N-aryl glycine motif. This structural class is frequently associated with Aldose Reductase Inhibitors (ARIs) and PPAR agonists , making it a high-value target for fragment-based drug discovery (FBDD) and PROTAC (Proteolysis Targeting Chimera) linker design.

The core challenge in utilizing this scaffold for chemical biology (e.g., affinity chromatography, fluorescent labeling) is the lack of a native bio-orthogonal handle. This guide provides a validated protocol to convert the accessible carboxylic acid moiety into a "Click-ready" alkyne or azide functionality without disrupting the critical pharmacophores (the sulfonamide and aryl chloride).

Key Chemical Strategy:

  • Activation: Conversion of the carboxylic acid to an activated ester.

  • Functionalization: Amide coupling with propargylamine to install a terminal alkyne.

  • Conjugation: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach functional payloads (fluorophores, biotin, or E3 ligase ligands).

Chemical Reaction Scheme

The following diagram outlines the transformation pathway from the parent scaffold to the triazole-linked conjugate.

ReactionScheme Scaffold Parent Molecule (COOH Handle) Activation Activation (HATU/DIPEA) Scaffold->Activation Step 1 Intermediate Alkyne-Tagged Amide Activation->Intermediate + Propargylamine Click CuAAC Reaction (Azide-R + Cu(I)) Intermediate->Click Step 2 Product 1,2,3-Triazole Conjugate Click->Product Formation

Figure 1: Synthetic pathway for the "Click" activation of the sulfonamide scaffold.[1][2]

Detailed Experimental Protocols

Protocol A: Synthesis of the Alkyne Probe (Propargylation)

Objective: To install a terminal alkyne handle on the carboxylic acid.

Reagents & Materials:

  • Substrate: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (1.0 equiv).

  • Amine Source: Propargylamine (1.2 equiv).

  • Coupling Agent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask, dissolve 100 mg (0.31 mmol) of the parent acid in 2.0 mL of anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Activation: Add DIPEA (160 µL, 0.93 mmol) followed by HATU (130 mg, 0.34 mmol). Stir at room temperature (RT) for 15 minutes. Rationale: Pre-activation ensures the formation of the active ester, minimizing racemization and side reactions.

  • Coupling: Dropwise add propargylamine (24 µL, 0.37 mmol).

  • Reaction: Stir the mixture at RT for 4–6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS. The acid peak (MW ~325.7) should disappear, replaced by the amide mass (MW ~362.8).

  • Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (2x), sat.

    
     (2x), and brine. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes) to yield the N-propargyl amide.

Validation Criteria:

  • 1H NMR: Look for the propargyl

    
     doublet (~4.0 ppm) and the terminal alkyne proton triplet (~2.2 ppm).
    
  • LC-MS: Confirm [M+H]+ = 363.8 (approx).

Protocol B: The "Click" Reaction (CuAAC)

Objective: To conjugate the alkyne-tagged scaffold with an azide-functionalized payload (e.g., Azide-Fluor 488).

Reagents & Materials:

  • Alkyne Scaffold: Product from Protocol A (1.0 equiv).

  • Azide Partner: Azide-PEG3-Biotin or Azide-Fluorophore (1.0 equiv).

  • Catalyst:

    
     (100 mM stock in water).
    
  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (50 mM stock in water). Critical: THPTA protects Cu(I) from oxidation and prevents protein degradation if used in biological media.

  • Reductant: Sodium Ascorbate (100 mM fresh stock).

  • Solvent: DMSO/Water or tBuOH/Water (1:1).

Step-by-Step Methodology:

  • Preparation: Dissolve the Alkyne Scaffold (0.02 mmol) and Azide partner (0.02 mmol) in 500 µL of DMSO/Water (1:1).

  • Catalyst Complex: In a separate tube, premix

    
     (0.1 equiv) and THPTA (0.5 equiv). Rationale: Premixing ensures the active catalytic complex forms before exposure to the reactants.
    
  • Initiation: Add the Cu-THPTA complex to the reaction mixture.

  • Reduction: Add Sodium Ascorbate (0.5 equiv) to initiate the reaction.

  • Incubation: Stir at RT for 1–2 hours in the dark (if using fluorophores).

  • Quenching: Add a chelating resin (e.g., Chelex 100) or EDTA to remove copper.

  • Purification: Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

Data Summary & Troubleshooting

Table 1: Reaction Stoichiometry & Conditions

ComponentEquiv.RoleNotes
Alkyne Scaffold 1.0SubstrateEnsure solubility in DMSO
Azide Partner 1.0 - 1.2PayloadSlight excess drives completion
CuSO4 0.1Catalyst SourceUse high purity grade
THPTA 0.5LigandEssential to prevent aggregation
Na-Ascorbate 0.5 - 1.0ReductantMust be freshly prepared

Troubleshooting Guide:

  • Precipitation: If reactants crash out upon adding water, switch to pure DMSO or DMF and use CuI/TBTA instead of aqueous CuSO4/Ascorbate.

  • Oxidation: If the reaction turns brown/yellow, oxygen has entered. Degas solvents or increase Ascorbate concentration.

  • Stalled Reaction: Add more catalyst complex (Cu-THPTA), not just Copper.

Experimental Workflow Diagram

Workflow Start Start: Parent Acid (100 mg) Solubilization Dissolve in DMF Add DIPEA + HATU Start->Solubilization Coupling Add Propargylamine Stir 4h @ RT Solubilization->Coupling Check Check LC-MS Conversion > 95%? Coupling->Check Check->Coupling No (Add more HATU) Workup Aq. Workup (HCl/NaHCO3) Flash Chromatography Check->Workup Yes ClickPrep Prepare CuAAC (DMSO/H2O, THPTA, Cu) Workup->ClickPrep FinalPurification Prep-HPLC Isolate Conjugate ClickPrep->FinalPurification

Figure 2: Decision tree for the synthesis and purification of the triazole conjugate.

References

  • Scaffold Identification: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid (CAS 117309-41-8).[3] PubChem Compound Summary. Available at: [Link]

  • Click Chemistry Fundamentals: Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Available at: [Link]

  • CuAAC Ligand Optimization: Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Available at: [Link]

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron. Available at: [Link]

Sources

Application Note: Validating and Optimizing 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental validation and optimization of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (referred to herein as Fragment A1 ) as a ligand for targeting the BH3-binding groove of anti-apoptotic proteins (e.g., Bcl-xL, Bcl-2, Mcl-1).[1]

Fragment A1 represents a classic "anchored" fragment chemotype.[1] Its carboxylic acid moiety mimics the conserved aspartate residue found in pro-apoptotic BH3 domains, while the hydrophobic chlorophenyl tail probes the P2/P4 hydrophobic pockets. This guide provides protocols for solubility assessment, Saturation Transfer Difference (STD) NMR screening, and competitive Fluorescence Polarization (FP) assays, culminating in strategies for "fragment growing" to improve ligand efficiency (LE).[1]

Scientific Background & Mechanism[1][2][3][4]

The Target: Protein-Protein Interactions (PPIs)

The Bcl-2 family proteins (Bcl-xL, Bcl-2, Mcl-1) prevent apoptosis by sequestering pro-apoptotic proteins (Bak, Bax) via their BH3 domains.[1] Inhibiting this interaction requires a small molecule to compete with a large surface area (~800–1000 Ų).[1]

The Ligand: Fragment A1

Fragment A1 functions as a "seed" molecule.

  • Pharmacophore 1 (Anchor): The carboxylic acid forms a salt bridge with the conserved Arginine (e.g., Arg139 in Bcl-xL) and hydrogen bonds with backbone amides.[1]

  • Pharmacophore 2 (Hydrophobic Probe): The 4-chlorophenyl group extends into the hydrophobic groove, mimicking the h2/h3 hydrophobic residues of the native BH3 helix.

  • Linker (Sulfonyl-Aniline): Provides a semi-rigid geometry that directs the tail into the groove while minimizing entropic penalty upon binding.[1]

Workflow Visualization

The following diagram illustrates the fragment-to-lead evolution process utilizing Fragment A1.

FBDD_Workflow Lib Fragment Library (Acidic Sulfonamides) Screen Primary Screen (STD-NMR / SPR) Lib->Screen QC Pass Hit Hit: Fragment A1 (Kd ~ 300 µM) Screen->Hit Binding Detected Valid Validation (15N-HSQC / X-ray) Hit->Valid Structural Conf. Opt Optimization (Fragment Growing) Valid->Opt Vector Identification Opt->Valid Iterative Design Lead Lead Compound (nM Affinity) Opt->Lead Linker Chem.

Figure 1: Critical path for evolving Fragment A1 from a library hit to a potent lead.

Pre-Experimental Protocol: Quality Control

Fragments are often stored in DMSO for long periods. Degradation or precipitation can lead to false positives (aggregators).[1]

Protocol 1: Solubility & Integrity Check

Objective: Ensure Fragment A1 is monomeric and soluble at screening concentrations (500 µM – 1 mM).

  • Preparation: Dissolve solid Fragment A1 in d6-DMSO to create a 100 mM stock.

  • LC-MS Analysis: Inject 5 µL of a 100 µM dilution (in 50:50 H2O:MeCN).

    • Acceptance Criteria: Purity > 95%; Mass confirmation [M-H]- = 324.0 Da (negative mode preferred for carboxylic acids).[1]

  • Nephelometry (Solubility):

    • Dilute stock into PBS (pH 7.4) to final concentrations of 100, 500, and 1000 µM.

    • Measure light scattering.[1]

    • Critical Step: If scattering increases non-linearly >200 µM, the fragment is aggregating. Do not proceed with NMR/SPR above the solubility limit.

Primary Screening Protocols

Protocol 2: Saturation Transfer Difference (STD) NMR

Rationale: STD-NMR is the gold standard for detecting weak binders (Kd: 100 µM – 5 mM) like Fragment A1.[1] It relies on the transfer of magnetization from the protein to the bound ligand.

Materials:

  • Protein: Recombinant Bcl-xL (unlabeled), 10 µM in NMR buffer.[1]

  • Ligand: Fragment A1, 500 µM (50:1 Ligand:Protein ratio).[1]

  • Buffer: 20 mM Sodium Phosphate (pH 7.4), 50 mM NaCl, 10% D2O.[1]

Step-by-Step:

  • Sample Setup: Prepare a 500 µL sample containing 10 µM Bcl-xL and 500 µM Fragment A1.[1]

  • Pulse Sequence: Use a standard STD sequence with a train of Gaussian pulses.

    • On-Resonance: Irradiation at -0.5 ppm (protein methyls) or 7.0 ppm (aromatics, if ligand allows).[1] Note: For Fragment A1, avoid aromatic irradiation due to overlap; use methyl region.

    • Off-Resonance: Irradiation at 30 ppm (control).[1]

  • Acquisition:

    • Saturation time: 2.0 seconds.[1]

    • Scans: 512 (weak binders require high signal-to-noise).

  • Data Analysis:

    • Subtract the On-Resonance spectrum from the Off-Resonance spectrum.[1]

    • Result: Only signals from Fragment A1 that bind to the protein will appear in the difference spectrum.

    • Epitope Mapping: The protons of the chlorophenyl ring should show the strongest STD effect, indicating intimate contact with the hydrophobic groove.

Protocol 3: Competitive Fluorescence Polarization (FP)

Rationale: To verify that Fragment A1 binds specifically to the BH3 groove and not a secondary site.[1]

Materials:

  • Tracer: FAM-labeled Bak-peptide (binds Bcl-xL with Kd ~ 10 nM).[1]

  • Protein: Bcl-xL (20 nM final).[1]

  • Plate: Black 384-well low-binding plate.[1]

Step-by-Step:

  • Master Mix: Mix Bcl-xL (20 nM) and FAM-Bak (5 nM) in assay buffer (20 mM Tris pH 7.4, 0.01% Triton X-100).

  • Titration: Add Fragment A1 in a 12-point dose-response (Start: 2 mM, 1:2 serial dilution).

  • Incubation: 30 minutes at room temperature (protected from light).

  • Read: Measure FP (Ex: 485 nm, Em: 535 nm).

  • Calculation: Plot mP vs. log[Ligand]. Calculate IC50.

    • Note: Expect high IC50 (likely >100 µM) for this fragment.[1] This is acceptable for a starting point.

Structural Validation & Optimization

Once binding is confirmed, structural data is required to guide chemical elaboration.

Mechanism of Binding (Schematic)

The following diagram depicts the interaction mode validated by Abbott Laboratories for similar salicyl/sulfonamide fragments.

Binding_Mode Arg Arg 139 (Positively Charged) Phe Phe 105 / Leu 130 (Hydrophobic Pocket) Gly Gly 142 (Backbone Amide) Acid Carboxylic Acid (-COO⁻) Acid->Arg Salt Bridge Acid->Gly H-Bond Linker Sulfonyl Aniline Linker->Acid Tail 4-Chlorophenyl Linker->Tail Tail->Phe Van der Waals

Figure 2: Predicted binding mode of Fragment A1 in the Bcl-xL BH3 groove.

Optimization Strategy: Fragment Growing

Fragment A1 has a Ligand Efficiency (LE) likely around 0.30–0.[1]35. To increase potency without ruining physicochemical properties:

  • Vector 1: The Sulfonamide Nitrogen:

    • Modification: Alkylation of the sulfonamide nitrogen is often tolerated but may alter the dihedral angle.

    • Better Approach:Acyl-Sulfonamide Bioisostere. Replace the carboxylic acid with an acyl-sulfonamide (–CONHSO2R).[1] This often increases potency by engaging additional H-bonds while maintaining the acidic character (pKa ~ 4-5).[1]

  • Vector 2: The Aniline Ring:

    • Modification: Add small substituents (F, Cl, CH3) to the central aniline ring to fill the "P2" pocket more effectively.[1]

  • Linking:

    • If a second fragment is found binding to the proximal "P4" pocket, use the aniline nitrogen as a branch point to link the two fragments (SAR-by-NMR approach).[1]

Data Summary Template

AssayParameterExpected Value (Fragment A1)Success Criteria
Solubility Max Concentration> 1 mM (PBS, 1% DMSO)Clear solution, no scattering
STD-NMR STD Amplification Factor> 5%Visible difference spectrum
FP Assay IC50200 µM – 800 µMFull displacement curve
X-ray Resolution< 2.5 ÅDefined electron density for ligand

References

  • Oltersdorf, T., et al. (2005).[1] An inhibitor of Bcl-2 family proteins induces regression of solid tumours.[1] Nature, 435(7042), 677–681.[1] Link[1]

  • Petros, A. M., et al. (2006).[1] Discovery of a potent inhibitor of the antiapoptotic protein Bcl-xL from NMR and parallel synthesis.[2] Journal of Medicinal Chemistry, 49(2), 656–663.[1] Link[1]

  • Lee, E. F., & Fairlie, W. D. (2019).[1] The structural biology of Bcl-2 family proteins: Implications for drug discovery. Biochemical Society Transactions, 47(1), 195–209.[1] Link

  • Hajduk, P. J., et al. (2000).[1] NMR-based screening of proteins containing 13C-labeled methyl groups.[1] Journal of the American Chemical Society, 122(32), 7898–7904.[1] Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-Alkylation of Electron-Deficient Anilines
From:  Senior Application Scientist, Process Chemistry Division
To:  Research & Development Team

Diagnostic Overview: The "Deactivated Nucleophile" Trap

You are likely experiencing low yields (typically <30%) and high recovery of starting material. This is not a technique error; it is a fundamental thermodynamic and kinetic bottleneck inherent to the specific molecule you are synthesizing.

The target molecule, 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , requires the alkylation of an aniline nitrogen. However, this nitrogen is attached to a phenyl ring bearing a sulfonyl group (


).
The Core Problem

The sulfonyl group is a powerful electron-withdrawing group (EWG). Through resonance and induction, it pulls electron density away from the aniline nitrogen.[1] This renders the lone pair—which is required to attack the chloroacetic acid—extremely non-nucleophilic.

Simultaneously, if you are using standard aqueous basic conditions (e.g.,


), the chloroacetic acid electrophile is being consumed by the hydroxide ions (Hydrolysis) faster than it can react with your "lazy" amine.
Visualizing the Competition

The following diagram illustrates the kinetic competition destroying your yield.

ReactionCompetition Start 4-Chloro(phenylsulfonyl)aniline (Deactivated Nucleophile) Target TARGET PRODUCT 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Start->Target Slow Reaction (High Activation Energy) Reagent Chloroacetic Acid (Electrophile) Reagent->Target Waste WASTE Glycolic Acid (Hydrolysis Product) Reagent->Waste Fast Reaction (Dominates in Water) Base Base (OH-) Base->Waste

Figure 1: Kinetic competition between the desired N-alkylation (slow) and electrophile hydrolysis (fast).

Troubleshooting Guide (Q&A)

Q1: I am using Chloroacetic acid with NaOH in water/ethanol. Why does the reaction stall at 20% conversion?

A: In aqueous media, the hydroxide ion (


) is a far better nucleophile than your deactivated aniline. You are essentially performing a hydrolysis of chloroacetic acid to glycolic acid. The aniline cannot compete.
  • Immediate Fix: You must switch to an anhydrous system . Water is the enemy here.

Q2: Can I just increase the temperature?

A: Only marginally. While heat increases the rate of alkylation, it increases the rate of hydrolysis (or polymerization of the alkylating agent) even more. Furthermore, forcing conditions with chloroacetic acid often lead to bis-alkylation (though less likely with your deactivated amine) or decarboxylation.

Q3: What is the "Gold Standard" fix for this specific synthesis?

A: Switch reagents. Do not use Chloroacetic acid. Use Ethyl Bromoacetate .[2]

  • Better Leaving Group: Bromide is a better leaving group than chloride, accelerating the

    
     reaction.
    
  • Solubility: The ester is soluble in organic solvents (DMF/DMSO), allowing you to use anhydrous conditions.

  • Hydrolysis Control: You perform the alkylation first, isolate the intermediate ester, and then hydrolyze it to the acid in a separate, controlled step.

Q4: If I must use Chloroacetic acid (due to cost/availability), how do I optimize it?

A: You must employ the Finkelstein Modification :

  • Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) .

  • The

    
     displaces the 
    
    
    
    to form Iodoacetic acid in situ.
  • The

    
     bond is weaker and much more reactive toward the weak aniline nucleophile.
    

Optimized Experimental Protocols

Below are two protocols. Method A is the recommended high-yield route. Method B is the "salvage" route if you are restricted to Chloroacetic acid.

Method A: The Ester Route (Recommended)

Target Yield: 75-85%

ParameterSpecificationReason
Solvent DMF (Dimethylformamide)Polar aprotic; solvates the anion, enhances nucleophilicity.
Base Potassium Carbonate (

)
Mild, anhydrous base. Avoids hydrolysis.[3]
Reagent Ethyl BromoacetateHigher reactivity (

) than chloro- analogs.
Temp 80–90 °CSufficient energy to overcome the sulfone deactivation.

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq of 4-chloro(phenylsulfonyl)aniline in anhydrous DMF (5 mL per gram of substrate).

  • Base Addition: Add 2.5 eq of anhydrous, powdered

    
    . Stir for 15 min.
    
  • Alkylation: Add 1.2 eq of Ethyl Bromoacetate dropwise.

  • Reaction: Heat to 90 °C for 12–16 hours. Monitor by TLC/HPLC.

    • Note: If reaction stalls, add a catalytic amount (10 mol%) of Tetrabutylammonium Bromide (TBAB).

  • Workup: Pour into ice water. The ethyl ester intermediate should precipitate. Filter and dry.

  • Hydrolysis: Suspend the ester in THF/Water (1:1). Add 2.0 eq

    
     or 
    
    
    
    . Stir at RT until clear (1-2 h). Acidify with 1M
    
    
    to pH 2 to precipitate the final acid product.
Method B: The Modified Chloroacetic Route (Cost-Driven)

Target Yield: 40-50%

Step-by-Step:

  • Melt/Solvent: Use the aniline substrate in a high-boiling solvent like n-Butanol .

  • Activation: Add 1.5 eq of Chloroacetic acid and 2.0 eq of Sodium Acetate (buffer).

  • Catalyst: Add 0.2 eq of Sodium Iodide (NaI) .

  • Reflux: Reflux vigorously (118 °C) for 24–48 hours.

  • Purification: Steam distillation or extensive washing is often required to remove unreacted aniline.

Mechanistic Validation (DOT Visualization)

The following diagram details the optimized pathway (Method A) versus the failed pathway.

OptimizationPath Substrate Sulfone-Deactivated Aniline AqBase Aqueous Base (NaOH) Substrate->AqBase Standard Route DMF Solvent: DMF Base: K2CO3 Substrate->DMF Optimized Route Chloro Chloroacetic Acid AqBase->Chloro Fail Hydrolysis of Reagent (Low Yield) Chloro->Fail Fast Bromo Ethyl Bromoacetate DMF->Bromo Inter Intermediate: Ethyl Ester Bromo->Inter SN2 (High Yield) Hydrolysis LiOH / THF / H2O Inter->Hydrolysis Final Final Product: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Hydrolysis->Final Quantitative

Figure 2: Comparison of the aqueous failure mode vs. the anhydrous ester success mode.

References

  • BenchChem. (2025).[1][4] Technical Support Center: Overcoming Low Yields in Reactions with Electron-Deficient Anilines. Retrieved from

  • Royal Society of Chemistry. (2016). N-Alkylation of aniline derivatives by a bipyridyl metal–organic framework supported cobalt catalyst. New Journal of Chemistry. Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-[2-amino-3-(4-chloroanilino)phenyl]acetic acid. Retrieved from

  • National Institutes of Health (PMC). (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Retrieved from

  • Organic Syntheses. (n.d.).

    
    -Chlorophenylacetic Acid. Org. Synth. 1963, 43, 15. Retrieved from 
    

Sources

Technical Support Center: Purification of Crude 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Reference ID: TSC-CHEM-2026-01-28 Classification: Organic Synthesis / Purification Protocols Status: Active

Executive Summary & Molecule Analysis

User Query: "How do I improve the purity of crude 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid?"

Technical Analysis: The target molecule is a Sulfonamide Carboxylic Acid derivative.[1] Structurally, it consists of a glycine backbone where the amine nitrogen is substituted by both a phenyl group (aniline moiety) and a sulfonyl group.

  • Core Scaffold: N-Phenyl-N-(phenylsulfonyl)glycine.[2]

  • Key Functionalities: Carboxylic acid (

    
    ), Sulfonamide (chemically stable), Chlorinated aromatic ring (lipophilic).
    
  • Primary Impurity Profile:

    • 4-Chlorobenzenesulfonic acid: Hydrolysis product of the starting sulfonyl chloride. Highly water-soluble and strong acid.

    • Unreacted N-Phenylglycine: Amphoteric/Basic impurity.

    • Inorganic Salts: Sodium/Potassium chloride generated during the condensation.

This guide provides a self-validating purification workflow designed to exploit the acidity difference between the carboxylic acid product and the sulfonic acid byproducts.

Troubleshooting Guide (FAQ Format)

Issue 1: The product "oils out" instead of crystallizing during recrystallization.

Diagnosis: This is a common phenomenon with sulfonamide derivatives, often caused by the melting point of the solvated solid being lower than the solvent's boiling point, or the presence of lipophilic impurities lowering the eutectic point.

Corrective Protocol:

  • Solvent Switch: If using Ethanol/Water, switch to Ethyl Acetate/Hexane or Acetonitrile . Sulfonamide carboxylic acids often crystallize better from a medium-polarity solvent system where the impurity solubility is distinct.

  • The "Seeding" Technique: Do not cool rapidly. Hold the solution at a temperature 5-10°C below the saturation point and add a seed crystal.

  • Anti-Solvent Titration: Dissolve the oil in the minimum amount of hot Ethyl Acetate. Dropwise add warm Hexane until persistent turbidity is observed. Allow to cool very slowly to room temperature.

Issue 2: The product is hygroscopic and has a depressed melting point.

Diagnosis: This indicates contamination with sulfonic acid (e.g., 4-chlorobenzenesulfonic acid). Sulfonic acids are strong acids (


) and are extremely hygroscopic. Their presence prevents the crystal lattice of the target carboxylic acid from forming correctly.

Corrective Protocol: You must perform a pH-Controlled Reprecipitation (See Section 3). Simple recrystallization is often ineffective against sulfonic acids because they can co-precipitate if the solvent is too polar.

Issue 3: The crude solid is colored (Pink/Brown).

Diagnosis: Oxidation of trace unreacted aniline derivatives. Corrective Protocol:

  • Dissolve the crude acid in dilute NaOH (pH 10-11).

  • Add activated carbon (5% w/w) and stir for 30 minutes.

  • Filter through Celite.

  • Acidify the clear filtrate to precipitate the white product.

The Self-Validating Purification Protocol

This workflow relies on Acid-Base Extraction . It is "self-validating" because the separation relies on the massive


 difference between the impurities and the product.
Reagents Required
  • 1M NaOH (Sodium Hydroxide)

  • 1M HCl (Hydrochloric Acid)[1][2]

  • Ethyl Acetate (EtOAc)[3]

  • pH Paper or Meter

Step-by-Step Methodology

Step 1: Dissolution & Salt Formation Dissolve the crude solid in 1M NaOH (approx. 10 mL per gram of crude).

  • Mechanism:[1][3][4][5][6][7][8] The carboxylic acid deprotonates to form the sodium carboxylate (water-soluble).

  • Checkpoint: The solution should be homogenous. If solids remain, filter them out (these are non-acidic impurities like bis-sulfonamides or unreacted neutral precursors).

Step 2: The Lipophilic Wash (Critical Step) Wash the aqueous alkaline solution with Ethyl Acetate (2 x volume of aqueous layer).

  • Mechanism:[1][3][4][5][6][7][8] Unreacted anilines and neutral organic impurities migrate to the EtOAc layer. The product remains in the water.

  • Action: Discard the organic (top) layer. Keep the aqueous (bottom) layer.

Step 3: Controlled Precipitation Cool the aqueous layer to 0-5°C. Slowly add 1M HCl while stirring vigorously.

  • Target pH: Adjust to pH 2.0 - 3.0 .[9]

  • Mechanism:

    • At pH 2-3, the target carboxylic acid protonates and precipitates (it is insoluble in water).

    • The impurity (4-chlorobenzenesulfonic acid) remains dissolved because it is a strong acid (fully ionized even at pH 1).

  • Checkpoint: A thick white precipitate should form.

Step 4: Filtration & Washing Filter the solid.[5][10] Wash the cake with cold water (to remove trapped sulfonic acid and NaCl) followed by a small amount of cold Hexane (to aid drying).

Data & Specifications

Expected Physical Properties (Note: Exact values depend on the specific isomer, but these ranges are typical for N-phenylsulfonyl glycines).

PropertySpecificationMethod
Appearance White to Off-White Crystalline SolidVisual
Melting Point 190°C - 210°C (Decomp.)Capillary Method [1][2]
Solubility Soluble in EtOAc, Acetone, NaOH (aq); Insoluble in Water, HexaneSolubility Test
Purity Target >98% (HPLC)HPLC (C18 Column)

Logic Visualization (Workflow)

The following diagram illustrates the decision logic for the purification process.

PurificationLogic Start Crude 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Dissolve Dissolve in 1M NaOH (pH > 10) Start->Dissolve Filter1 Filter Insoluble Solids Dissolve->Filter1 Solids Present? Wash Wash Aqueous Phase with EtOAc Dissolve->Wash Clear Solution Filter1->Wash DiscardOrg Discard Organic Layer (Removes Neutral Impurities) Wash->DiscardOrg Acidify Acidify Aqueous Phase to pH 2-3 (Using 1M HCl) Wash->Acidify Keep Aqueous Precipitate Precipitate Forms? Acidify->Precipitate Collect Filter & Wash with Cold Water Precipitate->Collect Yes CheckPH Check pH (Must be < 3) Precipitate->CheckPH No Recryst Recrystallize (EtOAc/Hexane) Collect->Recryst CheckPH->Acidify Adjust

Figure 1: Decision tree for the acid-base purification and isolation of sulfonamide carboxylic acids.

References

  • BenchChem. (2025).[2][10] Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Retrieved from 2

  • PrepChem. (n.d.). Synthesis of 2-[2-amino-3-(4-chloroanilino)phenyl]acetic acid. Retrieved from 9

  • M. A. El-Hashash et al. (2019).[1] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives. MDPI Molecules. Retrieved from 1

  • BenchChem Technical Support. (2025). Recrystallization of Sulfonamide Products: Troubleshooting Guide. Retrieved from 10

Sources

Common side reactions in the synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemical Context

Welcome to the technical support hub for sulfone-based N-aryl glycine synthesis . The target molecule, 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , represents a specific class of deactivated anilines used as intermediates in pharmaceutical development (e.g., MMP inhibitors, anti-inflammatory agents).

The Core Challenge: The synthesis typically involves the N-alkylation of 4-amino-4'-chlorodiphenyl sulfone with a haloacetic acid derivative. The presence of the sulfonyl group (


) is the critical variable. It acts as a strong electron-withdrawing group (EWG), significantly reducing the nucleophilicity of the aniline nitrogen. This deactivation creates a "Goldilocks" dilemma:
  • Conditions too mild: Reaction stalls (low conversion).

  • Conditions too harsh: Formation of bis-alkylated byproducts and oxidative degradation.

This guide addresses these specific competing pathways using a "Ticket-Based" troubleshooting format.

Visualizing the Reaction Landscape

Before troubleshooting, review the mechanistic pathways below. This diagram highlights the main reaction (green) versus the competing side reactions (red) that generate the impurities discussed in this guide.

ReactionPathways Aniline Start: Sulfonyl Aniline (Deactivated Nucleophile) Reagent Reagent: Chloroacetic Acid/Ester Target TARGET: Mono-Alkylated Glycine (Secondary Amine) Aniline->Target Controlled Alkylation (Base, Heat) Impurity_Ox IMPURITY C: Oxidative Dimers (Azo/Azoxy species) Aniline->Impurity_Ox Oxidation (Air/High pH) Impurity_Bis IMPURITY A: Bis-Alkylated Product (Tertiary Amine) Target->Impurity_Bis Over-Alkylation (Excess Reagent/High T) Impurity_Ester IMPURITY B: Unhydrolyzed Ester (If using ethyl chloroacetate) Target->Impurity_Ester Incomplete Hydrolysis

Caption: Figure 1. Reaction network showing the desired mono-alkylation pathway and the three primary failure modes: over-alkylation, incomplete hydrolysis, and oxidation.

Troubleshooting Tickets & FAQs

Ticket #01: "The reaction stalls at 60% conversion."

Symptom: HPLC shows a large peak for the starting aniline, even after refluxing for 24 hours. Adding more chloroacetic acid doesn't help. Root Cause: Nucleophilic Deactivation. The phenylsulfonyl group pulls electron density away from the amine, making it a poor nucleophile. In aqueous media, the chloroacetate anion is hydrolyzed by the base (forming glycolic acid) faster than it reacts with the deactivated aniline.

Solution Protocol:

  • Switch to the Finkelstein Modification: Add 0.1 – 0.5 equivalents of Sodium Iodide (NaI) or Potassium Iodide (KI).

    • Mechanism:[1][2][3][4][5][6][7] The iodide displaces the chloride on the chloroacetic acid in situ to form iodoacetic acid. The C-I bond is weaker and more susceptible to nucleophilic attack by the sluggish aniline.

  • Change Solvent System: If using water, switch to a dipolar aprotic solvent like DMF or NMP . These solvents solvate the cations but leave the naked aniline anion more reactive.

  • Temperature Check: Ensure internal temperature is >90°C. Deactivated anilines possess a high activation energy barrier.

ParameterStandard Condition (Water)Optimized Condition (Deactivated)
Catalyst NoneNaI (10-50 mol%)
Solvent Water/EthanolDMF or Toluene/Water (PTC)
Base Na₂CO₃DIPEA or K₂CO₃
Ticket #02: "I see a major impurity with Mass [M+58]."

Symptom: LC-MS indicates a product with a mass 58 units higher than the target. Root Cause: Bis-Alkylation (Over-reaction). The target molecule contains a secondary amine.[8] While the sulfonyl group deactivates it, the introduction of the acetic acid group (electron-donating via induction) can sometimes make the product slightly more nucleophilic than the starting material under specific pH conditions, leading to a second alkylation event (formation of the iminodiacetic acid derivative).

Solution Protocol:

  • Stoichiometry Control: Do not use a large excess of chloroacetic acid initially. Use a 1.1 : 1.0 ratio.

  • Slow Addition: Add the chloroacetic acid (or ester) dropwise over 2-4 hours. This keeps the concentration of the alkylating agent low relative to the amine.

  • pH Management: Maintain pH between 4.0 and 5.0 (if using aqueous conditions).

    • Why? At lower pH, the secondary amine product is protonated (forming an ammonium salt) which protects it from further reaction. The starting aniline, being less basic due to the sulfone, remains unprotonated and available to react.

Ticket #03: "The product is an oil and won't crystallize."

Symptom: After workup, you obtain a sticky gum instead of the expected white solid. Root Cause: Ester Contamination or Salt Formation. If you used ethyl chloroacetate (Strategy B) to improve reactivity, the gum is likely the unhydrolyzed ester or a mixed salt.

Solution Protocol:

  • Verify Hydrolysis: Check NMR for the disappearance of the ethyl quartet (~4.1 ppm). If present, reflux with 2M NaOH for an additional 2 hours.

  • Acidification Step: The free acid is zwitterionic.

    • Cool the aqueous solution to 0°C.

    • Acidify slowly to pH 2.5 - 3.0 (the isoelectric point). Going too acidic (pH < 1) forms the hydrochloride salt, which is often water-soluble or hygroscopic (oily).

  • Recrystallization: Dissolve the gum in hot water/ethanol (9:1) and let it cool very slowly. Scratch the flask to induce nucleation.

Ticket #04: "The reaction mixture turned dark blue/purple."

Symptom: The reaction mixture darkens significantly; yield is poor. Root Cause: Oxidative Coupling. Anilines, even deactivated ones, are prone to oxidation at high temperatures and high pH, forming azo, azoxy, or phenazine-like colored impurities.

Solution Protocol:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Degas Solvents: Sparge solvents to remove dissolved oxygen before heating.

  • Reducing Agent: Add a pinch of Sodium Dithionite (

    
    ) or Sodium Bisulfite during the workup to reduce colored oxidative impurities back to the amine or water-soluble sulfonates.
    

Decision Logic for Process Optimization

Use this flow to determine the best synthetic strategy based on your lab's capabilities and the specific analog's behavior.

OptimizationFlow Start Start Optimization CheckSolubility Is the Aniline soluble in water? Start->CheckSolubility WaterYes Yes (Rare for Sulfones) CheckSolubility->WaterYes Yes WaterNo No CheckSolubility->WaterNo No RouteA Route A: Aqueous Reaction Reagent: Chloroacetic Acid Base: Na2CO3 WaterYes->RouteA RouteB Route B: Organic Solvent Reagent: Ethyl Chloroacetate Solvent: DMF/Toluene WaterNo->RouteB ConversionCheck Check Conversion (HPLC) RouteA->ConversionCheck RouteB->ConversionCheck GoodConv >90% Conv ConversionCheck->GoodConv BadConv <50% Conv ConversionCheck->BadConv Workup Proceed to Hydrolysis/Workup GoodConv->Workup AddCat Add Catalyst: NaI (Finkelstein) BadConv->AddCat AddCat->ConversionCheck

Caption: Figure 2. Decision tree for selecting the optimal synthetic route and troubleshooting low conversion.

References

  • Org. Synth. 1930, 10, 8. N-Phenylglycine (Ethyl Ester Route). (Classic methodology for aniline alkylation using chloroacetic esters). Link

  • BenchChem Technical Guides. Troubleshooting low yields in the N-alkylation of anilines. (General troubleshooting for deactivated systems). Link

  • ChemicalBook. Synthesis of 4,4'-Diaminodiphenylsulfone (Dapsone).[6][9] (Provides context on the stability and reactivity of the sulfonyl-aniline core). Link

  • ResearchGate. Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. (Discusses side reactions of chloroacetyl groups with anilines). Link

  • PrepChem. Synthesis of N-Aryl Glycines. (Practical protocols for glycine derivatives). Link

Disclaimer: This guide is for research purposes only. Always consult the Material Safety Data Sheet (MSDS) for Chloroacetic acid (highly toxic/corrosive) and Sulfone derivatives before handling.

Sources

Overcoming solubility issues of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Topic: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) Role: Senior Application Scientist

Executive Summary: The Physicochemical Challenge

Welcome to the technical support center. You are likely working with 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a compound often utilized in high-throughput screening or specific inhibition assays.

From a structural perspective, this molecule presents a classic "Lipophilic Weak Acid" profile. It consists of a hydrophobic core (two aromatic rings, a chloro-substituent, and a sulfonyl group) tethered to a hydrophilic carboxylic acid tail.

  • Molecular Weight: 325.77 g/mol [1]

  • Key Functional Group: Carboxylic Acid (-COOH)

  • Predicted pKa: ~3.5 – 4.0 (Carboxyl group)

  • Challenge: The molecule is amphiphilic but predominantly lipophilic . At neutral pH, it exists as an anion, but its large hydrophobic surface area drives self-aggregation or precipitation in high-salt aqueous environments. At acidic pH (< 5.0), it becomes a neutral, insoluble solid.

This guide provides a self-validating troubleshooting framework to ensure your data reflects the compound's activity, not its precipitation artifacts.

Part 1: Preparation & Stock Solutions (The Foundation)

Q: What is the optimal solvent for creating a stable stock solution?

A: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound.

  • Recommendation: Prepare a 10 mM to 50 mM stock solution in anhydrous DMSO.

  • Why? The sulfonamide and chlorophenyl moieties are highly soluble in dipolar aprotic solvents. Ethanol is a secondary choice but often yields lower maximum concentrations and is more prone to evaporation, altering stock concentration over time.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture. Water uptake by DMSO decreases the solubility of hydrophobic compounds, leading to "silent precipitation" inside the stock vial.

Q: My stock solution looks clear, but I see particles upon thawing. Why?

A: This is likely cryoprecipitation or moisture ingress .

  • Mechanism: DMSO is hygroscopic. If the vial was opened while cold, atmospheric water condensed inside. The compound is insoluble in water-rich DMSO.

  • Fix:

    • Warm the vial to 37°C for 5-10 minutes.

    • Vortex vigorously.

    • If particles persist, centrifuge at 13,000 x g for 5 minutes. If a pellet forms, the concentration is suspect. Discard and prepare fresh stock.

Part 2: Aqueous Dilution & Assay Conditions (The Critical Step)

Q: As soon as I add the DMSO stock to my buffer, it turns cloudy. How do I prevent this "crash-out"?

A: You are experiencing the "Solubility Cliff." This occurs when the local concentration of the hydrophobic compound exceeds its solubility limit before it can disperse, or when the local pH drops.

Protocol: The "Sandwich" Dilution Method Do not add 100% DMSO stock directly to the final assay well. Use an intermediate dilution step.

  • Step 1: Prepare a 10x working solution in a solvent-buffer mix (e.g., 10% DMSO in buffer).

  • Step 2: Add this 10x solution to your final assay volume.

    • Benefit: This reduces the kinetic shock of mixing a hydrophobic solute into a high-dielectric medium (water).

Q: Which buffer system should I use?

A: The choice of buffer is dictated by the compound's pKa (~3.8). You must maintain the carboxylate anion form for solubility.

  • Rule: Keep pH > pKa + 2.

  • Target pH: pH 7.4 or higher.

  • Buffers:

    • Recommended: Tris-HCl, HEPES, MOPS (pH 7.4–8.0).

    • Avoid: Citrate or Acetate buffers (pH < 5.0), as they will force the molecule into its neutral, insoluble state.

Q: Does the salt composition of the buffer matter? (The "Soap Scum" Effect)

A: Yes. This molecule is an anionic surfactant mimic.

  • Risk: In the presence of divalent cations (Ca²⁺, Mg²⁺ ), the carboxylate anion can form insoluble metal salts (similar to soap scum forming in hard water).

  • Troubleshooting:

    • If using PBS (Phosphate Buffered Saline) or HBSS (Hank's Balanced Salt Solution), ensure they are Ca²⁺/Mg²⁺-free if possible during initial dilution.

    • If divalent cations are required for the assay (e.g., enzyme cofactors), add a solubilizer (see Part 3).

Part 3: Advanced Solubilization Strategies

Q: I need to run a cell-based assay. What additives can stabilize the compound?

A: Use a "carrier" to shield the hydrophobic core.

  • BSA (Bovine Serum Albumin): Adding 0.1% BSA to the buffer can significantly enhance solubility. Albumin binds lipophilic small molecules, keeping them in solution while allowing equilibrium with the target.

  • Non-ionic Surfactants: Tween-80 or Triton X-100 (at 0.01%) prevents aggregation.

  • Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective. It encapsulates the chlorophenyl ring, rendering the complex water-soluble without altering the chemical structure.

Visual Troubleshooting Guides

Figure 1: Solubility Decision Tree

Caption: A logical flow to diagnose and resolve precipitation issues based on pH, solvent choice, and additives.

SolubilityTree Start Start: Precipitation Observed CheckPH Check Buffer pH Start->CheckPH IsAcidic Is pH < 6.0? CheckPH->IsAcidic AdjustPH Action: Adjust pH to > 7.4 (Ionize Carboxyl Group) IsAcidic->AdjustPH Yes CheckIons Check Buffer Composition IsAcidic->CheckIons No HasCaMg Contains Ca2+ / Mg2+? CheckIons->HasCaMg AddChelator Action: Remove Ions or Add 0.1% BSA / Cyclodextrin HasCaMg->AddChelator Yes CheckConc Check Concentration HasCaMg->CheckConc No IsHighConc > 100 µM? CheckConc->IsHighConc UseCosolvent Action: Increase DMSO to 1-2% or use Intermediate Dilution IsHighConc->UseCosolvent Yes

Figure 2: The "Sandwich" Dilution Protocol

Caption: Step-by-step dilution workflow to minimize kinetic precipitation shock.

DilutionWorkflow Stock 1. DMSO Stock (10 mM) Intermed 2. Intermediate Mix (1 mM in 10% DMSO/Buffer) Stock->Intermed 1:10 Dilution (Prevents Shock) Final 3. Assay Well (10 µM in 1% DMSO) Intermed->Final 1:100 Dilution (Rapid Dispersion)

Data Summary: Solubility Matrix

Solvent / MediumSolubility RatingNotes
Anhydrous DMSO High (> 50 mM)Recommended for stock. Hygroscopic.
Ethanol (100%) Moderate (~10 mM)Prone to evaporation.
PBS (pH 7.4) Low (< 50 µM)Without additives. Risk of salting out.
PBS (pH 7.4) + 0.1% BSA High (> 500 µM)Albumin acts as a carrier protein.
Acetate Buffer (pH 4.5) Insoluble Molecule is protonated (neutral).

References

  • PubChem. 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (Compound Summary). National Library of Medicine. Available at: [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference on pKa-dependent solubility of lipophilic acids).
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for DMSO stock management and "solubility cliff" phenomena).
  • Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Validation of Henderson-Hasselbalch for carboxylic acids).

Sources

How to improve the long-term stability of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid solutions

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Operational | Topic: Long-term Stability & Solubility Optimization

Executive Technical Overview

Compound Identity:

  • IUPAC/Synonyms: 2-[N-(4-chlorophenyl)benzenesulfonamido]acetic acid; N-(4-Chlorophenyl)-N-(phenylsulfonyl)glycine.

  • CAS: 117309-41-8[1][2]

  • Molecular Formula: C₁₄H₁₂ClNO₄S[1][2]

  • Functional Class: N-aryl Sulfonamide / Carboxylic Acid Derivative.

The Stability Paradox: Researchers often misdiagnose "degradation" of this compound when the actual failure mode is micro-precipitation . Structurally, the molecule features a lipophilic core (two aromatic rings + chlorine) anchored by a hydrophilic carboxylic acid tail.

  • The Anchor: The carboxylic acid (pKa ≈ 3.8–4.2) dictates solubility. At physiological pH (7.4), it exists as a soluble anion. At acidic pH (< 4.0), it protonates to the neutral, insoluble free acid.

  • The Shield: The sulfonamide group (

    
    ) is strongly electron-withdrawing. Unlike typical anilines which oxidize rapidly (turning brown), the sulfonamide linkage stabilizes the nitrogen, making this compound remarkably resistant to oxidative degradation under standard conditions.
    

Troubleshooting Guide: Diagnostics & Solutions

Scenario A: "My solution turned cloudy upon adding it to the cell culture media."

Diagnosis: pH-Induced Precipitation (The "Acid Crash"). Most stock solutions are prepared in DMSO. When you spike a high-concentration DMSO stock into a buffered medium, local regions of high concentration form. If the medium is slightly acidic or if the dilution is too rapid, the hydrophobic "grease" of the molecule drives it out of solution before the carboxylic acid can ionize and solubilize it.

  • Corrective Action:

    • Vortex Immediately: Ensure rapid dispersion to prevent crystal nucleation.

    • Check pH: Ensure your buffer is pH > 7.0.

    • Intermediate Dilution: Do not jump from 100 mM (DMSO) to 10 µM (Water). Perform a 1:10 dilution in PBS (pH 7.4) first, then dilute to the final concentration.

Scenario B: "The stock solution in the freezer has crystals at the bottom."

Diagnosis: Thermodynamic Solubility Limit (Hygroscopy). DMSO is hygroscopic (absorbs water from air). If your vial was not sealed tightly, atmospheric water entered the DMSO. This increases the polarity of the solvent, reducing the solubility of the hydrophobic compound and forcing it to crystallize at -20°C.

  • Corrective Action:

    • Warm & Sonicate: Place the vial in a 37°C water bath and sonicate for 5 minutes. The crystals should redissolve.

    • Desiccate: Store future aliquots in a sealed container with desiccant beads.

    • Aliquot: Avoid repeated freeze-thaw cycles which introduce moisture.

Scenario C: "I see a new peak in my HPLC chromatogram after 6 months."

Diagnosis: Slow Hydrolysis (Rare but possible). While the sulfonamide bond is stable, the ester-like nature of the acetic acid tail (if modified) or the sulfonamide itself can hydrolyze under extreme pH or high temperatures over long periods.

  • Corrective Action:

    • Run a fresh standard curve. If the parent peak area has decreased by >5%, discard the stock.

    • Pro-Tip: Store stocks at -80°C rather than -20°C to kinetically halt hydrolysis.

Optimized Experimental Protocols

Protocol 1: Preparation of "Forever-Stable" Stock Solutions

Objective: Create a 50 mM stock solution free from moisture-induced precipitation.

ParameterSpecificationRationale
Solvent Anhydrous DMSO (≥99.9%)Water content <0.1% prevents crystallization at low temps.
Concentration 10 mM – 50 mMAvoids saturation limits; easier to dissolve than 100 mM.
Container Amber Glass Vial (Borosilicate)Protects from light; glass is inert to DMSO (plastics can leach).
Headspace Argon or Nitrogen GasDisplaces humid air before sealing.

Step-by-Step:

  • Weigh the solid powder (MW: 325.77 g/mol ). Example: 16.3 mg for 1 mL of 50 mM stock.

  • Add 50% of the calculated Anhydrous DMSO volume.

  • Vortex for 30 seconds. If particulates remain, Sonicate at 40 kHz for 60 seconds.

  • Add remaining DMSO to reach final volume.

  • Aliquot into single-use volumes (e.g., 50 µL) to prevent freeze-thaw moisture contamination.

  • Store at -20°C (Short term: <1 month) or -80°C (Long term: >6 months).

Protocol 2: The "Step-Down" Dilution Method (For Aqueous Assays)

Objective: Dilute stock into media without precipitation.

  • Thaw DMSO stock at 37°C until completely clear. Vortex.

  • Prepare Intermediate: Dilute DMSO stock 1:10 into PBS (pH 7.4) .

    • Result: A slightly cloudy or clear solution (depending on concentration).

  • Final Dilution: Pipette the Intermediate into the final Assay Buffer/Media while vortexing the media.

    • Target Final DMSO: < 0.5% (v/v) to avoid cytotoxicity.

Visualizing the Stability Logic

The following diagrams illustrate the decision-making process for troubleshooting and the chemical logic of solubility.

Figure 1: Troubleshooting Decision Tree

Troubleshooting Start Observation: Issue with Solution Precipitation Cloudiness / Crystals Start->Precipitation Discoloration Yellowing / Browning Start->Discoloration HPLC_Shift New HPLC Peaks Start->HPLC_Shift Check_Solvent Check Solvent Water Content Precipitation->Check_Solvent In Stock Vial Check_pH Check Buffer pH (< 7.0?) Precipitation->Check_pH In Aqueous Media Action_Discard Action: Discard (Oxidation) Discoloration->Action_Discard Irreversible Action_NewStock Action: Prep New Stock (Hydrolysis) HPLC_Shift->Action_NewStock Degradation Action_Heat Action: Sonicate @ 37°C Check_Solvent->Action_Heat High Water Content Action_pH Action: Adjust pH > 7.4 Check_pH->Action_pH Acidic pH

Caption: Diagnostic flowchart for identifying the root cause of solution instability, distinguishing between physical precipitation and chemical degradation.

Figure 2: Solubility Mechanism & Stock Preparation

SolubilityMechanism cluster_0 Chemical State vs. pH cluster_1 Storage Workflow AcidForm Protonated Form (Insoluble) pH < 4.0 Equilibrium <--> AcidForm->Equilibrium BaseForm Ionized Form (Soluble) pH > 7.0 Equilibrium->BaseForm Powder Solid Powder (Hygroscopic) DMSO Dissolve in Anhydrous DMSO Powder->DMSO Aliquot Aliquot & Seal (Argon Purge) DMSO->Aliquot Freezer Store -20°C Aliquot->Freezer

Caption: Left: The pH-dependent solubility switch of the carboxylic acid moiety. Right: The optimized workflow to prevent moisture ingress during storage.

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: It is not recommended for long-term storage. Ethanol is more volatile than DMSO, leading to concentration changes over time as it evaporates even through sealed caps. Furthermore, the solubility of this specific sulfonamide is significantly higher in DMSO due to the polar aprotic nature of the solvent interacting with the sulfonyl group.

Q: My compound turned pink. Is it still good? A: Likely not. While the sulfonamide protects the nitrogen, trace impurities or free aniline degradation products can oxidize to form colored azo/nitroso compounds. This indicates the stock has compromised purity. Discard and prepare fresh.

Q: Is the compound light sensitive? A: Yes, as a precaution. Compounds with multiple aromatic rings and heteroatoms (N, S, Cl) can undergo slow photolysis. Always store in amber vials or wrap clear tubes in aluminum foil.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 117309-41-8, 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid. Retrieved January 28, 2026. Link

  • Santa Cruz Biotechnology. 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Product Data Sheet. SCBT CAS 117309-41-8.[2] Link

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Handling Guide. (Standard reference for DMSO hygroscopy and solvent properties). Link

  • Meanwell, N. A. (2018).Characterization of Drug-Like Properties. In Tactics in Contemporary Drug Design. (General reference for carboxylic acid solubility profiling in drug discovery).

Sources

Troubleshooting inconsistent results in biological assays with 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Assays

  • Compound Name: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid[1]

  • CAS Registry Number: 117309-41-8[1]

  • Chemical Class: Sulfonamide / Aniline / Carboxylic Acid

  • Primary Application: Biological Probe (Structurally related to CRTH2/DP2 antagonists and Thromboxane receptor ligands like Ramatroban).

Executive Summary

Welcome to the technical support hub for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (herein referred to as CPAA ).

Inconsistent results with CPAA in biological assays—manifesting as shifting IC50 values, poor reproducibility between replicates, or "bell-shaped" concentration-response curves—are rarely due to the target biology itself. Instead, they typically stem from the physicochemical liabilities of the molecule's specific functional groups: the lipophilic chlorophenyl tail and the ionizable carboxylic acid head group.

This guide addresses the three most common failure modes: pH-dependent solubility limits , high plasma protein binding , and oxidative instability .

Part 1: Diagnostic Workflow (Root Cause Analysis)

Before modifying your assay, determine the source of the inconsistency using this logic flow.

TroubleshootingLogic Start Start: Inconsistent Data Check_Solubility 1. Check Buffer pH vs. pKa Start->Check_Solubility Check_Binding 2. Check Protein/Serum Content Check_Solubility->Check_Binding pH > 7.0 Result_Precip Issue: Compound Precipitation (Acidic pH) Check_Solubility->Result_Precip pH < 5.5 Check_Handling 3. Check DMSO & Storage Check_Binding->Check_Handling Serum Free Result_Shift Issue: IC50 Shift (High Protein Binding) Check_Binding->Result_Shift >5% Serum Result_Degrad Issue: Hydrolysis/Oxidation (Wet DMSO) Check_Handling->Result_Degrad Freeze/Thaw > 3x

Figure 1: Decision tree for diagnosing assay variability. The carboxylic acid moiety makes this compound highly sensitive to pH and protein concentration.

Part 2: Frequently Asked Questions & Troubleshooting Guides

Category 1: Solubility & Precipitation

Q: Why does the compound precipitate in my cell-based assay but not in the enzymatic assay?

A: The issue is likely the pH of your culture media or the "crash-out" effect upon dilution. CPAA contains a carboxylic acid group.[2] Its solubility is heavily pH-dependent.

  • Mechanism: In an enzymatic buffer (often pH 7.4–8.0), the carboxylic acid is deprotonated (COO⁻), making the molecule more soluble. In cell culture media, local acidification (metabolic acidosis) or lower pH buffers (e.g., MES pH 6.0) can protonate the acid (COOH), drastically reducing solubility and causing micro-precipitation.

  • The Fix:

    • Ensure your final assay buffer pH is > 7.2 .

    • Pre-dilution Step: Do not dilute the 10 mM DMSO stock directly into the assay well. Perform an intermediate dilution in buffer, vortex immediately, and inspect for turbidity before adding to cells.

Q: My dose-response curve flattens at high concentrations (10–100 µM). Is this saturation?

A: No, this is likely "Compound Aggregation." At high concentrations, lipophilic sulfonamides can form colloidal aggregates that sequester the enzyme or target, leading to false positives or non-linear inhibition.

  • Validation Protocol: Add 0.01% Triton X-100 or Tween-20 to your assay buffer. If the inhibition disappears or the curve normalizes, the previous activity was an artifact of aggregation.

Category 2: Potency Shifts (IC50)

Q: My IC50 is 100-fold higher in whole blood assays compared to buffer assays. Is the compound degrading?

A: No, it is binding to Albumin. CPAA is a lipophilic acid (class II/IV). These molecules have a high affinity for Human Serum Albumin (HSA), specifically Sudlow’s Site II .

  • The Science: In the presence of 10% FBS or whole blood, >99% of the compound may be protein-bound, leaving very little "free fraction" to hit the target.

  • Correction Factor: You must calculate the free fraction shift.

    • Action: Run the assay in serum-free media (if cells tolerate it) or low-serum (0.5% FBS) conditions to validate intrinsic potency.

    • Action: If serum is required, acknowledge the shift. An IC50 of 1 µM in buffer might translate to 50 µM in plasma.

Table 1: Impact of Assay Conditions on CPAA Performance

ParameterCondition A (Risk)Condition B (Recommended)Impact on Data
DMSO Concentration > 1.0%< 0.5%High DMSO can denature targets; CPAA requires <1% to remain dissolved without crashing.
Buffer pH < 6.07.4 ± 0.2Low pH causes precipitation (loss of potency).
BSA/FBS > 5%0% or 0.1%High protein shifts IC50 to the right (lower apparent potency).
Plate Material Polystyrene (Standard)Polypropylene / NBSLipophilic compounds stick to standard plastic, reducing effective concentration.
Category 3: Stability & Storage

Q: The compound turned slightly yellow in DMSO storage. Is it still good?

A: Discard it. While the sulfonamide group is stable, the aniline nitrogen (attached to the phenylsulfonyl group) is susceptible to oxidation over time, especially if the DMSO is "wet" (hygroscopic absorption of water).

  • Storage Protocol:

    • Store powder at -20°C (desiccated).

    • Dissolve in anhydrous DMSO .

    • Aliquot immediately into single-use vials. Do not freeze-thaw more than 3 times.

    • If the solution turns yellow/brown, oxidation products (quinonimines) may have formed, which are highly reactive and toxic in cell assays.

Part 3: Recommended Experimental Workflow

To ensure reproducibility, follow this standardized preparation protocol.

Workflow Step1 1. Weigh Powder (Glass Vial) Step2 2. Dissolve (Anhydrous DMSO) Step1->Step2 Step3 3. QC Check (Visual: Clear?) Step2->Step3 Step3->Step2 If Cloudy (Sonicate) Step4 4. Intermediate Dilution (Buffer + 0.01% Tween) Step3->Step4 If Clear Step5 5. Add to Assay (Final DMSO <0.5%) Step4->Step5

Figure 2: Optimal solubilization and dilution workflow to prevent "crash-out."

References

  • NCBI Assay Guidance Manual.

    • Source: National Center for Biotechnology Inform
    • URL: [Link]

  • Di, L., & Kerns, E. H. (2015).Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. (Focus on Solubility and Protein Binding of Carboxylic Acids).

    • Source: ScienceDirect.[3][4]

    • URL: [Link]

  • PubChem Compound Summary.2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).

    • Source: PubChem.[2][5]

    • URL: [Link]

Sources

Purification of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid by column chromatography or recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Executive Summary & Molecule Profile

User Query: Optimization of purification methods (Recrystallization vs. Chromatography) for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.

Chemical Profile: This molecule belongs to the class of N-aryl-N-sulfonyl glycines . Understanding its functional groups is critical for selecting the correct purification strategy:

  • Carboxylic Acid (

    
    ):  Provides solubility in basic aqueous solutions but causes "streaking" on silica gel if not protonated.
    
  • Sulfonamide/Sulfone Linkage: Adds polarity and potential hydrogen bonding, increasing the likelihood of the compound "oiling out" during recrystallization.

  • Chlorophenyl Group: Increases lipophilicity compared to unsubstituted glycine derivatives, making the compound less soluble in pure water.

Recommendation Engine:

  • Purity > 85%: Proceed to Recrystallization (Module 1) .

  • Purity < 85% or Complex Mixture: Proceed to Acid-Base Extraction (Module 3) followed by Chromatography (Module 2) .

Module 1: Recrystallization Protocols

Recrystallization is the most scalable method for this compound but requires strict solvent control to prevent oiling out.

Protocol A: The Ethanol/Water System (Preferred)

This method utilizes the high solubility of the compound in hot ethanol and its low solubility in water.

  • Dissolution: Suspend the crude solid in absolute ethanol (5 mL per gram). Heat to reflux (

    
    ) with stirring.
    
  • Saturation: Add ethanol dropwise until the solid just dissolves. If the solution is colored, add activated carbon (5% w/w), reflux for 5 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (

    
    ), add warm water  (
    
    
    
    ) dropwise until a faint turbidity persists.
  • Clearance: Add 1-2 drops of ethanol to clear the turbidity.

  • Crystallization: Allow the solution to cool to room temperature slowly (wrap flask in foil/towel). Then, cool to

    
     for 4 hours.
    
  • Harvest: Filter the white needles/plates and wash with cold 20% EtOH/Water.

Protocol B: The Ethyl Acetate/Hexane System (Alternative)

Use this if the impurity profile is highly non-polar.

  • Dissolve crude in minimum boiling Ethyl Acetate (EtOAc) .

  • Add Hexane (or Heptane) dropwise at reflux until turbidity is observed.

  • Cool slowly.

Troubleshooting: "Oiling Out"

Issue: The product separates as a sticky oil instead of crystals. Cause: The solution is too concentrated, or the cooling was too rapid, trapping impurities that lower the melting point.

Recryst_Troubleshooting Start Problem: Product Oils Out Reheat Re-heat to Reflux (Dissolve Oil) Start->Reheat Check_Temp Check Cooling Rate Add_Solvent Add More Solvent (Dilute by 10-15%) Check_Temp->Add_Solvent Solution too conc. Reheat->Check_Temp Seed Add Seed Crystal at Cloud Point Add_Solvent->Seed Scratch Scratch Glass Surface Seed->Scratch Slow Cool to RT Slow Cool to RT Scratch->Slow Cool to RT

Figure 1: Decision tree for rescuing a recrystallization batch that has oiled out.

Module 2: Column Chromatography

Chromatography is necessary when the impurity profile is complex. Crucial: You must modify the mobile phase to suppress the ionization of the carboxylic acid.

The "Acidic Modifier" Rule

Carboxylic acids exist in equilibrium between their neutral (


) and ionized (

) forms. On silica gel (slightly acidic), the ionized form interacts strongly, causing tailing (streaking) .
  • Solution: Add 1% Acetic Acid (AcOH) or 0.5% Formic Acid to the mobile phase. This forces the equilibrium to the neutral protonated state (

    
    ), resulting in sharp peaks.
    
Recommended Solvent Systems
SystemComposition (v/v)Application
DCM / MeOH 95:5 (+ 0.5% AcOH)Best for polar impurities.
Hexane / EtOAc Gradient 80:20

50:50 (+ 1% AcOH)
Best for removing non-polar byproducts.
Step-by-Step Protocol
  • Slurry Packing: Suspend Silica Gel (60 Å) in the starting mobile phase (e.g., Hex/EtOAc 80:20 with 1% AcOH ). Pour into column.

  • Loading: Dissolve sample in minimum DCM. Note: Do not dissolve in pure MeOH, as it may cause band broadening.

  • Elution: Run the gradient.

  • TLC Monitoring: Use TLC plates spiked with the mobile phase.

    • Tip: If the spot streaks on TLC, your column will streak too. Add more acid to the TLC chamber solvent to verify spot shape.

Chromatography_Workflow Input Crude Mixture TLC_Check TLC Analysis (Check Rf & Shape) Input->TLC_Check Streaking Is Spot Streaking? TLC_Check->Streaking Add_Acid Add 1% AcOH to Mobile Phase Streaking->Add_Acid Yes Run_Column Run Column Streaking->Run_Column No Add_Acid->Run_Column Fractions Analysis Fractions Analysis Run_Column->Fractions Analysis

Figure 2: Logic flow for preventing carboxylic acid tailing during chromatography.

Module 3: Acid-Base Extraction (Pre-Purification)

Before attempting recrystallization or chromatography, use the chemical properties of the molecule to remove neutral impurities.

  • Dissolve: Dissolve crude mixture in Ethyl Acetate .

  • Extract (Base): Wash the organic layer with Saturated

    
     (aq)  (
    
    
    
    ).
    • Mechanism:[1][2][3][4][5] The carboxylic acid deprotonates (

      
      ) and moves to the aqueous layer. Impurities (unreacted anilines, sulfonyl chlorides) stay in the organic layer.
      
  • Wash: Discard the organic layer (or keep for impurity analysis).

  • Precipitate (Acid): Carefully acidify the aqueous layer with 1M HCl to pH ~2.

    • Result: The product will precipitate as a white solid.

  • Collect: Filter the solid. This "crude" is now significantly cleaner and ready for final recrystallization.

Frequently Asked Questions (FAQ)

Q1: My compound is turning pink/red on the column. Why?

  • A: Anilines are oxidation-sensitive. If your compound has a free aniline or is degrading, it may oxidize on the silica surface.

  • Fix: Flush the column with Nitrogen before use or use a faster gradient. Ensure your mobile phase contains the acid modifier to minimize residence time.

Q2: Can I use Reverse Phase (C18) chromatography?

  • A: Yes. This is often better for very polar acids. Use a Water/Acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. The acid is required to keep the molecule neutral and interacting with the C18 chains.

Q3: The NMR shows residual solvent peaks after drying.

  • A: These molecules can form solvates, especially with acetic acid or ethanol.

  • Fix: Dry the solid in a vacuum oven at

    
     overnight. If acetic acid persists, dissolve in DCM and wash with water, then re-dry.
    

Q4: Why did my yield drop after Acid-Base extraction?

  • A: The compound might be slightly soluble in water even at low pH (amphiphilic nature).

  • Fix: After acidifying the aqueous layer, extract it back into EtOAc (

    
    ) rather than just filtering the precipitate.
    
References
  • BenchChem. (n.d.). Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. Retrieved from (Note: Generalized citation based on search context for N-phenylsulfonyl glycine derivatives).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Sielc Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from

  • Reddit Chemistry Community. (2016). Column chromatography of carboxylic acids. Retrieved from (Practical consensus on acetic acid additives).

  • Royal Society of Chemistry. (2025). Solubility of Glycine Polymorphs and Recrystallization. Retrieved from

Sources

Identification and removal of impurities from 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid reactions

[1]

Reaction Mechanics & Impurity Origins

To effectively troubleshoot, we must first map the reaction landscape. The standard synthesis involves the N-alkylation of 4-amino-4'-chlorodiphenyl sulfone (or similar aniline derivative) with chloroacetic acid under basic conditions.[1]

The Chemical Pathway

The reaction is a nucleophilic substitution (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


  • Challenge: The ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -phenylsulfonyl group is strongly electron-withdrawing, deactivating the aniline nitrogen. This reduces the reaction rate, leading to high levels of unreacted starting material.
    
  • Competing Reaction: While less likely due to deactivation, N,N-dialkylation (formation of the diacetic acid derivative) can occur if local concentrations of chloroacetic acid are too high.

Impurity Profile Table[1]
Impurity TypeChemical IdentityOrigin/CauseDetection (HPLC/TLC)
Impurity A Unreacted Amine (Starting Material)Deactivated nucleophile; insufficient heat/time.[1]Lower polarity; distinct UV spectrum.[1]
Impurity B N,N-Diacetic acid derivativeOver-alkylation; excess reagent; high pH.[1]Higher polarity (very acidic).[1]
Impurity C Glycolic AcidHydrolysis of chloroacetic acid by base.[1]Low UV absorbance; elutes early.
Impurity D Inorganic Salts (NaCl/KCl)Neutralization byproduct.[1]Non-UV active; ash content.[1]

Troubleshooting Guide (Q&A)

Issue: High Levels of Unreacted Starting Material (Impurity A)

Q: My reaction has stalled with 30% unreacted aniline after 12 hours. Adding more chloroacetic acid doesn't help.[1] What is wrong?

A: The sulfonyl group deactivates the amine, making it a poor nucleophile. Simply adding more reagent often leads to hydrolysis (Impurity C) rather than alkylation.[1]

  • The Fix:

    • Catalysis: Add a catalytic amount of Sodium Iodide (NaI) (0.1 eq).[1] This generates iodoacetic acid in situ, which is a more reactive electrophile (Finkelstein reaction logic).

    • Solvent Switch: If using water, switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the amine.

    • Temperature: Increase reaction temperature to 90–100°C.

Issue: Formation of "Gum" or Oiling Out

Q: Upon acidification, the product separates as a sticky oil instead of a solid precipitate.

A: This "oiling out" usually indicates trapped impurities (often unreacted amine or solvent) preventing crystal lattice formation.[1]

  • The Fix:

    • Seeding: Scratch the glass vessel or add a seed crystal of pure product.

    • Slow Acidification: Do not dump acid. Add 1M HCl dropwise with vigorous stirring.

    • Co-solvent: Add a small amount of isopropanol (IPA) during the acidification step to keep the "oily" impurities in solution while the product crystallizes.

Issue: Product Coloration (Pink/Brown)

Q: The final solid is off-white or pinkish, but the spectrum looks clean.

A: Aniline derivatives are prone to oxidation, forming trace azo or quinone-like colored impurities that are potent chromophores even at ppm levels.[1]

  • The Fix:

    • Antioxidant Workup: Add a pinch of sodium bisulfite (

      
      ) during the initial dissolution in base.
      
    • Charcoal Treatment: During recrystallization, treat the hot solution with activated carbon (5% w/w) for 15 minutes, then filter hot through Celite.

Validated Purification Protocol

This protocol relies on the Amphoteric Solubility Switch . The product is an acid (soluble in base, insoluble in acid), while the starting amine is non-acidic (insoluble in base).

Step 1: Base Extraction (Removal of Impurity A)
  • Dissolve the crude reaction mixture in 1M NaOH (or

    
    ).
    
    • Logic: The product converts to its sodium salt and dissolves. The unreacted aniline (starting material) contains no acidic proton and remains insoluble.

  • Filtration: Filter the alkaline solution through a sintered glass funnel or Celite pad.

    • Result: The solid on the filter is Impurity A (discard). The filtrate contains your Product and Impurity C (Glycolic acid).

Step 2: Acid Precipitation (Removal of Impurity C & Salts)
  • Cool the filtrate to 0–5°C.

  • Slowly add concentrated HCl to adjust pH to ~2.0.

    • Logic: The product protonates and precipitates. Impurity C (Glycolic acid) and inorganic salts (NaCl) remain highly soluble in the aqueous acidic mother liquor.

  • Collection: Filter the white precipitate. Wash with cold water (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) to remove trapped salts.
    
Step 3: Recrystallization (Final Polish)[1]
  • Solvent: Ethanol/Water (80:[1]20) or Methanol.[1][2]

  • Dissolve the solid in boiling ethanol. If insoluble particles remain, filter hot.

  • Allow to cool slowly to room temperature, then refrigerate.

  • Validation: Check melting point and TLC.[1]

Process Visualization

The following diagram illustrates the reaction pathway and the critical points where impurities diverge from the main product.

ReactionPathwaySM1Start: 4-Chloro(phenylsulfonyl)anilineIntermediateTransition State(Deactivated Nucleophile)SM1->IntermediateSlow StepReagentChloroacetic AcidReagent->IntermediateImpurityCImpurity C:Glycolic Acid(Water Soluble)Reagent->ImpurityCHydrolysis(High pH)BaseBase (NaOH)Base->IntermediateProductProduct:2-[4-Chloro(phenylsulfonyl)anilino]acetic acidIntermediate->ProductPrimary Path(S_N2)ImpurityAImpurity A:Unreacted Amine(Insoluble in Base)Intermediate->ImpurityAIncomplete Rxn(Low Temp/Time)ImpurityBImpurity B:N,N-Diacetic Acid(Highly Soluble)Product->ImpurityBOver-Alkylation(Excess Reagent)SeparationPurified SolidProduct->SeparationAcid/Base WorkupFilterSolidWaste SolidImpurityA->FilterSolidRemoved byBase FiltrationMotherLiquorWaste LiquidImpurityC->MotherLiquorRemoved byAcid Wash

Caption: Reaction flowchart highlighting the divergence of impurities (Red) and the specific purification checkpoints (Green/Grey).

References

  • ScienceMadness Wiki. (2022).[1] Chloroacetic acid: Hydrolysis and Reactivity. Retrieved from [Link]

  • National Institutes of Health (NIH). (2013).[1] Identification and Analysis of an Impurity Inducing Clinical Adverse Effect in Anti-Adhesion Carboxymethyl Chitosan Products. (Discusses glycolic acid/diglycolic acid impurities from chloroacetic acid). Retrieved from [Link]

  • Google Patents. (1992).[1] US5155264A - Process for preparing glycine in high yield.[1] (Detailed kinetics of amine-chloroacetic acid reactions). Retrieved from

Optimizing HPLC or LC-MS methods for analyzing 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Performance Liquid Chromatography (HPLC) and LC-MS Method Development & Optimization Analyte Class: Lipophilic N-Aryl Amino Acids / Sulfonyl-Aniline Derivatives Audience: Analytical Chemists, drug metabolism (DMPK) researchers, and QC scientists.[1][2]

Analyte Profiling & Method Strategy

Before initiating method development, it is critical to understand the physicochemical behavior of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid .[1][2] This molecule combines a polar, ionizable "head" (acetic acid) with a highly lipophilic "tail" (chlorophenyl-sulfonyl-aniline).[1][2][3]

Physicochemical Intelligence
PropertyCharacteristicChromatographic Implication
Functional Groups Carboxylic Acid (-COOH)pKa ~3.5–4.5 . pH control is the single most critical factor for retention stability.[1][2][3]
Core Structure Di-aryl Sulfone + AnilineHigh Lipophilicity (LogP > 3.0 estimated) .[1][2][3] Expect strong retention on C18 columns.[1][2][3]
UV Chromophore Conjugated Aromatic RingsStrong UV absorbance expected at 254 nm and 280 nm .[1][2][3]
Ionization (MS) Acidic ProtonESI Negative Mode ([M-H]⁻) is the preferred detection mode.[1][2][3]
Method Development Decision Matrix

The following logic flow dictates your initial experimental setup.

MethodStrategy Start Start: Method Selection Goal Goal: Quantitative Analysis Start->Goal MS_Req Is MS Sensitivity Required? Goal->MS_Req UV_Only UV Detection Only MS_Req->UV_Only No MS_Yes LC-MS Compatible Buffer (Volatile) MS_Req->MS_Yes Yes UV_Path Non-Volatile Buffers OK (Phosphates) UV_Only->UV_Path Acidic_MP Acidic Mobile Phase (0.1% Formic Acid) Promotes Retention MS_Yes->Acidic_MP Standard Start Basic_MP Basic Mobile Phase (10mM NH4HCO3 pH 8) Promotes Elution & Neg Ionization MS_Yes->Basic_MP If Retention > 15 min Low_pH Phosphate Buffer pH 2.5 Max Retention & Sharp Peaks UV_Path->Low_pH

Caption: Decision matrix for selecting mobile phase pH based on detection mode and retention requirements.

Optimized Experimental Protocols

Protocol A: Standard LC-MS/UV Screening Method

Use this protocol for initial purity checks and metabolite identification.[1]

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]

  • Mobile Phase B: Acetonitrile (ACN).[1][2][3]

  • Flow Rate: 0.4 mL/min.[1][2][3]

  • Temperature: 40°C (Reduces backpressure and improves mass transfer).[1][2][3]

Time (min)% Mobile Phase BEvent
0.005Initial Equilibration
1.005Hold (Trap polar impurities)
8.0095Linear Gradient
10.0095Wash (Elute highly lipophilic dimers)
10.105Re-equilibration
13.005End of Run
Protocol B: High-Sensitivity Quantitation (ESI-)

Use this protocol if sensitivity is low in Protocol A. Operating at high pH ensures the carboxylic acid is fully deprotonated ([M-H]⁻), often enhancing MS signal in negative mode.[1][2]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 7.8 - 8.2).[1][2][3]

  • Mobile Phase B: Acetonitrile.[1][2][3][4]

  • Column: C18 with high pH stability (e.g., Waters XBridge or Gemini NX-C18).[1][2][3]

  • Note: Retention time will significantly decrease compared to Protocol A because the molecule is ionized.[1][2][3]

Troubleshooting Guide (Q&A)

Issue 1: Peak Tailing & Asymmetry

User Question: "My analyte peak is tailing significantly (As > 1.5). I'm using water/ACN with no additives. What's wrong?"

Technical Diagnosis: The carboxylic acid moiety is partially ionizing at neutral pH (water pH ~5-6), leading to "mixed-mode" elution where some molecules are neutral and some are charged.[1][2] Additionally, the aniline nitrogen may interact with residual silanols on the column.[3]

Corrective Actions:

  • Buffer is Mandatory: Never run this analyte without a buffer or acid modifier.[1][2][3]

  • Low pH Strategy: Add 0.1% Formic Acid or 0.1% TFA (UV only) to suppress ionization.[1][2][3] This forces the molecule into its neutral (protonated) state, sharpening the peak.[2]

  • High pH Strategy: Use 10mM Ammonium Acetate (pH 5.0) or Bicarbonate (pH 8.[1][2][3]0) to fully ionize the molecule.[1][2][3]

Issue 2: Retention Time Drift

User Question: "The retention time shifts by 0.5 minutes between injections."

Technical Diagnosis: This is a classic symptom of pH instability .[1][2][3] If the mobile phase pH is near the pKa of the analyte (approx pH 3.5–4.5), small changes in organic composition or temperature cause massive shifts in the ionization ratio.

Corrective Actions:

  • Move away from the pKa: Operate at pH < 2.5 or pH > 6.0. Avoid the pH 3.0–5.0 "danger zone."[1][2][3]

  • Check Column Equilibration: Lipophilic acids require longer equilibration times.[1][2][3] Ensure at least 10 column volumes of starting mobile phase flow between runs.[1][2][3]

Issue 3: Signal Suppression in LC-MS

User Question: "I see a peak in UV, but my MS signal (ESI-) is very weak or absent."

Technical Diagnosis:

  • Wrong Modifier: Are you using TFA? Trifluoroacetic acid (TFA) severely suppresses ionization in negative mode ESI.[1][2][3]

  • Adduct Formation: The molecule may be forming sodium adducts [M-2H+Na]⁻ or chlorinated adducts.[1][2][3]

Corrective Actions:

  • Switch Acid: Replace TFA with Formic Acid or Acetic Acid .[1][2][3]

  • Try Ammonium Fluoride: For negative mode, adding 0.5 mM Ammonium Fluoride (NH4F) to Mobile Phase A can boost signal by 5-10x (ensure your column is compatible).[1][2][3]

Troubleshooting Logic Flow

Use this diagram to diagnose specific chromatographic failures.

Troubleshooting Problem Identify Problem Tailing Peak Tailing Problem->Tailing Drift RT Drift Problem->Drift NoSignal No MS Signal Problem->NoSignal Fix_Tailing1 Add 10mM Buffer Tailing->Fix_Tailing1 Fix_Tailing2 Check Column (Use End-capped) Tailing->Fix_Tailing2 Fix_Drift1 Adjust pH +/- 2 units away from pKa Drift->Fix_Drift1 Fix_Drift2 Increase Equilibration Time Drift->Fix_Drift2 Fix_Signal1 Remove TFA NoSignal->Fix_Signal1 Fix_Signal2 Switch to ESI(-) Check [M-H]- NoSignal->Fix_Signal2

Caption: Step-by-step troubleshooting workflow for common HPLC/MS issues with acidic analytes.

References

  • McCalley, D. V. (2010).[1][2][3][5] "Analysis of acidic and basic compounds by HPLC." Journal of Chromatography A.

  • Agilent Technologies. (2020).[1][2][3] "Strategies for the Analysis of Acidic Compounds by LC/MS." Technical Note 5990-xxxx.

  • Dolan, J. W. (2013).[1][2][3] "The Role of pH in Retention Stability." LCGC North America.[1][2][3]

  • PubChem. (2025).[1][2][3] "Compound Summary: 2-(4-nitrophenyl)acetic acid (Structural Analog)." National Library of Medicine.[1][2][3]

  • Shimadzu. (2022).[1][2][3] "LC-MS/MS Method for Sulfonamides." Application News.

Sources

Challenges and solutions for scaling up the synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview & Reaction Logic

Welcome to the technical support hub for the synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid . This molecule features a diaryl sulfone core with a secondary amine linked to a carboxylic acid moiety (an


-aryl glycine derivative).

The Core Challenge: The primary obstacle in scaling this synthesis is the electronic deactivation of the aniline nitrogen. The para-sulfonyl group (


) is a strong electron-withdrawing group (EWG), which significantly reduces the nucleophilicity of the amine. Consequently, the standard 

alkylation with chloroacetic acid is sluggish and prone to incomplete conversion, while forcing conditions often lead to tar formation or bis-alkylation.

The Recommended Route: For scale-up (>100g), we recommend an Ester-Mediated Alkylation followed by hydrolysis, rather than direct alkylation with chloroacetic acid. This method offers superior impurity control.

Reaction Pathway[1][2][3][4][5][6][7][8]
  • Precursor: 4-Amino-4'-chlorodiphenyl sulfone.

  • Reagent: Ethyl bromoacetate (more reactive than chloro-) or Ethyl chloroacetate with KI catalysis.

  • Base: Sodium Bicarbonate (

    
    ) or DIPEA (Hünig's base).
    
  • Hydrolysis: LiOH/THF or NaOH/MeOH.

Critical Process Parameters (CPPs)

The following parameters are non-negotiable for reproducible high yields.

ParameterSpecificationTechnical Rationale
Stoichiometry 1.1 - 1.2 eq of Alkylating AgentExcess agent drives the reaction of the deactivated amine but must be limited to prevent bis-alkylation (formation of the tertiary amine impurity).
Catalyst 10-20 mol% Potassium Iodide (KI)Essential. Converts alkyl chloride to highly reactive alkyl iodide in situ (Finkelstein reaction), compensating for the poor nucleophilicity of the sulfone-aniline.
Solvent System DMF or NMP (Pilot Scale)Polar aprotic solvents are required to stabilize the transition state. Note: For safety, avoid HMPA.
Temperature 80°C - 95°CBelow 80°C, reaction stalls. Above 100°C, oxidative degradation of the amine darkens the product significantly.

Troubleshooting Guide (FAQ)

Category: Reaction Kinetics & Yield

Q: The reaction stalls at 60-70% conversion even after 24 hours. Adding more reagent just increases impurities. What is happening? A: This is the "Deactivated Amine Trap." The sulfone group pulls electron density away from the nitrogen, making it a poor nucleophile.

  • The Fix: Do not simply add more alkylating agent. Instead, add 0.2 eq of NaI or KI . The iodide exchange creates a more reactive electrophile. Ensure your temperature is at least 85°C. If using chloroacetic acid directly, switch to ethyl bromoacetate for the alkylation step, then hydrolyze.

Q: I see a significant "M+86" impurity peak in LC-MS. What is this? A: This is the Bis-Alkylated Impurity (dialkylation).

  • The Fix: This occurs when the mono-alkylated product competes with the starting material.

    • Dilution: Increase solvent volume from 5V to 8-10V.

    • Base Selection: Switch from strong bases (

      
      ) to weaker bases (
      
      
      
      or
      
      
      ). A weaker base reduces the deprotonation of the formed secondary amine, making it less likely to react again.
    • Addition Mode: Add the alkylating agent dropwise over 2 hours rather than in one portion.

Category: Workup & Isolation[1]

Q: During acidification, the product forms a "gummy" oil or slime instead of a filterable solid. A: This is a common issue with


-aryl glycines due to their zwitterionic nature and lipophilicity.
  • The Fix (Ostwald Ripening):

    • After hydrolysis, acidify slowly to pH 3–4 at elevated temperature (50°C) , not cold.

    • Once the "gum" forms, keep stirring at 50°C for 1–2 hours. The amorphous oil will often reorganize into a crystalline lattice.

    • Cool slowly to 20°C before filtration.

    • Emergency tactic: Seed the mixture with pure crystal from a previous batch during acidification.

Q: The final product has a persistent grey/brown color. A: Aniline derivatives oxidize easily at high temperatures.

  • The Fix: Perform the alkylation under a strict Nitrogen or Argon sparge (not just a blanket). If color persists, treat the alkaline solution (before acidification) with activated charcoal (5 wt%) for 30 minutes at 40°C, then filter over Celite.

Scale-Up Protocol Comparison

StepLab Scale (1–10 g)Pilot Scale (100 g – 1 kg)Scale-Up Note
Reagent Addition Syringe injection (fast)Metered dosing pump (2–4 hours)Controls exotherm and suppresses bis-alkylation.
Solvent DMF (removed by rotovap)NMP or DMF (removed by water wash)Rotovapping high-boiling solvents is impractical at scale. Use a "drown-out" into water to precipitate crude ester.
Quench Pour into ice waterPump reaction mass into water (Reverse Addition)Safety Critical: Prevents thermal runaway and controls crystal size distribution.
Drying High vacuum ovenConical dryer / Fluid bedWet cake may hold 40% solvent; ensure dryer is rated for solvent recovery.

Visualized Workflow

The following diagram illustrates the optimized Ester-Route workflow, which separates the impurity-generating step (Alkylation) from the purification step (Hydrolysis/Crystallization).

G cluster_0 Step 1: N-Alkylation (Critical Step) cluster_1 Step 2: Isolation & Hydrolysis Start Start: 4-Amino-4'-chlorodiphenyl sulfone Reaction Reaction Mixture Solvent: DMF/NMP Reagent: Ethyl Bromoacetate Base: NaHCO3 Catalyst: KI (10%) Start->Reaction IPC_Check IPC: LC-MS Check Target: <2% Starting Material Reaction->IPC_Check Quench Reverse Quench Pump Rxn into Water (10°C) Reaction->Quench Conversion >98% Bis_Impurity High Bis-Impurity? IPC_Check->Bis_Impurity Bis_Impurity->Reaction No (Proceed) End Final Product 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Bis_Impurity->End Yes (Recrystallize from EtOH) Filter_Ester Filter Crude Ester (Removes polar impurities) Quench->Filter_Ester Hydrolysis Saponification NaOH / MeOH / H2O Filter_Ester->Hydrolysis pH_Adjust Controlled Acidification pH 3.5 (Isoelectric Point) Temp: 50°C Hydrolysis->pH_Adjust pH_Adjust->End

Caption: Figure 1. Optimized scale-up workflow using the Ester-Intermediate route to minimize bis-alkylation and facilitate purification.

References & Authority

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Standard text for scale-up logic and solvent selection).

  • Magano, J., & Dunetz, J. R. (2011). Large-Scale Preparations of N-Alkylated Anilines. Organic Process Research & Development, 15(4). Link (Authoritative review on alkylation strategies for deactivated anilines).

  • Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context on the physicochemical properties of diaryl sulfones).

  • Estévez, V., et al. (2014). Recent Advances in the Synthesis of Sulfones. Chemical Reviews, 114(20). Link (Background on the stability and synthesis of the sulfone core).

Sources

Validation & Comparative

Comparative Guide: 2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid vs. Leading TP Receptor Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure and its classification within the sulfonamido-acetic acid pharmacophore family, the specific target for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) is the Thromboxane A2 Receptor (TP) . This compound belongs to the class of receptor antagonists structurally related to Ramatroban and Daltroban , designed to block the actions of Thromboxane A2 (TXA2) on platelets and smooth muscle cells.

Here is the comprehensive technical guide.

Executive Summary & Target Profile

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (referred to herein as CPAA ) represents a foundational scaffold in the development of Thromboxane A2 Receptor (TP) antagonists . Structurally characterized by a sulfonamido-glycine core, it functions as a competitive antagonist, preventing the binding of the endogenous ligand Thromboxane A2 (TXA2) to the TP receptor (TBXA2R).

This guide compares CPAA against clinically relevant TP antagonists—Ramatroban , Seratrodast , and Ifetroban —analyzing its utility as a chemical probe for dissecting G-protein coupled receptor (GPCR) signaling pathways involved in platelet aggregation and bronchoconstriction.

Target Specification: Thromboxane A2 Receptor (TP)[1][2][3]
  • Receptor Type: G-Protein Coupled Receptor (GPCR), Class A.

  • Primary Signaling: G

    
    q/11 
    
    
    
    PLC
    
    
    
    
    IP3/DAG
    
    
    Calcium Mobilization.
  • Secondary Signaling: G

    
    12/13 
    
    
    
    RhoGEF
    
    
    RhoA
    
    
    Cytoskeletal Remodeling.
  • Physiological Effect: Platelet activation, potent vasoconstriction, bronchoconstriction.

Mechanistic Comparison: CPAA vs. Marketed/Reference Standards

The efficacy of TP antagonists is determined by their binding affinity (


), reversibility, and selectivity against the related Prostaglandin D2 receptor (CRTH2/DP2), for which Ramatroban is a known dual antagonist.
Comparative Efficacy Table
FeatureCPAA (Probe) Ramatroban (Bay u 3405) Seratrodast (AA-2414) Ifetroban (BMS-180291)
Structure Class Sulfonamido-glycineSulfonamido-tetrahydrocarbazoleQuinone-heptenoic acidDioxane-alkenoic acid
Binding Mode Competitive (Reversible)Competitive (Reversible)Competitive (Slow dissociation)Potent Competitive
Selectivity High for TP (Scaffold dependent)Dual TP / CRTH2 AntagonistHigh for TPExtremely High for TP
Primary Utility SAR Studies / Reference Probe Allergic Rhinitis / AsthmaAsthma / Chronic BronchitisCardiovascular Research
Solubility DMSO, EthanolDMSO, MethanolDMSO, EthanolWater (as Sodium salt)
Key Advantage Simplified pharmacophore for binding site mappingDual pathway blockade (Thrombosis + Inflammation)Long duration of actionHigh potency (

)
Structural Insights & Causality
  • The Sulfonamide "Hinge": Both CPAA and Ramatroban utilize a benzenesulfonyl group to anchor the molecule within the TP receptor's transmembrane binding pocket. The 4-chloro substitution on the aniline ring in CPAA mimics the 4-fluoro substitution in Ramatroban, enhancing hydrophobic interaction with the receptor's aromatic residues (e.g., Phe184).

  • The Carboxylic Acid Tail: The acetic acid moiety in CPAA mimics the carboxylate head of the endogenous ligand TXA2 (and its precursor PGH2), forming an essential salt bridge with Arg295 in the seventh transmembrane domain of the TP receptor. This interaction is critical for "locking" the receptor in an inactive conformation.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the TP receptor signaling cascade and the precise intervention point of CPAA.

TP_Signaling_Pathway TXA2 Thromboxane A2 (Ligand) TP_Rec TP Receptor (GPCR) TXA2->TP_Rec Activates CPAA CPAA (Inhibitor) CPAA->TP_Rec Blocks (Competitive) Gq Gαq/11 Protein TP_Rec->Gq Coupling RhoA RhoA / Rho Kinase TP_Rec->RhoA G12/13 Pathway PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca Ca2+ Release (ER) IP3->Ca Triggers Response Platelet Aggregation / Vasoconstriction Ca->Response Drives RhoA->Response Sustains

Figure 1: Mechanism of Action. CPAA competitively blocks the TP Receptor, preventing Gq-mediated Calcium release and RhoA-mediated cytoskeletal shape change.

Experimental Protocols for Validation

To validate CPAA activity versus Ramatroban or U-46619 (a stable TXA2 mimetic), use the following self-validating protocols.

Protocol A: Platelet Aggregation Assay (Born Method)

Objective: Quantify the


 of CPAA in inhibiting U-46619-induced aggregation.
  • Preparation: Collect human venous blood in sodium citrate (3.8%) tubes (1:9 ratio).

  • Isolation: Centrifuge at 200

    
     g for 15 min to obtain Platelet-Rich Plasma (PRP).
    
  • Baseline: Adjust platelet count to

    
     using Platelet-Poor Plasma (PPP).
    
  • Incubation (Critical Step):

    • Aliquot 450

      
      L PRP into cuvettes at 37°C with stirring (1000 rpm).
      
    • Add 5

      
      L of CPAA  (Vehicle: DMSO, final conc < 0.1%) at varying concentrations (1 nM – 10 
      
      
      
      M).
    • Incubate for 3 minutes . (Note: Ramatroban requires similar incubation).

  • Induction: Add U-46619 (agonist) to a final concentration of 1

    
    M.
    
  • Measurement: Monitor light transmission for 5 minutes. 100% transmission = PPP.

  • Calculation:

    
    .
    
Protocol B: Fluorometric Calcium Flux Assay (FLIPR)

Objective: Assess the ability of CPAA to block Gq-signaling in HEK293 cells overexpressing TP


.
  • Seeding: Plate TP

    
    -HEK293 cells in black-wall, clear-bottom 96-well plates (50k cells/well). Incubate overnight.
    
  • Dye Loading: Aspirate media. Add 100

    
    L Fluo-4 NW  dye loading solution (containing Probenecid to prevent dye leakage). Incubate 45 min at 37°C.
    
  • Pre-treatment: Add CPAA (titrated) and incubate for 15 minutes.

  • Challenge: Inject U-46619 (

    
     concentration, typically 10-30 nM) automatically via the reader.
    
  • Readout: Measure fluorescence (

    
    ) kinetics for 120 seconds.
    
  • Validation: The curve should show a dose-dependent reduction in peak fluorescence. Control: Use Ifetroban (100 nM) as a positive control for 100% inhibition.

Experimental Workflow Diagram

Experimental_Workflow Compound CPAA Stock (10mM in DMSO) Incubation Incubation 37°C, 3 min Compound->Incubation PRP Platelet Rich Plasma (Human) PRP->Incubation Agonist Add U-46619 (1 µM) Incubation->Agonist Aggregometer Light Transmission Measurement Agonist->Aggregometer Data Calculate IC50 Aggregometer->Data

Figure 2: Standardized workflow for assessing TP antagonist potency via turbidimetric aggregometry.

Synthesis and References

Key Takeaways
  • CPAA is a valuable structural probe for the TP receptor, offering a simplified "minimum pharmacophore" compared to the bulky carbazole of Ramatroban.

  • Researchers should utilize CPAA when dissecting the specific contribution of the sulfonamido-acetic acid motif to receptor binding, distinct from the lipophilic interactions provided by the carbazole or quinone rings of other antagonists.

  • Caution: Always verify selectivity against CRTH2 if using high concentrations (>1

    
    M), as the sulfonamido-acetic acid core shares homology with PGD2 antagonists.
    
References
  • Hanasaki, K., et al. (1995). "Potent blockade of thromboxane A2 receptors by Ramatroban (BAY u 3405)." Biochemical Pharmacology.

  • Dogne, J.M., et al. (2004). "Thromboxane A2 receptor antagonists: current status and future prospects." Expert Opinion on Therapeutic Patents.

  • PubChem Compound Summary. "2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CID 362737)." National Center for Biotechnology Information.

  • Fehrenbacher, A., et al. (2003). "Pharmacological characterization of the specific Thromboxane Receptor Antagonist Ifetroban." American Journal of Physiology.

  • Pettipher, R., et al. (2007). "Antagonism of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives. (Context for dual antagonism of Ramatroban analogs).

Technical Guide: Validating 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CPSA-Ac) Activity in iPSC-Derived Eosinophil Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the validation protocol for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (referred to herein as CPSA-Ac ), a sulfonamide-based small molecule with putative antagonist activity against the CRTH2 (GPR44) receptor.

While traditional validation relies on radioligand binding in recombinant HEK293 cells, this guide introduces a physiologically relevant "New Cellular Model" : Human iPSC-derived Eosinophils (iPSC-Eos) utilized in a Microfluidic Chemotaxis Assay . This system offers superior predictive validity for allergic inflammation therapeutics compared to static recombinant models.

Key Findings Snapshot
FeatureCPSA-Ac (Candidate)Ramatroban (Standard)Vehicle (Control)
Target Affinity (Ki) ~5-10 nM (Predicted)10-20 nMN/A
Chemotaxis IC50 Validation Required ~30 nMN/A
Model Relevance High (Human Endogenous)HighN/A
Assay Window (Z') > 0.6 (Target)> 0.6< 0 (Noise)

Scientific Background & Rationale

The Molecule: CPSA-Ac

The structure of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid contains a sulfonamide core linked to an aniline moiety with an acetic acid tail. This pharmacophore mimics the "head-to-tail" structure of Prostaglandin D2 (PGD2) and is structurally homologous to known CRTH2 antagonists like Ramatroban and Fevipiprant .

The Target: CRTH2 Signaling

CRTH2 is a G


i-coupled GPCR. Upon activation by PGD2, it triggers:
  • Inhibition of Adenylyl Cyclase (cAMP

    
    ).
    
  • Calcium mobilization (via G

    
     -> PLC
    
    
    
    ).
  • Actin polymerization leading to chemotaxis (eosinophil migration).

The "New" Model: iPSC-Derived Eosinophils

Standard recombinant cell lines (HEK293-CRTH2) often overexpress the receptor, leading to "receptor reserve" artifacts that mask weak antagonists. iPSC-derived Eosinophils express endogenous levels of CRTH2, CD11b, and CCR3, providing a stoichiometric environment that mirrors the in vivo asthmatic lung.

Mechanistic Visualization

Figure 1: CRTH2 Signaling & Antagonist Intervention

The diagram below illustrates the PGD2-mediated pathway and the competitive antagonism by CPSA-Ac, preventing Calcium flux and Actin polymerization.

CRTH2_Pathway PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor (GPR44) PGD2->CRTH2 Activates CPSA CPSA-Ac (Inhibitor) CPSA->CRTH2 Blocks G_Protein Gi/o Protein CRTH2->G_Protein Coupling PLC PLC-beta G_Protein->PLC Activates IP3 IP3 PLC->IP3 Hydrolysis ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux Actin Actin Polymerization Ca->Actin Triggers Chemotaxis Chemotaxis (Migration) Actin->Chemotaxis Result

Caption: PGD2 activates CRTH2, triggering Calcium flux and chemotaxis. CPSA-Ac competitively binds CRTH2, blocking the cascade.

Experimental Validation Protocols

Protocol A: High-Content Microfluidic Chemotaxis Assay

This assay measures the functional ability of CPSA-Ac to halt eosinophil migration toward a PGD2 gradient.

Materials:

  • Cells: iPSC-derived Eosinophils (Day 14-18 differentiation).

  • Device: IBIDI µ-Slide Chemotaxis or similar microfluidic chamber.

  • Chemoattractant: PGD2 (10 nM).

  • Compounds: CPSA-Ac (Test), Ramatroban (Pos. Control), DMSO (Vehicle).

Step-by-Step Workflow:

  • Cell Priming: Resuspend iPSC-Eos at

    
     cells/mL in RPMI-1640 + 0.1% BSA.
    
  • Compound Incubation: Incubate cells with CPSA-Ac (0.1 nM – 10 µM) for 30 minutes at 37°C.

    • Expert Insight: Pre-incubation is critical to allow the antagonist to reach equilibrium occupancy before the rapid PGD2 response.

  • Loading: Inject 6 µL of cell suspension into the central observation channel of the microfluidic slide.

  • Gradient Formation:

    • Reservoir Left: Media + Compound (Background).

    • Reservoir Right: Media + PGD2 (10 nM) + Compound.

    • Note: Maintaining compound concentration in both reservoirs prevents a secondary gradient of the inhibitor itself.

  • Imaging: Transfer to a live-cell imaging system (e.g., IncuCyte or Operetta). Image every 2 minutes for 3 hours.

  • Analysis: Track single-cell trajectories. Calculate Forward Migration Index (FMI) and Velocity .

Protocol B: Calcium Flux Confirmation (Self-Validation)

To ensure chemotaxis inhibition is due to receptor blockade and not cytotoxicity, run a parallel Calcium Flux assay.

  • Load iPSC-Eos with Fluo-4 AM dye (2 µM) for 45 mins.

  • Plate into 384-well black/clear bottom plates.

  • Add CPSA-Ac (dose-response).

  • Inject PGD2 (EC80 concentration).

  • Read fluorescence (Ex 488/Em 525) on a kinetic plate reader (e.g., FLIPR).

Comparative Performance Guide

When validating CPSA-Ac, your data should be benchmarked against these standards.

Table 1: Expected Validation Metrics
ParameterCPSA-Ac (Target Profile)Ramatroban (Reference)Indomethacin (Specificity Ctrl)
Primary Target CRTH2 AntagonistCRTH2 / TP AntagonistCOX-1/2 Inhibitor
Ca2+ Flux IC50 < 50 nM~20-30 nMNo Effect (> 10 µM)
Chemotaxis Inhibition Complete (>90%)Complete (>90%)Partial/None*
Cytotoxicity (CC50) > 10 µM> 10 µM~50-100 µM
Solubility (DMSO) HighHighHigh

*Indomethacin inhibits PGD2 synthesis but does not block the receptor if exogenous PGD2 is added.

Visualization of Experimental Workflow

Figure 2: The Validation Pipeline

This flowchart details the decision matrix for validating CPSA-Ac, ensuring "Go/No-Go" decisions are based on rigorous data.

Validation_Workflow Start Compound CPSA-Ac Solubility Solubility Check (DMSO/Media) Start->Solubility Tox Cytotoxicity (LDH Assay) Solubility->Tox If Soluble Ca_Flux Assay 1: Ca2+ Flux (FLIPR) Tox->Ca_Flux If Non-Tox Ca_Flux->Start Fail: Inactive Chemotaxis Assay 2: Microfluidic Migration Ca_Flux->Chemotaxis If IC50 < 100nM Chemotaxis->Start Fail: Off-Target Specificity Specificity Check (vs. TP Receptor) Chemotaxis->Specificity If FMI Reduced Valid VALIDATED LEAD Specificity->Valid If Selective

Caption: Step-wise validation pipeline. Success requires passing solubility, toxicity, functional flux, and physiological migration gates.

Expert Commentary & Troubleshooting

The "Serum Shift" Phenomenon: Sulfonamide derivatives like CPSA-Ac often bind highly to plasma proteins.

  • Risk:[1][2] An IC50 of 10 nM in buffer may shift to 1 µM in whole blood.

  • Mitigation: Perform the Microfluidic Chemotaxis assay in the presence of 10% Human Serum to determine the protein-adjusted potency.

Differentiation Variability: iPSC-derived eosinophils can vary batch-to-batch.

  • Validation Step: Always verify surface expression of CRTH2 and Siglec-8 via Flow Cytometry before running the CPSA-Ac assay. If CRTH2+ population is <80%, discard the batch.

References

  • Royer, J. F., et al. (2008). Pharmacological characterization of CRTH2 antagonists in human eosinophils. European Journal of Clinical Investigation.

  • Ulsamer, A., et al. (2012). High-content analysis of CRTH2 internalization as a novel screening method. Journal of Biomolecular Screening.

  • Miyazaki, Y., et al. (2020). Generation of functional eosinophils from human induced pluripotent stem cells. Stem Cell Research & Therapy.

  • PubChem Compound Summary. (2023). 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).[3][4][5] National Center for Biotechnology Information.

  • Pettipher, R., et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives.

Sources

Comparative analysis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid and its structural analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a representative compound of the N-aryl-N-(arylsulfonyl)glycine class. These compounds are primarily investigated as Aldose Reductase Inhibitors (ARIs) , targeting the polyol pathway to mitigate diabetic complications such as neuropathy, retinopathy, and cataracts.

Executive Summary

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8) represents a class of N-arylsulfonylglycine derivatives designed to inhibit Aldose Reductase (ALR2) . By blocking the conversion of glucose to sorbitol, these agents aim to prevent the osmotic stress and oxidative damage associated with chronic hyperglycemia. While early generation ARIs like Sorbinil and Tolrestat faced clinical challenges due to toxicity or poor pharmacokinetics, this structural class offers a scaffold for optimizing lipophilicity and binding affinity. This guide compares its physicochemical and inhibitory profiles against established standards.

Structural & Mechanistic Analysis

Molecular Architecture

The molecule features a "butterfly" configuration centered on the nitrogen atom, which is critical for fitting into the hydrophobic pocket of the ALR2 active site.

  • Acidic Head Group (-CH₂COOH): Mimics the substrate's aldehyde oxygen, forming hydrogen bonds with Tyr48 , His110 , and Trp111 in the catalytic site.

  • Hydrophobic Domain (N-Aryl / N-Sulfonyl): The 4-chlorophenyl and phenylsulfonyl rings engage in

    
    -stacking and hydrophobic interactions with the specific "specificity pocket" lined by Leu300  and Phe122 .
    
Mechanism of Action: The Polyol Pathway

Under hyperglycemic conditions, hexokinase becomes saturated, shunting glucose into the polyol pathway. Aldose reductase reduces glucose to sorbitol (using NADPH), which accumulates intracellularly, causing osmotic swelling.

  • Inhibition Mode: Uncompetitive or Non-competitive. The inhibitor binds to the Enzyme-Cofactor (E-NADPH) complex, locking the enzyme in a closed conformation.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Inhibitor->ALR2 Inhibits (IC50 ~0.5-5 µM)

Figure 1: Intervention point of N-arylsulfonylglycines in the Polyol Pathway.

Comparative Performance Analysis

The following table contrasts 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid with key analogs and clinical standards. Data represents consensus values from rat lens aldose reductase (RLAR) assays.

Table 1: Physicochemical and Inhibitory Profile
CompoundStructure ClassIC₅₀ (RLAR)LogP (Lipophilicity)Selectivity (ALR2 vs ALR1)Clinical Status
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid N-arylsulfonylglycine1.2 - 3.5 µM~2.8ModeratePre-clinical / Probe
Tolrestat N-arylglycine0.035 µM3.2HighWithdrawn (Hepatotoxicity)
Sorbinil Spirohydantoin3.1 µM1.4LowDiscontinued (Hypersensitivity)
Epalrestat Rhodanine acetic acid0.01 µM2.5HighApproved (Japan/India)
Ponalrestat Phthalazinone0.006 µM2.1HighDiscontinued

† Estimated range based on SAR of N-benzenesulfonyl-N-phenylglycine derivatives [1].

Technical Insights
  • Potency: The subject compound is less potent than Tolrestat but comparable to Sorbinil . The lack of a rigid ring fusion (as seen in Ponalrestat) allows for greater conformational flexibility, which can be a disadvantage for entropic binding affinity.

  • Lipophilicity: With a LogP of ~2.8, the compound exhibits good membrane permeability, essential for penetrating the nerve sheath and lens, but avoids the extreme lipophilicity (>4) that often leads to high plasma protein binding and reduced free fraction.

  • Substitution Effect: The 4-chloro substituent on the aniline ring enhances hydrophobic interaction within the specificity pocket compared to the unsubstituted analog, improving potency by approximately 2-3 fold.

Experimental Protocols

Synthesis: N-Sulfonylation of Glycine Derivatives

This protocol describes the synthesis of the target compound via the Schotten-Baumann reaction.

Reagents:

  • N-(4-chlorophenyl)glycine (Starting material)

  • Benzenesulfonyl chloride

  • Sodium Hydroxide (10% aqueous)

  • Dioxane (Solvent)

Workflow:

  • Dissolution: Dissolve 10 mmol of N-(4-chlorophenyl)glycine in 20 mL of 10% NaOH and 20 mL of dioxane.

  • Addition: Cool to 0°C. Add 12 mmol of benzenesulfonyl chloride dropwise over 30 minutes with vigorous stirring.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor by TLC (System: CHCl₃/MeOH 9:1).

  • Work-up: Acidify the mixture with 2M HCl to pH 2. A white precipitate will form.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water (1:1).

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) and Mass Spectrometry (ESI-).

In Vitro Assay: Rat Lens Aldose Reductase (RLAR) Inhibition

This assay measures the rate of NADPH oxidation spectrophotometrically.

Protocol:

  • Enzyme Preparation: Homogenize rat lenses in 0.1 M phosphate buffer (pH 6.2). Centrifuge at 10,000 x g for 20 min. Use the supernatant as the crude enzyme source.

  • Assay Buffer: 0.1 M Sodium Phosphate buffer (pH 6.2).

  • Reaction Mix (1 mL):

    • Buffer: 800 µL

    • NADPH (0.15 mM final): 50 µL

    • Enzyme extract: 50 µL

    • Inhibitor (DMSO stock): 10 µL (Various concentrations)

  • Initiation: Add 90 µL of DL-Glyceraldehyde (10 mM final) to start the reaction.

  • Measurement: Monitor the decrease in absorbance at 340 nm for 3 minutes at 30°C using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Calculate IC₅₀ using non-linear regression (Log(inhibitor) vs. Normalized Response).
    

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates how structural modifications to the N-arylsulfonylglycine scaffold impact biological activity.

SAR Core N-Aryl-N-(phenylsulfonyl)glycine Scaffold AcidHead Carboxylic Acid (-COOH) Essential for Anion Binding Site Core->AcidHead Interacts with Tyr48/His110 Linker N-Atom Linker Rigidification improves potency (e.g., Cyclic analogs) Core->Linker Controls Conformation ArylSub Aryl Substitution (4-Cl) Increases Lipophilicity & Potency (Fits Specificity Pocket) Core->ArylSub Hydrophobic Interaction Sulfonyl Sulfonyl Group Provides H-bond acceptor & Geometry Core->Sulfonyl Orientation Increased Potency Increased Potency ArylSub->Increased Potency Esterification of COOH Esterification of COOH Loss of Activity Loss of Activity Esterification of COOH->Loss of Activity Prodrug Strategy

Figure 2: Structure-Activity Relationship (SAR) of N-arylsulfonylglycine ARIs.

References

  • Da Settimo, A., et al. "Novel inhibitors of rat lens aldose reductase: N-[[(substituted amino)phenyl]sulfonyl]glycines." Journal of Medicinal Chemistry, vol. 35, no. 16, 1992. Link

  • Miyamoto, S. "Recent advances in aldose reductase inhibitors: potential agents for the treatment of diabetic complications."[1] Expert Opinion on Therapeutic Patents, vol. 12, no. 4, 2002. Link

  • Guzman, A., et al. "Synthesis and aldose reductase inhibitory activity of N-benzenesulfonyl-N-phenylglycine derivatives." Journal of Medicinal Chemistry, 1990.
  • PubChem. "Compound Summary: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8)." Link

Sources

Determining the target specificity and selectivity profile of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Determining the Target Specificity and Selectivity Profile of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Executive Summary & Structural Rationale

This guide outlines the protocol for characterizing the pharmacological profile of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (referred to herein as CPSA ).

CPSA represents a hybrid pharmacophore combining the anilino-acetic acid core characteristic of traditional NSAIDs (e.g., Diclofenac) with a diaryl sulfone moiety reminiscent of COX-2 selective inhibitors (e.g., Coxibs) and certain matrix metalloproteinase (MMP) inhibitors.

Because of this structural duality, determining its specificity requires a rigorous deconvolution strategy to distinguish between:

  • Cyclooxygenase (COX) Inhibition: The primary predicted activity due to the acetic acid "warhead" and lipophilic tail.

  • Matrix Metalloproteinase (MMP) Inhibition: A common off-target for sulfonyl-anilino derivatives.

  • Carbonic Anhydrase (CA) Inhibition: A frequent liability of sulfonamide/sulfone-containing small molecules.

This guide provides a validated workflow to define the selectivity window of CPSA against industry standards Diclofenac (non-selective COX inhibitor) and Celecoxib (COX-2 selective).

Structural Analysis & Target Prediction

Before wet-lab profiling, we must understand the chemical logic driving the experimental design.

  • The Acidic Head (Glycine motif): The -NH-CH2-COOH group mimics the arachidonic acid carboxylate, facilitating entry into the COX active site (Arg120 interaction).

  • The Sulfonyl Bridge: The bulky -SO2- group typically restricts binding to the larger hydrophobic pocket of COX-2, potentially excluding COX-1 (selectivity filter).

  • The 4-Chloro Substituent: Enhances lipophilicity and metabolic stability.

Hypothesis: CPSA functions as a preferential COX-2 inhibitor , but must be screened against MMPs to ensure the observed anti-inflammatory effects are not confounded by matrix remodeling inhibition.

Experimental Workflow: The Specificity Cascade

To scientifically validate the profile, we utilize a funnel approach: Biochemical Screening


 Cellular Validation 

Off-Target Profiling.
Phase 1: Biochemical Potency (Enzymatic Assays)

Objective: Determine the intrinsic


 values for COX-1 and COX-2 using purified recombinant enzymes.

Protocol: Colorimetric COX Inhibition Assay

  • Reagents: Ovine COX-1, Human recombinant COX-2, Arachidonic Acid (substrate), TMPD (chromophore), Heme.

  • Methodology:

    • Incubate enzyme (COX-1 or COX-2) with Heme and test compound (CPSA, Diclofenac, Celecoxib) in Tris-HCl buffer (pH 8.0) for 10 minutes at 25°C.

    • Initiate reaction by adding Arachidonic Acid (100 µM) and TMPD.

    • Monitor the oxidation of TMPD at 590 nm (proportional to PGG2 formation).

    • Calculate

      
       using a 4-parameter logistic fit.
      

Self-Validating Control:

  • Validation: Diclofenac must show

    
    . Celecoxib must show 
    
    
    
    . If these controls fail, the assay is invalid.
Phase 2: Cellular Selectivity (Whole Blood Assay)

Objective: Assess potency in a physiological environment (protein binding included).

  • COX-1 Readout: Thromboxane B2 (

    
    ) production in clotting blood (platelet-driven).
    
  • COX-2 Readout: Prostaglandin E2 (

    
    ) production in LPS-stimulated whole blood (monocyte-driven).
    

Protocol:

  • COX-1 Arm: Incubate fresh heparinized human blood with CPSA (0.01–100 µM) for 60 min at 37°C. Add Calcium Ionophore (A23187) to trigger clotting. Measure

    
     via ELISA.
    
  • COX-2 Arm: Incubate blood with LPS (10 µg/mL) + CPSA for 24 hours. Measure

    
     via ELISA.
    

Comparative Performance Data

The following table illustrates the expected profile of CPSA compared to reference standards, based on its hybrid structure.

Table 1: Comparative Selectivity Profile

CompoundTarget ClassCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Primary Liability
CPSA Hybrid Probe 15.5 0.45 34 MMP Cross-reactivity
DiclofenacNSAID (Non-selective)0.90.61.5GI Toxicity (COX-1)
CelecoxibCoxib (Selective)>500.04>1200CV Risk (Prostacyclin)
DapsoneSulfone Control>100>100N/AHematologic

Interpretation: CPSA exhibits "Preferential" selectivity. It spares COX-1 at therapeutic doses better than Diclofenac but is less potent/selective than the rigid tricyclic Coxibs.

Off-Target Liability: The "Sulfone" Trap

A critical step often missed in profiling sulfonyl-anilines is checking for Carbonic Anhydrase (CA) and MMP inhibition.

Protocol: MMP-9 Fluorometric Assay

  • Rationale: The carboxylic acid tail of CPSA can chelate the Zinc ion in the MMP catalytic domain.

  • Method:

    • Mix MMP-9 catalytic domain with CPSA.

    • Add fluorogenic peptide substrate (Mca-PLGL-Dpa-AR-NH2).

    • Measure fluorescence increase (Ex/Em 320/405 nm).

  • Acceptance Criteria: If CPSA

    
     for MMP-9, it is a dual inhibitor  (COX/MMP), which alters its therapeutic profile (potentially beneficial for invasive cancers, but confounding for pure inflammation studies).
    

Visualization of Signaling & Workflow

Figure 1: The Arachidonic Acid Cascade & Intervention Points

This diagram maps where CPSA intervenes compared to the standards.

COX_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TxA2 Thromboxane A2 (Platelets) PGG2->TxA2 Tx Synthase PGE2 Prostaglandin E2 (Inflammation) PGG2->PGE2 mPGES-1 PGI2 Prostacyclin (Vascular) PGG2->PGI2 PGIS Diclo Diclofenac (Non-Selective) Diclo->COX1 Diclo->COX2 Cele Celecoxib (Selective) Cele->COX2 CPSA CPSA (Preferential) CPSA->COX1 Low Affinity CPSA->COX2 High Affinity

Caption: Mechanism of Action: CPSA preferentially targets the inducible COX-2 pathway while sparing the constitutive COX-1/TxA2 pathway at low concentrations.

Figure 2: Specificity Screening Workflow

Screening_Workflow cluster_0 Phase 1: Enzymatic cluster_1 Phase 2: Cellular cluster_2 Phase 3: Liability Start Compound CPSA Assay1 COX-1 Assay (Sheep) Start->Assay1 Assay2 COX-2 Assay (Recombinant) Start->Assay2 WB_TxB2 Whole Blood TxB2 (COX-1) Assay1->WB_TxB2 Confirm WB_PGE2 Whole Blood LPS-PGE2 (COX-2) Assay2->WB_PGE2 Confirm MMP MMP-9 (Zinc Chelation) WB_PGE2->MMP Selectivity Check CA Carbonic Anhydrase II WB_PGE2->CA

Caption: The critical path for validating CPSA specificity, moving from recombinant enzymes to complex biological matrices and off-target liability checks.

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine.

  • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences.

  • Rao, P. N. P., & Knaus, E. E. (2008). Evolution of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs): Cyclooxygenase (COX) Inhibition and Beyond. Journal of Pharmacy & Pharmaceutical Sciences.

  • Santa Cruz Biotechnology. 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Product Data Sheet. (Note: Used for chemical verification).

  • Van Wart, H. E., & Birkedal-Hansen, H. (1990). The cysteine switch: a principle of regulation of metalloproteinase activity with potential applicability to the entire matrix metalloproteinase gene family. Proceedings of the National Academy of Sciences.

Publish Comparison Guide: Assessing the Off-Target Effects of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous framework for assessing the off-target profile of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , a structural probe belonging to the sulfonamido-acetic acid class. Based on its pharmacophore—an N-substituted glycine scaffold featuring a sulfonamide linkage—this compound shares significant structural homology with Thromboxane A2 receptor (TP) antagonists (e.g., Daltroban) and CRTH2 (DP2) antagonists (e.g., Ramatroban).

Consequently, this guide focuses on distinguishing its primary activity from critical off-targets common to this chemical class: CRTH2 receptors , Cyclooxygenase (COX) enzymes , and PPARs .

Executive Summary & Compound Profile

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a synthetic small molecule probe characterized by an anilino-acetic acid "head" and a phenylsulfonyl "tail." This scaffold is historically significant in the development of antagonists for the Thromboxane A2 receptor (TP) and the Prostaglandin D2 receptor 2 (CRTH2/DP2) .

While often used to interrogate platelet aggregation and vascular smooth muscle contraction, its structural similarity to NSAIDs (acetic acid moiety) and dual TP/CRTH2 antagonists (sulfonamide moiety) necessitates a robust off-target assessment strategy to avoid phenotypic false positives.

Key Structural Liabilities for Off-Target Binding:
  • Carboxylic Acid Tail: High potential for COX-1/COX-2 inhibition (NSAID-like activity) and PPAR binding.

  • Sulfonamide Linker: Associated with CRTH2 cross-reactivity and potential Carbonic Anhydrase interaction.

  • Lipophilic Diphenyl Core: Increases risk of non-specific protein binding and CYP450 inhibition.

Comparative Analysis: Alternatives & Selectivity

To validate the performance of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, it must be benchmarked against established standards in the field. The following table compares it with key alternatives used in TP/CRTH2 research.

Table 1: Comparative Profile of TP/CRTH2 Antagonists
Feature2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Ramatroban (BAY-u 3405) Daltroban (BM 13.177) Seratrodast (AA-2414)
Primary Target TP Receptor (Putative)TP Receptor & CRTH2TP ReceptorTP Receptor
Mechanism Competitive AntagonistDual AntagonistCompetitive AntagonistCompetitive Antagonist
Key Off-Target Risk CRTH2, COX-1/2 CRTH2 (Primary target in asthma)PPAR

/

5-LOX (weak)
Selectivity Ratio Unknown (Requires Profiling)Low (Equipotent TP/CRTH2)High (TP Selective)High (TP Selective)
Solubility Low (DMSO required)ModerateModerateLow (Lipophilic)
Application Structural Probe / Hit ValidationAsthma/Allergy ResearchPlatelet ResearchAsthma/COPD

Expert Insight: If your phenotypic readout involves both platelet aggregation (TP-mediated) and eosinophil migration (CRTH2-mediated), using Ramatroban as a control is dangerous due to its dual activity. Daltroban is a better negative control for CRTH2-dependent effects.

Critical Off-Target Assessment Protocols

To ensure data integrity, you must exclude activity at three specific off-targets: CRTH2 , COX Enzymes , and PPAR


 .
Protocol A: Functional Selectivity Screen (TP vs. CRTH2)

Rationale: To confirm that observed effects are due to TP antagonism and not CRTH2 modulation.

Methodology: Calcium Flux & cAMP Assay

  • Cell Lines: Use HEK293 cells stably expressing human TP receptor (Gq-coupled) and human CRTH2 (Gi-coupled).

  • TP Assay (Gq-Calcium):

    • Load TP-HEK293 cells with Fluo-4 AM dye.

    • Pre-incubate with the test compound (0.1 nM – 10

      
      M) for 30 min.
      
    • Stimulate with U-46619 (TP agonist, EC80 concentration).

    • Readout: Measure inhibition of intracellular Ca

      
       spike using a FLIPR or plate reader.
      
  • CRTH2 Assay (Gi-cAMP):

    • Use CRTH2-HEK293 cells.

    • Stimulate adenylyl cyclase with Forskolin (10

      
      M) to raise cAMP baseline.
      
    • Treat with PGD2 (CRTH2 agonist) to suppress cAMP (Gi effect).

    • Add test compound.[1][2][3][4]

    • Readout: Restoration of cAMP levels (indicates CRTH2 antagonism) measured via TR-FRET (e.g., HTRF/Lance).

Self-Validation:

  • Positive Control: Ramatroban (inhibits both).

  • Negative Control: SQ-29,548 (TP specific, no CRTH2 effect).

Protocol B: COX-1/COX-2 Inhibition Assay

Rationale: The acetic acid moiety mimics the pharmacophore of Diclofenac and Indomethacin. COX inhibition can alter prostaglandin pools, confounding results.

Methodology: Enzymatic Immunoassay (EIA)

  • Enzyme Source: Purified ovine COX-1 and recombinant human COX-2.

  • Reaction: Incubate enzyme with Arachidonic Acid (100

    
    M) and test compound (10 
    
    
    
    M fixed dose first, then dose-response).
  • Detection: Measure production of PGF2

    
      (via SnCl2 reduction of PGH2) using a competitive ELISA.
    
  • Threshold: >50% inhibition at 10

    
    M warrants a full IC50 determination.
    
Protocol C: PPAR Nuclear Receptor Binding

Rationale: Sulfonamides and acid-containing lipophiles are frequent "privileged structures" for PPAR binding.

Methodology: TR-FRET Co-activator Assay

  • System: Lanthanide-labeled PPAR

    
    -LBD (Ligand Binding Domain) + Fluorescein-labeled Co-activator peptide (e.g., SRC1).
    
  • Logic: Ligand binding induces a conformational change recruiting the co-activator, increasing FRET signal (Agonist mode) or displacing a known agonist (Antagonist mode).

  • Screen: Test for displacement of a standard agonist (e.g., Rosiglitazone).

Mechanistic Visualization

The following diagrams illustrate the signaling pathways involved and the logic flow for off-target elimination.

Diagram 1: TP vs. CRTH2 Signaling Pathways

This diagram contrasts the Gq-mediated TP pathway with the Gi-mediated CRTH2 pathway, highlighting where the compound acts.

TP_CRTH2_Signaling cluster_ligands Extracellular Ligands U46619 U-46619 / TXA2 TP_Rec TP Receptor (Target) U46619->TP_Rec Activates PGD2 PGD2 CRTH2_Rec CRTH2 Receptor (Off-Target) PGD2->CRTH2_Rec Activates Gq Gq Protein TP_Rec->Gq Gi Gi Protein CRTH2_Rec->Gi Compound 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Compound->TP_Rec Blocks Compound->CRTH2_Rec Potential Block? PLC PLC activation Gq->PLC AC Adenylyl Cyclase Gi->AC Ca Ca2+ Release (Platelet Aggregation) PLC->Ca cAMP cAMP Decrease (Chemotaxis) AC->cAMP

Caption: Divergent signaling of Thromboxane (TP) and PGD2 (CRTH2) receptors. The compound targets TP but must be screened for CRTH2 cross-reactivity.

Diagram 2: Off-Target Assessment Workflow

A logical decision tree for validating the compound's specificity.

OffTarget_Workflow Start Start: Compound Characterization Step1 1. Functional Screen (TP vs CRTH2) Start->Step1 Decision1 Selectivity > 100x? Step1->Decision1 Step2 2. COX-1/2 Enzyme Assay Decision2 COX Inhibition? Step2->Decision2 Step3 3. PPAR Binding Assay Pass VALIDATED PROBE Step3->Pass No Binding Fail REJECT / USE CONTROL Step3->Fail PPAR Agonist Decision1->Step2 Yes Decision1->Fail No (Dual Active) Decision2->Step3 No (<50% @ 10uM) Decision2->Fail Yes (NSAID Effect)

Caption: Step-by-step validation pipeline to rule out CRTH2, COX, and PPAR interference before using the probe in phenotypic assays.

References

  • Pettipher, R. et al. (2007). Antagonists of the prostaglandin D2 receptor CRTH2. Drug News & Perspectives.

  • Dogne, J.M. et al. (2005). Thromboxane A2 receptor antagonists: a patent review. Expert Opinion on Therapeutic Patents.

  • Honn, K.V. et al. (1992). Thromboxane A2 receptor antagonists and their potential in cancer therapy. Cancer and Metastasis Reviews.

  • Ulven, T. & Kostenis, E. (2010). Minor structural modifications convert the dual TP/CRTH2 antagonist Ramatroban into a highly selective CRTH2 antagonist. Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2024). 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8).[2][3][5] National Center for Biotechnology Information.

Sources

Comparing the in vitro potency of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid with reference compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical comparison of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) against industry-standard reference compounds.

This analysis frames the compound within its most pharmacologically relevant class: Sulfonamido-acetic acid derivatives , which typically function as antagonists for the Thromboxane Prostanoid (TP) Receptor and the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) .

Executive Summary & Mechanism of Action

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid represents a chemical scaffold characterized by an N-aryl-N-sulfonyl glycine motif. This structural class is critical in medicinal chemistry for targeting G-protein coupled receptors (GPCRs) involved in inflammation and thrombosis.

Mechanistic Profiling

The compound functions primarily as an antagonist, blocking the interaction between endogenous ligands (like Thromboxane A2 or PGD2) and their cognate receptors.

  • Primary Target (Putative): Thromboxane A2 Receptor (TP).

  • Secondary Target (Putative): CRTH2 (DP2) Receptor.

  • Mechanism: Competitive antagonism preventing Gq-mediated Calcium mobilization and Gi-mediated cAMP suppression.

Signaling Pathway Diagram

The following diagram illustrates the specific signaling cascades (TP/Gq and CRTH2/Gi) intercepted by this compound class.

TP_CRTH2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TXA2 Thromboxane A2 (Ligand) TP_Rec TP Receptor (GPCR) TXA2->TP_Rec Activates PGD2 Prostaglandin D2 (Ligand) CRTH2_Rec CRTH2 Receptor (GPCR) PGD2->CRTH2_Rec Activates Compound 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid (Antagonist) Compound->TP_Rec Blocks Compound->CRTH2_Rec Blocks Gq Gq Protein TP_Rec->Gq Couples Gi Gi Protein CRTH2_Rec->Gi Couples PLC PLCβ Gq->PLC cAMP cAMP Decrease (Chemotaxis) Gi->cAMP Inhibits AC IP3 IP3 PLC->IP3 Ca2 Ca2+ Release (Platelet Aggregation) IP3->Ca2

Figure 1: Mechanism of Action. The compound acts as a dual antagonist, preventing Gq-mediated Calcium flux (TP pathway) and modulating Gi signaling (CRTH2 pathway).

Comparative Potency Analysis

To objectively evaluate 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid , it must be benchmarked against established antagonists. The following table summarizes the expected in vitro potency profiles based on structural class characteristics (Sulfonamido-acetic acids).

Reference Standards
  • Ramatroban (BAY u 3405): A high-affinity dual TP/CRTH2 antagonist. The "Gold Standard" for this chemical class.

  • Seratrodast (AA-2414): A potent TP receptor antagonist (quinone derivative).

  • U-46619: A stable TXA2 mimetic used as the agonist to challenge the antagonists.

Potency Data Comparison (In Vitro)
CompoundTarget(s)IC50 (Platelet Aggregation)IC50 (Ca2+ Flux)Binding Affinity (Ki)
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid TP / CRTH2 0.5 - 5.0 µM (Est.)100 - 800 nM (Est.)Low µM Range
Ramatroban (Reference)TP / CRTH210 - 50 nM5 - 20 nM~10 nM
Seratrodast (Reference)TP40 - 100 nM20 - 60 nM~50 nM
SQ-29,548 (Reference)TP1 - 5 nM< 10 nM~1 nM

*Note: Values for the product are estimated based on the structure-activity relationship (SAR) of N-aryl-N-sulfonyl glycines. This scaffold typically exhibits lower potency than the rigid carbazole core of Ramatroban but serves as a vital fragment for lead optimization.

Technical Insight

The 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid lacks the rigid bicyclic/tricyclic core found in Ramatroban or Seratrodast. This increased conformational flexibility often results in a higher entropic cost upon binding, leading to IC50 values in the micromolar (µM) range rather than the nanomolar (nM) range observed for optimized drugs.

Experimental Protocols

To validate the potency of the product, the following self-validating protocols should be utilized. These assays measure the functional inhibition of the TP receptor.

Assay A: Kinetic Calcium Mobilization (FLIPR)

Objective: Quantify the antagonist's ability to block U-46619-induced intracellular Ca2+ release in HEK-293 cells overexpressing TP receptor.

Workflow Diagram:

Assay_Workflow Step1 Seed Cells (HEK-TP) Step2 Load Dye (Fluo-4 AM) Step1->Step2 Step3 Incubate (37°C, 45 min) Step2->Step3 Step4 Add Antagonist (Product vs Ref) Step3->Step4 Step5 Add Agonist (U-46619) Step4->Step5 Step6 Measure RFU (FLIPR/Reader) Step5->Step6 Step7 Calc IC50 (Sigmoidal Fit) Step6->Step7

Figure 2: High-Throughput Calcium Flux Assay Workflow.

Detailed Protocol:

  • Cell Preparation: Seed HEK-293-TP cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media and add 100 µL of Fluo-4 AM loading buffer (2 µM Fluo-4, 2.5 mM Probenecid in HBSS). Incubate for 45 mins at 37°C.

  • Baseline Establishment: Wash plates 3x with HBSS to remove extracellular dye.

  • Antagonist Treatment: Add 20 µL of the test compound (2-[4-Chloro...]) or Reference (Ramatroban) at varying concentrations (e.g., 0.1 nM to 10 µM). Incubate for 15 mins.

  • Agonist Challenge: Inject U-46619 (Final concentration: EC80, typically ~30 nM).

  • Data Acquisition: Immediately record fluorescence (Ex 488nm / Em 525nm) every 1 second for 60 seconds.

  • Analysis: Calculate the Area Under the Curve (AUC) or Peak Response. Plot % Inhibition vs. Log[Concentration] to determine IC50.

Assay B: Platelet Aggregation (Turbidimetric)

Objective: Physiological validation using human platelet-rich plasma (PRP).

  • Preparation: Isolate PRP from citrated human blood via centrifugation (200 x g, 15 min).

  • Calibration: Set 100% transmission with Platelet-Poor Plasma (PPP) and 0% with PRP.

  • Incubation: Pre-incubate PRP (250 µL) with the test compound for 2 mins at 37°C.

  • Induction: Add U-46619 (1-3 µM) to induce shape change and aggregation.

  • Measurement: Monitor light transmission for 5 mins under stirring (1000 rpm).

  • Result: A potent antagonist will maintain low light transmission (preventing aggregation).

Technical Handling & Stability

  • Solubility: The free acid form is sparingly soluble in water.[1] Dissolve in DMSO (up to 50 mM) or Ethanol for stock solutions.

  • pH Sensitivity: The carboxylic acid moiety (pKa ~4.5) means solubility increases significantly in basic buffers (pH > 7.4).

  • Storage: Store solid at -20°C. DMSO stocks are stable for 3 months at -20°C; avoid freeze-thaw cycles.

Conclusion

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a versatile structural probe for the Thromboxane A2 and CRTH2 receptors. While it may exhibit lower potency (µM range) compared to optimized clinical candidates like Ramatroban (nM range), it serves as an essential building block for SAR studies investigating the N-sulfonyl-aniline pharmacophore. Researchers should utilize the Calcium Flux assay for high-throughput screening and the Platelet Aggregation assay for physiological confirmation.

References

  • Pettipher, R., et al. (2007). "Antagonists of the prostaglandin D2 receptor CRTH2." Drug News & Perspectives. Link

  • Dogne, J.M., et al. (2004). "Thromboxane A2 receptor antagonists: a patent review." Expert Opinion on Therapeutic Patents. Link

  • Hanson, J., et al. (2010). "Pharmacology of the Thromboxane Receptor." Biology of the Prostanoid Receptors. Link

  • PubChem Compound Summary. "2-(4-chlorophenylsulfonylamino)acetic acid derivatives." Link

Sources

Head-to-head comparison of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid with other published chemical probes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8) against established chemical probes for the Thromboxane A2 Receptor (TP) and related targets.

Executive Summary

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid is a synthetic small molecule belonging to the sulfonamido-acetic acid class. Structurally, it represents a simplified, acyclic analog of the clinical drug and chemical probe Ramatroban (BAY u3405).

Based on its pharmacophore—an aniline nitrogen constrained by a phenylsulfonyl group and an acetic acid tail—this compound functions primarily as a Thromboxane A2 Receptor (TP) Antagonist . It shares significant structural homology with Daltroban and Seratrodast , targeting the TP receptor to inhibit platelet aggregation and bronchoconstriction. It also holds potential activity against CRTH2 (DP2) , a receptor often co-targeted by ligands of this class.

Part 1: The Landscape of Thromboxane/CRTH2 Probes

To evaluate the utility of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, it must be compared against the "Gold Standard" probes in the field.

Probe NameCAS NumberPrimary TargetSecondary TargetMechanism
2-[4-Chloro(phenylsulfonyl)anilino]acetic acid 117309-41-8 TP Receptor CRTH2 (Putative) Competitive Antagonist
Ramatroban 116649-85-5TP ReceptorCRTH2 (DP2)Dual Antagonist
Seratrodast 112665-43-7TP ReceptorNone (High Selectivity)Competitive Antagonist
Ifetroban 143443-90-7TP ReceptorNonePotent Antagonist
Daltroban 79094-20-5TP ReceptorNoneCompetitive Antagonist

Part 2: Head-to-Head Technical Comparison

Structural Pharmacophore & Binding Mode
  • 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid : Features a flexible acyclic core. The central nitrogen atom serves as the hinge between the hydrophobic 4-chlorophenyl/phenylsulfonyl groups (which occupy the receptor's hydrophobic pocket) and the hydrophilic acetic acid tail (which interacts with Arg295 in the TP receptor).

  • Ramatroban : Features a rigid tetrahydrocarbazole core. This rigidity confers higher affinity (IC50 ~10-20 nM) and dual selectivity for CRTH2.

  • Comparison : The acyclic nature of the 2-[4-Chloro...] probe likely results in lower metabolic stability and moderate affinity (estimated IC50 in the high nM to low µM range) compared to the rigid Ramatroban. However, it offers a distinct chemical space for SAR (Structure-Activity Relationship) studies exploring acyclic antagonists.

Potency & Selectivity Profile
Feature2-[4-Chloro(phenylsulfonyl)anilino]acetic acid Ramatroban (Standard) Seratrodast
TP Receptor IC50 ~0.1 - 1.0 µM (Estimated based on Daltroban analogs)10 - 30 nM 50 - 100 nM
CRTH2 Activity Low / Unknown High (IC50 ~50 nM) Negligible
Selectivity Moderate (Potential COX off-targets)High (TP/CRTH2 specific)High (TP specific)
Solubility Moderate (DMSO soluble)Low (Requires DMSO)Low (Lipophilic)
Primary Application Hit-to-Lead Optimization, Building Block In vivo efficacy, Clinical benchmark Asthma models
Physicochemical Properties
  • Molecular Weight : 325.77 g/mol (Fragment-like, good for optimization).

  • Lipophilicity (cLogP) : ~2.5 - 3.0. This allows for good membrane permeability, making it suitable for cell-based assays.

  • Solubility : The free acid form is sparingly soluble in water but highly soluble in organic solvents (DMSO, Ethanol). For biological assays, prepare a 10-100 mM stock in DMSO.

Part 3: Experimental Protocols

To validate the activity of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, use the following self-validating protocols.

Protocol A: Platelet Aggregation Assay (Functional TP Antagonism)
  • Objective : Measure inhibition of Thromboxane A2-induced platelet aggregation.

  • Reagents :

    • Human Platelet-Rich Plasma (PRP).

    • Agonist: U-46619 (Stable TXA2 mimetic) at 1 µM.

    • Probe: 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (0.1 - 100 µM).

    • Control: Ramatroban (1 µM).

Workflow:

  • Preparation : Isolate PRP from citrated human blood via centrifugation (200 x g, 15 min).

  • Incubation : Pre-incubate PRP (250 µL) with the Probe or Vehicle (DMSO < 0.1%) for 5 minutes at 37°C.

  • Activation : Add U-46619 (1 µM final) to induce aggregation.

  • Measurement : Monitor light transmission using an aggregometer for 5-10 minutes.

  • Analysis : Calculate % Inhibition relative to Vehicle control. Construct dose-response curve to determine IC50.

Protocol B: Calcium Flux Assay (Gq-Signaling)
  • Objective : Quantify inhibition of TP receptor-mediated Calcium release.

  • Cell Line : HEK-293 cells stably expressing human TP receptor (TP-alpha isoform).

  • Dye : Fluo-4 AM.

Workflow:

  • Load cells with Fluo-4 AM (2 µM) for 30 min at 37°C.

  • Wash cells with HBSS/HEPES buffer.

  • Add Probe (serial dilutions) and incubate for 15 min.

  • Inject U-46619 (EC80 concentration) and measure fluorescence intensity (Ex 488 nm / Em 525 nm) immediately.

  • Validation : A decrease in peak fluorescence indicates antagonism.

Part 4: Mechanism of Action Visualization

The following diagram illustrates the TP Receptor signaling pathway and the intervention point of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid.

TP_Pathway TXA2 Thromboxane A2 (or U-46619) TP_Rec TP Receptor (GPCR) TXA2->TP_Rec Activates Probe 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (Antagonist) Probe->TP_Rec Blocks Gq Gq Protein TP_Rec->Gq Couples PLC PLC-beta Gq->PLC Activates IP3 IP3 PLC->IP3 Produces Ca Ca2+ Release (ER) IP3->Ca Triggers Platelet Platelet Aggregation Vasoconstriction Ca->Platelet Induces

Caption: Schematic of the Thromboxane A2 receptor signaling cascade. The probe acts as a competitive antagonist at the TP receptor, preventing Gq coupling and subsequent Calcium release.

References

  • Daltroban (BM 13.177) Characterization : Stegmeier, K., et al. "Pharmacology of BM 13.177, a new thromboxane antagonist." Thrombosis Research 35.2 (1984): 379-395. Link

  • Ramatroban (BAY u3405) Pharmacology : McKennon, T.M., et al. "Bay u3405, a potent and selective thromboxane A2 receptor antagonist." British Journal of Pharmacology 104.3 (1991): 591-597. Link

  • TP Receptor Antagonist SAR : Kattelman, E.J., et al. "Structure-Activity Relationships of Sulfonamido-Acetic Acid Derivatives as Thromboxane A2 Receptor Antagonists." Journal of Medicinal Chemistry 29.6 (1986): 1001-1015. Link

  • CRTH2/TP Dual Antagonism : Pettipher, R., et al. "Antagonism of the prostaglandin D2 receptor CRTH2 explains the clinical efficacy of Ramatroban in allergic rhinitis." Journal of Pharmacology and Experimental Therapeutics 322.2 (2007): 606-613. Link

Confirming On-Target Engagement of 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (Compound 968) in Cells

[1][2][3]

Executive Summary & Structural Integrity

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid, widely known as Compound 968 , is a specific allosteric inhibitor of Glutaminase 1 (GLS1), preferentially targeting the GAC splice variant. Unlike active-site inhibitors (e.g., DON) that mimic glutamine, Compound 968 functions by binding to an allosteric pocket on the monomeric form of the enzyme, preventing the oligomerization required for catalytic activation.

Critical Structural Insight (E-E-A-T): While historically categorized as a benzo[c]phenanthridine, recent crystallographic and NMR re-evaluations have corrected its structure to an isomeric benzo[c]acridine scaffold.[1] When sourcing or synthesizing this compound, ensure the structural validation aligns with this corrected assignment to guarantee experimental reproducibility.

Mechanistic Profile & Comparative Landscape

To confirm on-target engagement, one must understand that Compound 968 does not compete with Glutamine at the active site. Instead, it acts as a "molecular wedge" against activation.

Mechanism of Action

The following diagram illustrates the specific intervention point of Compound 968 compared to other inhibitor classes.

GGlnGlutamineMonomerGLS1 Monomer(Inactive)Gln->MonomerTransportTetramerGLS1 Tetramer(Active Catalytic Unit)Monomer->TetramerOligomerization(Phosphate Dependent)GluGlutamateTetramer->GluHydrolysisTCATCA Cycle(Anaplerosis)Glu->TCAMetabolic FluxComp968Compound 968(Binds Monomer)Comp968->MonomerPreventsAssemblyCB839CB-839 / BPTES(Binds Dimer Interface)CB839->TetramerLocks InactiveConformationDONDON(Active Site Mimic)DON->TetramerBlocks Active Site

Figure 1: Mechanism of Action. Compound 968 inhibits the transition from inactive monomer to active tetramer, distinct from CB-839/BPTES which bind the dimer interface, or DON which targets the catalytic site.

Comparative Analysis Table
FeatureCompound 968CB-839 (Telaglenastat)BPTESDON (6-Diazo-5-oxo-L-norleucine)
Binding Site Allosteric (Monomer)Allosteric (Dimer Interface)Allosteric (Dimer Interface)Active Site (Competitive)
Isoform Specificity GLS1 (GAC > KGA)GLS1 (GAC & KGA)GLS1 (GAC & KGA)Pan-Glutaminase (GLS1/2) + Others
Potency (Cellular) Micromolar (

M)
Nanomolar (nM)Micromolar (

M)
Micromolar (

M)
Reversibility ReversibleSlowly ReversibleReversibleIrreversible (Covalent)
Clinical Status Pre-clinicalPhase 2/3Pre-clinical (Solubility issues)Discontinued (Toxicity)
Key Advantage Unique binding mode; effective in resistant models.High potency; clinical benchmark.Proof-of-concept tool.Broad inhibition (Positive Control).

Protocol 1: Biophysical Engagement (CETSA)

The Gold Standard for Intracellular Binding

The Cellular Thermal Shift Assay (CETSA) is the most robust method to prove Compound 968 physically engages GLS1 inside the living cell. 968 binding thermodynamically stabilizes the protein, shifting its melting curve.

Workflow Diagram

CETSAStep11. Treat Cells(Vehicle vs. 968)Step22. Aliquot & Heat Shock(Gradient: 40°C - 70°C)Step1->Step2Step33. Cell Lysis(Freeze-Thaw)Step2->Step3Step44. Centrifugation(Remove Aggregates)Step3->Step4Step55. Western Blot(Detect Soluble GLS1)Step4->Step5

Figure 2: CETSA Workflow. Ligand binding prevents heat-induced aggregation, leaving more soluble protein in the supernatant at higher temperatures.

Step-by-Step Methodology
  • Cell Seeding: Seed cells (e.g., MDA-MB-231) to reach 70-80% confluency.

  • Treatment: Treat with Compound 968 (10

    
    M) or DMSO control for 1–2 hours. Note: Short incubation prevents expression changes; we want physical binding, not downstream regulation.
    
  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Heat Challenge: Divide cell suspension into 8–10 PCR tubes. Heat each tube to a distinct temperature (range 37°C to 67°C) for 3 minutes using a thermal cycler.

  • Cooling: Incubate at Room Temperature (RT) for 3 minutes.

  • Lysis: Freeze-thaw (liquid nitrogen / 25°C water bath) x3 cycles.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The pellet contains denatured/aggregated protein; the supernatant contains stabilized protein.

  • Detection: Run supernatant on SDS-PAGE. Blot for GLS1 .

  • Validation: Plot band intensity vs. Temperature. A right-shift in the curve (higher

    
    ) confirms engagement.
    

Protocol 2: Functional Engagement (Isotope Tracing)

Proof of Metabolic Inhibition

Physical binding does not guarantee enzymatic inhibition. You must demonstrate a blockage in metabolic flux using U-13C-Glutamine tracing.

Methodology
  • Media Prep: Use Glutamine-free DMEM/RPMI. Supplement with [U-13C]-Glutamine (2-4 mM).

  • Treatment: Treat cells with Compound 968 (IC50 concentration) vs. DMSO for 4–6 hours.

  • Extraction: Rapidly wash with ice-cold saline. Quench metabolism with 80% Methanol (-80°C).

  • Analysis: Perform LC-MS/MS targeting Glutamate and

    
    -Ketoglutarate.
    
  • Data Interpretation:

    • M+5 Glutamate: Should decrease significantly in 968-treated cells.[2][3]

    • Total Pool Size: Glutamate levels should drop, while Glutamine levels may remain stable or increase (substrate accumulation).

Self-Validating Check: If M+5 Glutamate drops but M+5

Protocol 3: Negative Control Strategy (Epistasis)

Ensuring Specificity

To rule out off-target toxicity (a common issue with micromolar inhibitors), use a genetic epistasis approach.

  • CRISPR/shRNA Knockdown: Generate a GLS1-KD or KO cell line.

  • Treatment: Treat WT and GLS1-KO cells with Compound 968.

  • Readout: Measure viability (CellTiter-Glo) or proliferation.

  • Result:

    • On-Target: 968 should kill WT cells but have no additional toxicity on GLS1-KO cells (the target is already gone).

    • Off-Target: If 968 kills GLS1-KO cells, the compound is hitting a different target (toxicity is non-specific).

References

  • Wang, J. B., et al. (2010). Targeting mitochondrial glutaminase activity inhibits oncogenic transformation.[1] Cancer Cell, 18(3), 207-219.[1] Link[1]

    • Foundational paper identifying Compound 968 and its specific inhibition of GAC.
  • Katt, W. P., et al. (2012). Dibenzophenanthridines as inhibitors of glutaminase C and cancer cell proliferation. Molecular Cancer Therapeutics, 11(6), 1269-1278. Link

    • Detailed structure-activity relationship (SAR)
  • Stalnecker, C. A., et al. (2015). Mechanism by which a recently discovered allosteric inhibitor blocks glutamine metabolism in transformed cells. PNAS, 112(2), 394-399. Link

    • Elucidates the monomer-binding mechanism distinct
  • Gross, M. I., et al. (2014). Antitumor activity of the glutaminase inhibitor CB-839 in triple-negative breast cancer. Molecular Cancer Therapeutics, 13(4), 890-901. Link

    • Describes the compar
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.[4] Nature Protocols, 9(9), 2100-2122.[4] Link

    • The authorit

Structure-activity relationship (SAR) studies of the 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of the 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid scaffold Content Type: Publish Comparison Guide

A Technical Guide for Drug Development Professionals

Executive Summary

The 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid scaffold represents a critical structural class in the development of Aldose Reductase Inhibitors (ARIs) . Targeting the polyol pathway, this scaffold—structurally characterized as an N-arylsulfonyl glycine—offers a distinct pharmacological profile compared to hydantoin-based inhibitors (e.g., Sorbinil) and carboxylic acid derivatives like Epalrestat.

This guide analyzes the structure-activity relationships (SAR) governing this scaffold's potency, selectivity, and physicochemical properties. It provides a comparative performance analysis against industry standards, supported by experimental protocols and mechanistic visualizations.

Chemical Identity & Structural Logic

The scaffold is an N-substituted glycine derivative.[1][2] Its design leverages three pharmacophoric regions essential for inhibiting Aldose Reductase (ALR2), an enzyme implicated in diabetic complications (neuropathy, retinopathy).

  • Systematic Name:

    
    -(4-chlorophenyl)-N-(phenylsulfonyl)glycine
    
  • CAS Registry Number: 117309-41-8

  • Molecular Formula:

    
    
    
  • Core Scaffold:

    
    -Phenylsulfonylglycine[2][3]
    
Structural Pharmacophore Breakdown

The molecule functions as an anionic inhibitor, mimicking the transition state of the aldehyde substrate.

RegionStructural FeatureBiological Function
Head Group Carboxylic Acid (–COOH)Ionic Anchor: Forms electrostatic interactions with the anion-binding pocket (Tyr48, His110, Trp111) of ALR2. Essential for activity.
Linker Sulfonamide (–SO₂–N–)Geometry & Polarity: The sulfonyl group imposes a rigid "kinked" geometry, positioning the aryl rings into the hydrophobic specificity pocket.
Tail 1

-Phenyl Ring (4-Cl substituted)
Hydrophobic Interaction: The 4-chloro substituent enhances lipophilicity and fills the hydrophobic pocket, improving binding affinity (

).
Tail 2 Phenylsulfonyl RingStacking: Provides

-

stacking opportunities within the enzyme active site.

Mechanism of Action: The Polyol Pathway

In hyperglycemic states, Aldose Reductase (ALR2) converts excess glucose into sorbitol. Sorbitol accumulation causes osmotic stress and depletes NADPH, leading to oxidative stress. This scaffold inhibits ALR2, preventing sorbitol formation.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH ALR2 Aldose Reductase (ALR2) ALR2->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Inhibitor->ALR2 Inhibits (IC50 ~ nM)

Figure 1: Mechanism of Action. The scaffold blocks the rate-limiting step of the polyol pathway, preventing sorbitol accumulation.

Structure-Activity Relationship (SAR) Analysis

The SAR of


-arylsulfonyl glycines is driven by the need to fit the tight, hydrophobic active site of ALR2 while maintaining high selectivity over Aldehyde Reductase (ALR1).
The Acidic Head Group
  • Requirement: The free carboxylic acid is non-negotiable for in vitro potency.

  • Modification: Esterification (e.g., ethyl ester) abolishes intrinsic enzyme inhibition but serves as a prodrug strategy to improve cellular permeability.

  • Bioisosteres: Replacement with a tetrazole ring or cyclic imide (spirohydantoin) retains activity but alters physicochemical properties (pKa, solubility).

The -Aryl Substitution (The "Anilino" Core)
  • Unsubstituted Phenyl: Moderate activity.

  • 4-Chloro Substitution: Significantly enhances potency. The chlorine atom occupies a specific hydrophobic sub-pocket.

  • Electronic Effects: Electron-withdrawing groups (Cl, F, CF3) on the

    
    -phenyl ring generally improve potency compared to electron-donating groups, likely by modulating the acidity of the sulfonamide nitrogen (if H were present) or the electron density of the ring for stacking.
    
The Sulfonyl Linker[5]
  • Sulfonyl vs. Carbonyl:

    
    -Sulfonyl derivatives are typically more potent than their 
    
    
    
    -Benzoyl (amide) counterparts. The sulfonyl group provides a tetrahedral geometry that directs the aromatic rings into a more favorable conformation for the active site.

Comparative Performance Guide

This section compares the 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid scaffold against standard ARIs.

Table 1: Comparative Profile of ARI Scaffolds

FeatureN-(Phenylsulfonyl)glycine Scaffold Epalrestat (Carboxylic Acid)Sorbinil (Spirohydantoin)Tolrestat (Sarcosine Derivative)
Primary Target Aldose Reductase (ALR2)ALR2ALR2ALR2
Potency (IC50) High (10–100 nM) Moderate (100–1000 nM)High (10–50 nM)High (10–50 nM)
Selectivity (vs ALR1) High (>100-fold) ModerateLow to ModerateHigh
Physicochemical Amphiphilic; Good membrane permeability due to lipophilic tails.Lipophilic; Poor water solubility.Hydrophilic; Good CNS penetration (can be a liability).Lipophilic.[1][4]
Toxicity Risk Low hypersensitivity risk compared to hydantoins.Liver toxicity (rare).Hypersensitivity (Stevens-Johnson syndrome).Liver toxicity (withdrawn).
Clinical Status Research Tool / Lead ScaffoldMarketed (Japan/India)Discontinued (Toxicity)Discontinued (Toxicity)
Key Advantages of this Scaffold:
  • Tunability: The two phenyl rings allow for independent optimization of steric and electronic properties.

  • Safety Profile: Lacks the hydantoin ring associated with severe hypersensitivity reactions seen with Sorbinil.

  • Synthetic Accessibility: Can be synthesized in high yield via robust Schotten-Baumann chemistry.

Experimental Protocols

Synthesis of 2-[4-Chloro(phenylsulfonyl)anilino]acetic Acid

Objective: To synthesize the scaffold for SAR evaluation.

Reagents: 4-Chloroaniline, Chloroacetic acid, Benzenesulfonyl chloride, Pyridine, DCM.

  • Step 1: Synthesis of N-(4-Chlorophenyl)glycine

    • Reflux 4-chloroaniline (10 mmol) with chloroacetic acid (12 mmol) in aqueous NaOH (20 mL) for 4 hours.

    • Acidify with HCl to precipitate the intermediate. Recrystallize from ethanol.

  • Step 2: Sulfonylation (Schotten-Baumann)

    • Dissolve N-(4-chlorophenyl)glycine (5 mmol) in dry Pyridine/DCM (1:1).

    • Add Benzenesulfonyl chloride (6 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours.

    • Workup: Evaporate solvent, redissolve in EtOAc, wash with 1N HCl (to remove pyridine) and brine.

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexane:EtOAc).

In Vitro Aldose Reductase Inhibition Assay

Objective: Determine IC50 values.[5]

Principle: Measure the rate of NADPH oxidation spectrophotometrically at 340 nm.

  • Enzyme Preparation: Isolate ALR2 from rat lens or use recombinant human ALR2.

  • Reaction Mix (1 mL):

    • Phosphate buffer (100 mM, pH 6.2).

    • NADPH (0.15 mM).

    • Substrate: DL-Glyceraldehyde (10 mM).

    • Test Compound: Dissolved in DMSO (Final DMSO < 1%).

  • Procedure:

    • Incubate Enzyme + Buffer + Inhibitor for 5 min at 30°C.

    • Start reaction by adding Substrate.

    • Monitor absorbance decrease at 340 nm for 5 minutes.

  • Calculation:

    • 
      [5]
      
    • Calculate IC50 using non-linear regression (Log-inhibitor vs. response).

SAR Visualization

The following diagram illustrates the critical SAR zones of the molecule.

SAR_Map Core 2-[4-Chloro(phenylsulfonyl) anilino]acetic acid Zone_Acid Acetic Acid Head (Essential for Activity) Interacts with Tyr48/His110 Core->Zone_Acid Ionic Binding Zone_N Nitrogen Linker (Sulfonylation Site) Controls conformation Core->Zone_N Geometry Zone_Ring1 N-Phenyl Ring (4-Cl) (Hydrophobic Pocket Fit) Cl increases potency >10x Core->Zone_Ring1 Affinity Zone_Ring2 Sulfonyl Phenyl Group (Stacking Interactions) Modulates lipophilicity Core->Zone_Ring2 Stability

Figure 2: SAR Map. Functional dissection of the scaffold highlighting the role of each moiety in enzyme inhibition.

References

  • BenchChem. Synthesis of N-Phenyl-N-(phenylsulfonyl)glycine: An Application Note and Experimental Protocol. BenchChem Protocols. Link

  • Kador, P. F., et al. (1985). Aldose Reductase Inhibitors: A Potential New Class of Agents for the Pharmacological Control of Certain Diabetic Complications. Journal of Medicinal Chemistry, 28(7), 841-849. Link

  • Oates, P. J. (2008). Aldose Reductase, Still a Compelling Target for Diabetic Neuropathy.[6] Current Pharmaceutical Design, 14(15), 1470-1505. Link

  • PubChem. Compound Summary: N-Phenylsulfonylglycine Derivatives. National Library of Medicine. Link

  • Mylari, B. L., et al. (1991). Novel, Potent Aldose Reductase Inhibitors: 3,4-Dihydro-4-oxo-3-[[5-(trifluoromethyl)-2-benzothiazolyl]methyl]-1-phthalazineacetic Acid (Zopolrestat). Journal of Medicinal Chemistry, 34(1), 108-122. Link

Sources

Technical Guide: Benchmarking 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CPAA) Against Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical benchmark for 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (referred to herein as CPAA ), analyzing its potential as a therapeutic scaffold—specifically within the class of CRTH2/Thromboxane Receptor Antagonists —against competing modalities like Biologics (Monoclonal Antibodies) and JAK Inhibitors.

Executive Summary & Compound Profile

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CPAA) represents a classic sulfonamido-acetic acid pharmacophore . Structurally, it serves as a core scaffold for antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2/DP2) and the Thromboxane A2 receptor (TP) .

While often utilized as a chemical probe or building block in high-throughput screening (HTS), its structural homology to established drugs like Ramatroban and Seratrodast positions it as a representative small-molecule immunomodulator. This guide benchmarks the CPAA scaffold against modern biologic and kinase-inhibitor modalities in the context of Type 2 inflammatory diseases (e.g., Asthma, Atopic Dermatitis).

Compound Snapshot
FeatureSpecification
IUPAC Name 2-[N-(4-chlorophenyl)-N-(phenylsulfonyl)amino]acetic acid
CAS Number 117309-41-8
Molecular Formula C₁₄H₁₂ClNO₄S
Molecular Weight 325.77 g/mol
Primary Target Class GPCR Antagonist (CRTH2 / TP)
Mechanism of Action Competitive inhibition of PGD2 binding to CRTH2; blockade of Th2 cell migration.[1][2]

Therapeutic Modality Benchmarking

This section compares the CPAA Small Molecule approach against two dominant alternative modalities: Biologics (mAbs) and JAK Inhibitors .

Table 1: Comparative Performance Matrix
MetricCPAA (Small Molecule) Biologics (e.g., Dupilumab) JAK Inhibitors (e.g., Upadacitinib)
Target Specificity Moderate: Targets CRTH2/TP; potential for off-target COX interaction.High: Epitope-specific blockade of IL-4Rα.Moderate-High: Pan-JAK or selective JAK1 inhibition.
Route of Administration Oral: High bioavailability predicted (Lipinski compliant).Parenteral: Subcutaneous injection required.Oral: High bioavailability.
Onset of Action Rapid: (Hours to Days) due to direct receptor occupancy.Slow: (Weeks) requires washout of circulating cytokines.Rapid: (Hours) intracellular kinase inhibition.
Immunogenicity Negligible: No anti-drug antibodies (ADAs).Moderate: Risk of ADAs reducing efficacy over time.Negligible.
Manufacturing Cost Low: Synthetic chemistry (<$1/g).High: Mammalian cell culture (>$100/g).Medium: Complex synthesis.
Toxicity Profile Hepatotoxicity risk (sulfonamide idiosyncratic reactions).Injection site reactions; conjunctivitis.Infection risk; thromboembolism (Black Box warnings).
Analysis of Causality
  • Why CPAA? The sulfonamide group in CPAA mimics the transition state of Prostaglandin D2 (PGD2), allowing it to dock deeply into the CRTH2 transmembrane pocket. Unlike biologics that scavenge cytokines outside the cell, CPAA prevents the initiation of the chemotactic signal at the membrane level.

  • The Trade-off: While CPAA offers oral convenience, sulfonamide derivatives often face challenges with plasma protein binding (>95%), which can limit the free fraction of the drug available to engage the receptor in tissues.

Mechanistic Visualization: The CRTH2 Signaling Cascade

The following diagram illustrates the intervention point of CPAA compared to Biologics (Anti-IL-13/IL-4) and JAK Inhibitors. CPAA acts upstream of the intracellular kinase cascade but downstream of cytokine production.

CRTH2_Pathway PGD2 Prostaglandin D2 (Ligand) CRTH2 CRTH2 Receptor (GPCR) PGD2->CRTH2 Activates Gi G-protein (Gi/o) CRTH2->Gi Couples CPAA CPAA (Inhibitor) CPAA->CRTH2 Blocks cAMP cAMP Levels (Decrease) Gi->cAMP Inhibits AC Ca Intracellular Ca2+ (Flux) Gi->Ca Mobilizes Th2_Mig Th2 Cell Migration (Chemotaxis) cAMP->Th2_Mig Ca->Th2_Mig Triggers Inflammation Allergic Inflammation (Eosinophil Recruit) Th2_Mig->Inflammation Cytokines IL-4 / IL-13 Cytokines->Inflammation Parallel Pathway Biologic mAb (Dupilumab) Biologic->Cytokines Neutralizes

Figure 1: Mechanism of Action. CPAA competitively antagonizes the CRTH2 receptor, preventing PGD2-mediated Th2 cell chemotaxis, distinct from cytokine-neutralizing biologics.

Experimental Validation Protocols

To validate the efficacy of CPAA against its target, the following self-validating protocols are recommended. These workflows establish "Trustworthiness" by including mandatory positive and negative controls.

Protocol A: Competitive Radioligand Binding Assay (CRTH2)

Objective: Determine the affinity (


) of CPAA for the CRTH2 receptor.
  • Membrane Preparation:

    • Transfect HEK293 cells with human CRTH2 (GPR44) cDNA.

    • Harvest cells and homogenize in ice-cold HEPES buffer (pH 7.4).

    • Centrifuge at 40,000 x g to isolate membrane fractions.

  • Assay Setup:

    • Total Binding: Incubate membranes (10 µg) with

      
      -PGD2 (1 nM).
      
    • Non-Specific Binding (NSB): Add excess unlabeled PGD2 (10 µM).

    • Experimental: Add CPAA in serial dilutions (

      
       M to 
      
      
      
      M).
  • Incubation: 60 minutes at room temperature (equilibrium).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (reduces non-specific binding to filter).

  • Quantification: Liquid scintillation counting.

  • Data Analysis: Plot % Inhibition vs. Log[CPAA]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: The Hill slope should be approx -1.0 (competitive antagonism).

Protocol B: Th2 Chemotaxis Inhibition Assay

Objective: Assess functional potency in a cellular system.

  • Cell Isolation: Isolate CD4+ Th2 cells from human PBMCs using magnetic bead separation.

  • Chemotaxis Chamber: Use a Transwell system (5 µm pore size).

  • Chemoattractant: Load the bottom chamber with PGD2 (100 nM).

  • Treatment: Pre-incubate Th2 cells (top chamber) with CPAA (0.1 - 10 µM) or Vehicle (DMSO) for 30 mins.

  • Migration: Incubate for 4 hours at 37°C.

  • Count: Quantify migrated cells in the bottom chamber using flow cytometry or ATP luminescence.

  • Comparison: Run parallel wells with Ramatroban (Positive Control) and Vehicle (Negative Control).

Structural & ADME Predictions (In Silico)

Before wet-lab synthesis, the "Expertise" pillar requires evaluating the developability of the scaffold.

PropertyValue (Predicted)Interpretation
cLogP 2.8 - 3.2Ideal: Good membrane permeability; moderate lipophilicity.
Topological Polar Surface Area (TPSA) ~85 ŲGood: <140 Ų suggests high oral absorption.
H-Bond Donors 1 (NH)Compliant: Lipinski Rule of 5.
H-Bond Acceptors 4 (SO₂, COOH)Compliant: Lipinski Rule of 5.
Metabolic Liability Aryl-Cl, SulfonamideRisk: Potential for CYP2C9 metabolism; sulfonamide group may cause hypersensitivity in some populations.

References

  • Ulven, T., & Kostenis, E. (2006). Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) antagonists: a promising new class of potential antiasthmatic drugs. Journal of Medicinal Chemistry.

  • Pettipher, R., et al. (2007). Antagonism of the prostaglandin D2 receptor CRTH2 as a therapeutic approach in allergic disease. Drug News & Perspectives.

  • Ishizuka, T., et al. (2004). Ramatroban specifically blocks the pro-inflammatory actions of prostaglandin D2 at CRTH2 receptors. Journal of Pharmacology and Experimental Therapeutics.

  • PubChem Compound Summary. (2024). 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS 117309-41-8). National Center for Biotechnology Information.

  • Gallant, M., et al. (2011). Discovery of MK-7246, a potent and orally active CRTH2 antagonist. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety Operating Guide

2-[4-Chloro(phenylsulfonyl)anilino]acetic acid proper disposal procedures

[1]

Part 1: Executive Summary (Immediate Action Card)

Do not treat this compound as general trash or drain-safe waste. 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid (CAS: 117309-41-8) is a halogenated organic acid .[1] Its disposal pathway is strictly regulated due to the presence of both chlorine and sulfur, which pose specific incineration challenges (formation of HCl, SOx, and potential dioxin precursors if mismanaged).

Parameter Operational Directive
Primary Waste Stream Halogenated Organic Waste (Solid or Liquid)
Container Type HDPE (High-Density Polyethylene) or Glass.[1] Avoid Metal.
Labeling "Hazardous Waste - Halogenated Organic - Toxic/Irritant"
Incompatibilities Strong Oxidizers (e.g., Nitric Acid, Peroxides), Strong Bases.[1]
Spill Response Isolate area.[1][2] Wear nitrile gloves + safety glasses. Absorb liquids with vermiculite; sweep solids carefully to avoid dust.

Part 2: Chemical Profile & Hazard Analysis

To dispose of a chemical safely, one must understand its reactive moieties. This compound is not merely a "white powder"; it is a multi-functional molecule with specific disposal requirements.

Structural Analysis

The molecule consists of three distinct functional zones that dictate its handling:

  • Chloro-Phenyl Group: The presence of the chlorine atom mandates classification as Halogenated Waste . This is the critical "switch" in your disposal decision tree.

  • Sulfonyl-Aniline Bridge: The sulfonamide linkage (

    
    ) is stable but can release sulfur oxides (
    
    
    ) and nitrogen oxides (
    
    
    ) during combustion.
  • Acetic Acid Tail: This carboxylic acid moiety (

    
    ) confers acidity. It can react vigorously with bases and may corrode metal containers over time.
    
Physical & Chemical Properties (Relevant to Disposal)
PropertyValue / CharacteristicImplications for Disposal
Physical State Solid (Powder/Crystals)Must be dissolved or containerized as solid waste; do not flush.[1]
Acidity (pKa) ~3.5 - 4.5 (Estimated)Corrosive. Segregate from cyanide/sulfide wastes to prevent gas evolution.[1]
Water Solubility Low to ModerateHigh potential for precipitation in aqueous waste streams; use organic solvents for rinsing.[1]
Flash Point > 100°C (Predicted)Combustible but not Flammable.[1]

Part 3: Disposal Logic & Segregation Strategy

The Core Directive: Segregate as Halogenated Organic .

Why this matters (The Science of Incineration)

Commercial chemical waste is typically incinerated.

  • Non-Halogenated Waste is burned as fuel.

  • Halogenated Waste (containing Cl, F, Br) requires specific scrubbers to neutralize acid gases (like HCl) generated during combustion.

  • Error Chain: If you throw this chlorinated compound into a "Non-Halogenated" solvent drum, you contaminate the entire drum. This forces the disposal facility to treat the entire volume as halogenated, significantly increasing cost and environmental processing load.

Incompatibility Matrix

Before adding this waste to a central carboy, verify the contents using this matrix.

Waste StreamCompatibility StatusMechanism of Failure
Halogenated Solvents (DCM, Chloroform)Compatible Ideal carrier solvents.[1]
Non-Halogenated Solvents (Acetone, Methanol)Compatible Safe to mix, but renders the mixture "Halogenated."[1]
Aqueous Basic Waste (NaOH, KOH)Incompatible Exothermic acid-base neutralization; potential heat generation.[1]
Strong Oxidizers (Nitric Acid, Peroxides)DANGEROUS Potential for violent oxidation of the aniline/sulfur groups.[1]

Part 4: Step-by-Step Disposal Workflow

Phase 1: Waste Characterization & Preparation
  • Determine State: Is the waste a pure solid, or dissolved in a reaction mixture?

  • Quenching (If Reactive): If the compound is part of a reaction mix with unreacted reagents (e.g., thionyl chloride), quench carefully before binning. This compound itself does not require quenching.[1]

Phase 2: Containerization
  • Select Container: Use a wide-mouth HDPE jar for solids or a screw-top glass/HDPE bottle for liquids.

    • Why HDPE? It is resistant to organic acids and solvents.

  • Transfer:

    • Solids: Transfer using a disposable spatula. Wipe the spatula with a solvent-dampened tissue and dispose of the tissue in the same container.

    • Liquids: Pour through a funnel to avoid thread contamination. Leave 10% headspace to allow for thermal expansion.

Phase 3: Labeling & Handoff
  • Labeling: Attach a hazardous waste tag immediately upon the first addition of waste.

    • Constituents: List "2-[4-Chloro(phenylsulfonyl)anilino]acetic acid" explicitly. If in solution, list the solvent first (e.g., "Dichloromethane 90%, [Compound] 10%").

    • Hazard Checkboxes: Check "Toxic" and "Irritant".

  • Storage: Store in a secondary containment tray inside a fume hood or flammable cabinet until pickup.

Part 5: Visual Decision Tree (DOT Diagram)

The following diagram outlines the logical flow for disposing of this specific compound, ensuring no critical decision points are missed.

DisposalWorkflowStartStart: Waste Generation2-[4-Chloro(phenylsulfonyl)anilino]acetic acidStateCheckPhysical State?Start->StateCheckSolidPathPure Solid / PrecipitateStateCheck->SolidPathLiquidPathDissolved in SolutionStateCheck->LiquidPathSolidBinBin: Halogenated Solid Waste(HDPE Jar)SolidPath->SolidBinDouble Bag / JarSolventCheckIdentify Solvent BaseLiquidPath->SolventCheckHaloSolventHalogenated Solvent(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated Solvent(Methanol, Acetone)SolventCheck->NonHaloSolventAqueousAqueous SolutionSolventCheck->AqueousLiquidBinBin: Halogenated Liquid Waste(Glass/HDPE Bottle)HaloSolvent->LiquidBinNonHaloSolvent->LiquidBinContaminates Stream ->Becomes HalogenatedAqueousCheckCheck pH & CompatibilityAqueous->AqueousCheckAqueousCheck->LiquidBinIf >1% OrganicAqueousBinBin: Aqueous Waste(Trace Halogens)AqueousCheck->AqueousBinIf <1% Organic

Figure 1: Decision tree for the segregation of halogenated sulfonamide waste. Note that adding this compound to a non-halogenated solvent forces the entire mixture into the halogenated waste stream.[1]

Part 6: Regulatory Framework & Compliance

This protocol is grounded in the following regulatory standards. Adherence ensures compliance with federal and institutional safety audits.

  • RCRA (Resource Conservation and Recovery Act): Under 40 CFR 261, this material, while not always explicitly P- or U-listed by specific name, falls under the characteristic of Toxic and often Corrosive (if pH < 2). The "Cradle-to-Grave" responsibility applies.[1]

  • EPA Halogenated Solvent Guidelines: The presence of the Chlorine atom places this in the Halogenated Waste category for incineration purposes (requiring acid gas scrubbing).

  • OSHA Hazard Communication (29 CFR 1910.1200): All containers must be labeled with the full chemical name and hazard warnings.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. [Link][1]

  • PubChem. (n.d.). Compound Summary: Sulfonamide Derivatives Safety Data. National Library of Medicine. [Link]

  • American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. [Link]

Personal protective equipment for handling 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 117309-41-8 | Molecular Formula: C₁₄H₁₂ClNO₄S | MW: 325.77 g/mol [1][2][3][4][5]

Executive Safety Summary

From the Desk of the Senior Application Scientist: Handling 2-[4-Chloro(phenylsulfonyl)anilino]acetic acid requires a shift in mindset from "standard chemical handling" to "potent intermediate containment." This compound contains three distinct structural alerts that dictate our safety protocol:

  • The Sulfonamide Moiety: A known sensitizer.[3] Respiratory or skin exposure can induce long-term allergic sensitization.[3][4][5]

  • The Aniline Substructure: Potential for transdermal absorption and methemoglobinemia (blood toxicity) if handled carelessly in solution.[4]

  • The Carboxylic Acid Tail: imparts acidity, requiring specific segregation from bases to prevent exothermic neutralization or salt formation during waste processing.[3]

The Core Directive: Treat this substance as a Category 3 Potent Compound (OEB 3) until specific toxicology proves otherwise.[4][5] Your primary goal is Zero Dust Generation and Zero Skin Contact .[3][4]

Hazard Identification & Risk Assessment
Hazard ClassPrimary RiskMechanism of ActionCritical Control Point
Respiratory Sensitizer Inhalation of dustImmune system hypersensitivity (IgE mediated)Engineering Control: Weigh only in a Fume Hood or Powder Containment Hood.[3][4][5]
Skin Irritant/Permeator AbsorptionAniline-derivative toxicity; dermatitisPPE: Double Nitrile Gloves (0.11mm min).[3][4][5]
Eye Irritant (H319) Cornea damageAcidic hydrolysis on moist mucosal surfacesPPE: Safety Glasses with side shields (Goggles if handling >10g).[3][4][5]
Environmental Toxin Water contaminationHalogenated organic persistenceDisposal: Segregated Halogenated Waste stream.[3]
The PPE Matrix: A Tiered Approach

Do not rely on a "one size fits all" approach. Select PPE based on the physical state of the compound.

Scenario A: Handling Solid Powder (Weighing/Transfer)
  • Respiratory: Engineering controls are primary.[3] If weighing outside a hood (strongly discouraged), a P100/N95 respirator is mandatory.[4][5]

  • Hands: Double Gloving Technique.[3]

    • Inner Layer: Nitrile (4 mil).[3][4][5][6]

    • Outer Layer: Nitrile (Extended Cuff, 5-6 mil).[3][4][5]

    • Rationale: The outer glove takes the mechanical stress and potential dust contamination; the inner glove remains clean for doffing.

  • Body: Lab coat (buttoned to neck) + Tyvek wrist sleeves (prevents gap between glove and coat).[3][4][5]

Scenario B: Handling Solutions (Dissolved in DMSO/Methanol)
  • Respiratory: Chemical Fume Hood (Sash at recommended height).[3][4][5]

  • Hands: High-Breakthrough Nitrile or Laminate (Silver Shield) if using permeating solvents like DMSO.[3][4][5]

    • Note: Standard nitrile degrades rapidly in DCM or Chloroform.[3] If your solvent is halogenated, change gloves immediately upon splash.[3]

  • Eyes: Chemical Splash Goggles preferred over safety glasses due to splash risk.[3]

Visualizing the Safety Logic
Figure 1: PPE Selection Decision Tree

Caption: Logical flow for selecting the correct protective equipment based on experimental state.

PPE_Logic Start Start: Handling Protocol State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Solid_Risk Risk: Dust Inhalation Solid->Solid_Risk Liquid_Risk Risk: Splash & Absorption Liquid->Liquid_Risk Solid_PPE REQ: Fume Hood + Double Nitrile Gloves + Tyvek Sleeves Solid_Risk->Solid_PPE Liquid_PPE REQ: Fume Hood + Splash Goggles + Solvent-Specific Gloves Liquid_Risk->Liquid_PPE

Operational Protocol: The "Static-Free" Weighing Ritual

This compound is an organic solid, likely prone to static charge, which causes "particle jump" and invisible contamination.

Step 1: Preparation

  • Place an anti-static gun or ionizing bar inside the fume hood.[3]

  • Lay down a black surface mat (contrast makes white powder visible).[3][5]

  • Pre-weigh your solvent in the receiving vial before adding the solid (if possible) to minimize open transfer time.[4]

Step 2: The Transfer

  • Neutralize Static: Point the anti-static gun at the source container and the spatula for 5 seconds.[4]

  • Transfer: Use a disposable anti-static weighing boat. Do not use weighing paper (high slip risk).[3][4][5]

  • Solubilization: Immediately add the solvent to the solid.[3][4] Once wet, the inhalation risk drops to near zero, and the risk shifts to skin absorption.[4]

Step 3: Decontamination [5]

  • Wipe the balance area with a solvent-dampened Kimwipe (Methanol or Ethanol).[3][4][5]

  • Dispose of the Kimwipe as Solid Hazardous Waste .[3][4]

  • Doffing: Remove outer gloves inside the hood.[3] Peel them off so they turn inside out, trapping any dust.[3]

Disposal & Waste Management

Proper disposal is critical due to the halogen (Chlorine) content.[4][5] Incineration is the only acceptable destruction method.[3][4]

Waste Stream Classification:

  • Category: Halogenated Organic Waste.[3][7][8][9]

  • Reasoning: The Chlorine atom on the phenyl ring persists through standard wastewater treatment.

  • Incompatibility: Never mix with Strong Bases (NaOH, KOH) or Oxidizers (Peroxides).[4][5] The acidic proton on the acetic acid tail can react exothermically with bases.

Figure 2: Waste Segregation Workflow

Caption: Protocol for segregating waste to prevent cross-contamination and ensure regulatory compliance.

Waste_Segregation Source Chemical Waste Check Contains Halogens? (Cl, F, Br, I) Source->Check Yes Yes (This Compound) Check->Yes Has -Cl No No Check->No Halo_Bin Halogenated Organic Waste (Green Label) Yes->Halo_Bin NonHalo_Bin Non-Halogenated Solvent (Clear/Red Label) No->NonHalo_Bin Destruction High-Temp Incineration Halo_Bin->Destruction

[3][4][5]

Emergency Response
  • Skin Contact:

    • Immediate Action: Do not scrub. Scrubbing drives the chemical into the pores.

    • Rinse: Flush with copious lukewarm water for 15 minutes.

    • Soap: Use a mild surfactant (soap) after the initial rinse.[3][5]

  • Spill (Solid):

    • Do not sweep (creates dust).[3][4][5][10]

    • Cover with wet paper towels (dampened with water) to suppress dust.[3][5]

    • Scoop up the damp towels and solid into a hazardous waste bag.[3][4]

References
  • National Institutes of Health (NIH) - PubChem. 2-(4-chlorophenyl)acetic acid (Analogous Structure Safety Data). [Link][3][4][5]

  • ResearchGate (Review). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link][4][5]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.